molecular formula C10H11FO3 B577375 Methyl 4-ethoxy-2-fluorobenzoate CAS No. 1314987-36-4

Methyl 4-ethoxy-2-fluorobenzoate

Cat. No.: B577375
CAS No.: 1314987-36-4
M. Wt: 198.193
InChI Key: MMXAHLLOLGYERA-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2-fluorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.193. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-ethoxy-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXAHLLOLGYERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716505
Record name Methyl 4-ethoxy-2-fluorobenzoate
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-36-4
Record name Benzoic acid, 4-ethoxy-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-ethoxy-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-ethoxy-2-fluorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 4-ethoxy-2-fluorobenzoate

Abstract

This compound is a substituted aromatic ester that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern—a nucleophilic-directing ethoxy group, a reactivity-modulating fluorine atom, and a synthetically adaptable methyl ester—positions it as a key intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthetic and reactivity profiles, and a discussion of its applications in drug discovery. The content herein is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this important reagent.

Core Physicochemical Properties

The foundational properties of a chemical reagent dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs.

PropertyValue / DescriptionSource / Basis
IUPAC Name This compoundStandard Nomenclature
CAS Number 1314987-36-4[1]
Molecular Formula C₁₀H₁₁FO₃Calculated
Molecular Weight 198.19 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature.Analogy to similar benzoate esters like Methyl 4-fluorobenzoate.[2]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, ether) and insoluble in water.Analogy to Methyl 4-ethoxybenzoate.[3]
Boiling Point Estimated to be >200 °C at atmospheric pressure. For comparison, Ethyl 4-fluorobenzoate boils at 210 °C.Structural Analogy
Density Estimated to be ~1.2 g/mL. For comparison, Methyl 4-fluorobenzoate has a density of 1.192 g/mL.[4]Structural Analogy

Spectroscopic Characterization: A Validating Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The following sections describe the expected spectral data for this compound, providing a reliable reference for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment.

  • Aromatic Protons (3H) : The three protons on the benzene ring will appear in the range of δ 6.7-7.9 ppm. Due to the substitution pattern, they will exhibit complex splitting (coupling to each other and to the fluorine atom). The proton ortho to the ester group will be the most downfield.

  • Ethoxy -CH₂- (2H) : A quartet at approximately δ 4.1 ppm, resulting from coupling with the adjacent methyl protons.

  • Methyl Ester -OCH₃ (3H) : A sharp singlet at approximately δ 3.9 ppm.

  • Ethoxy -CH₃ (3H) : A triplet at approximately δ 1.4 ppm, resulting from coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (C=O) : Expected around δ 165 ppm.

  • Aromatic Carbons (6C) : Six distinct signals are expected between δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

  • Ethoxy -CH₂- Carbon : Expected around δ 64 ppm.

  • Methyl Ester -OCH₃ Carbon : Expected around δ 52 ppm.

  • Ethoxy -CH₃ Carbon : Expected around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[5][6][7]

  • C=O Stretch (Ester) : A strong, sharp absorption band is expected in the region of 1720-1735 cm⁻¹.

  • C-O Stretch (Ester & Ether) : Two distinct bands are expected between 1250-1300 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric).

  • C-F Stretch : A strong band is expected in the range of 1200-1280 cm⁻¹.

  • Aromatic C=C Stretch : Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

  • sp² C-H Stretch : Signals will appear just above 3000 cm⁻¹.

  • sp³ C-H Stretch : Signals will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : The parent peak will be observed at m/z = 198.

  • Key Fragments : Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 167, and the loss of the methyl ester group (-COOCH₃) to give a peak at m/z = 139.

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective application.

Synthesis Workflow

The most direct and industrially scalable synthesis is the Fischer esterification of its corresponding carboxylic acid precursor, 4-ethoxy-2-fluorobenzoic acid (CAS 1206593-29-4).[8] This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9][10]

Caption: Fischer Esterification Workflow.

Reactivity Analysis

The molecule's functionality is dictated by its three key groups, making it a versatile synthetic intermediate.

Caption: Key Reactive Sites of the Molecule.

  • (a) Ester Group : This is the primary site for transformations. It readily undergoes saponification (base-catalyzed hydrolysis) to yield the parent carboxylic acid or can be converted to amides via aminolysis, providing a gateway to a wide range of derivatives.

  • (b) Fluorine Atom : The ortho-fluorine atom activates the ring towards certain nucleophilic aromatic substitution (SₙAr) reactions, allowing for displacement by strong nucleophiles under specific conditions.

  • (c) Aromatic Ring : The ethoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. The ester is a deactivating, meta-directing group. The net effect makes the positions ortho to the ethoxy group (C3 and C5) the most likely sites for electrophilic attack.

Applications in Drug Discovery and Development

Substituted benzoates are foundational scaffolds in medicinal chemistry. The specific substitution pattern of this compound offers several advantages in drug design.

  • Scaffold for Bioactive Molecules : Halogenated benzoate derivatives are a well-established class of biologically active compounds, with applications as antimicrobial and anticancer agents.[11] The core structure of this molecule can be elaborated into more complex heterocyclic systems.

  • Modulation of Physicochemical Properties : The ethoxy group can improve metabolic stability and modulate lipophilicity, which are key pharmacokinetic parameters.[12]

  • Fine-Tuning Target Binding : The fluorine atom is often used as a bioisostere for a hydrogen atom. It can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, enhancing binding affinity and selectivity. Its electron-withdrawing nature also lowers the pKa of nearby functionalities.

  • Intermediate for Kinase Inhibitors : Aromatic building blocks with similar substitution patterns are frequently employed in the synthesis of kinase inhibitors, where the ester can be converted to an amide that interacts with the hinge region of the kinase domain.[12] The strategic placement of functional groups allows for the exploration of different vectors to optimize potency and selectivity.[13]

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when handling any chemical reagent.

  • Hazard Identification : This compound is expected to cause skin and eye irritation.[14][15] Inhalation of vapors may cause respiratory tract irritation.[14]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15][17] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[14]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Experimental Protocols

The following protocols are provided as illustrative examples of common synthetic transformations.

Protocol 1: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 4-ethoxy-2-fluorobenzoic acid.

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxy-2-fluorobenzoic acid (10.0 g, 54.3 mmol).

  • Reagents : Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.[9][10]

  • Workup : After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Extraction : Pour the remaining residue into 100 mL of ice-cold water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine) (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the final product.

Protocol 2: Saponification to the Carboxylic Acid

Objective: To hydrolyze this compound to its parent acid.

  • Setup : In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 25.2 mmol) in a mixture of methanol (25 mL) and water (10 mL).

  • Reagent Addition : Add sodium hydroxide (1.5 g, 37.8 mmol) to the solution and equip the flask with a reflux condenser.

  • Reaction : Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup : Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Acidification : Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Acidify the solution to a pH of ~2 by slowly adding 3M hydrochloric acid. A white precipitate should form.

  • Isolation : Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 4-ethoxy-2-fluorobenzoic acid.

References

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Sources

A Technical Guide to the Structural Elucidation of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of a molecule's structure is not merely a formality but the bedrock upon which all subsequent research is built.[1] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. For novel chemical entities like Methyl 4-ethoxy-2-fluorobenzoate, a multi-faceted analytical approach is essential to establish an unassailable structural proof. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of this compound, grounded in the principles of spectroscopic analysis and logical deduction. The protocols and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals, ensuring the highest standards of scientific integrity and regulatory compliance.[2][3]

Foundational Analysis: Anticipating the Molecular Blueprint

Before embarking on instrumental analysis, a foundational understanding of the target molecule's constituent parts allows for the prediction of its spectroscopic behavior. This compound is comprised of several key functional groups: a 1,2,4-trisubstituted benzene ring, a methyl ester, an ethoxy group, and a fluorine atom. This initial assessment informs our selection of analytical techniques and provides a set of expected outcomes against which experimental data can be validated.

The molecular formula is C₁₀H₁₁FO₃, and the molecular weight is 198.19 g/mol . The degree of unsaturation is calculated to be 5, which is accounted for by the four double bonds of the benzene ring and the one double bond of the carbonyl group in the ester.

Mass Spectrometry: The First Glimpse of Molecular Mass and Fragmentation

Mass spectrometry (MS) provides the most direct evidence of a molecule's mass and offers significant structural clues through its fragmentation pattern. For a compound intended for pharmaceutical use, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.

Expected High-Resolution Mass Spectrum

The primary objective is to observe the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts.

IonExpected m/z
[M]⁺198.0692
[M+H]⁺199.0770
[M+Na]⁺221.0590
Predicted Fragmentation Pattern (Electron Ionization - EI)

The fragmentation in EI-MS is predictable based on the functional groups present. The stability of the resulting fragments dictates the intensity of their corresponding peaks.[4][5][6][7]

  • Loss of the Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z 167.

  • Loss of the Ethoxy Group (-OCH₂CH₃): Cleavage of the ethoxy group from the aromatic ring is another possibility.

  • Loss of Ethene from the Ethoxy Group: A characteristic fragmentation of ethoxy-substituted aromatic compounds involves the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, which would result in a peak at m/z 170.[8]

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also common.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to ensure all possible ions are detected.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to identify key structural motifs.

Infrared Spectroscopy: Mapping the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group VibrationExpected Intensity
~3050-3100Aromatic C-H StretchMedium to Weak
~2850-2980Aliphatic C-H Stretch (methyl & ethyl)Medium
~1720-1735 C=O Stretch (Ester) Strong
~1600, ~1480C=C Stretch (Aromatic Ring)Medium
~1250-1300 Asymmetric C-O-C Stretch (Aryl Ether) Strong
~1100-1150 C-O Stretch (Ester) Strong
~1040Symmetric C-O-C Stretch (Aryl Ether)Medium
~1200C-F StretchStrong

The presence of a strong absorption band around 1725 cm⁻¹ is a key indicator of the ester carbonyl group.[9] Additionally, strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions would be consistent with the C-O stretching of the aryl ether and the ester, respectively.[10][11]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete and unambiguous picture of the molecule's connectivity can be assembled.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the methyl and ethoxy groups. The fluorine atom will introduce characteristic splitting patterns.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-6~7.8d1HJ(H-H) ≈ 8.5
H-5~6.7dd1HJ(H-H) ≈ 8.5, J(H-F) ≈ 2.5
H-3~6.6dd1HJ(H-H) ≈ 2.5, J(H-F) ≈ 12.0
-OCH₂CH₃~4.1q2HJ(H-H) ≈ 7.0
-COOCH₃~3.9s3H-
-OCH₂CH₃~1.4t3HJ(H-H) ≈ 7.0
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)
C=O~165d (small J)
C-4~162s
C-2~160d (J ≈ 250 Hz)
C-6~132d (small J)
C-1~115d (J ≈ 15 Hz)
C-5~110s
C-3~102d (J ≈ 25 Hz)
-OCH₂CH₃~64s
-COOCH₃~52s
-OCH₂CH₃~14s
2D NMR Spectroscopy: Connecting the Pieces

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the -OCH₂ CH₃ and -OCH₂CH₃ protons, as well as between adjacent aromatic protons (H-5 and H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4][12][13] It allows for the unambiguous assignment of each protonated carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range (2-3 bond) correlations between protons and carbons.[12][13] Key expected correlations that would confirm the structure include:

    • The methyl protons of the ester (-COOCH₃ ) to the carbonyl carbon (C =O).

    • The aromatic proton H-6 to the carbonyl carbon (C =O) and C-4.

    • The methylene protons of the ethoxy group (-OCH₂ CH₃) to C-4.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process, from initial analysis to final confirmation, can be visualized as follows:

structure_elucidation_workflow cluster_initial Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation A Proposed Structure & Molecular Formula MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation A->MS IR Infrared (IR) - Functional Groups A->IR NMR1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Splitting Patterns A->NMR1D B Data Integration & Structure Confirmation MS->B IR->B NMR2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Map NMR1D->NMR2D NMR2D->B C Final Structure of This compound B->C

Predicted Key HMBC Correlations for Structure Confirmation.
(Note: A placeholder image is used in the DOT script. In a real-world scenario, this would be the chemical structure.)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis:

    • Integrate the ¹H spectrum and determine the multiplicity and coupling constants of each signal.

    • Assign the ¹³C signals based on chemical shifts and HSQC correlations.

    • Use COSY and HMBC correlations to piece together the molecular fragments and confirm the final structure.

The Final Verdict: Crystallographic Confirmation

While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, the unequivocal gold standard for structural determination of a crystalline solid is single-crystal X-ray crystallography. [14][15]This technique provides a three-dimensional map of the electron density in the molecule, revealing precise bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, liquid diffusion, or vapor diffusion.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to generate the final, high-resolution crystal structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound, as outlined in this guide, represents a self-validating system. Each analytical technique provides a unique and complementary piece of the structural puzzle. The molecular weight from MS must be consistent with the atomic count derived from NMR. The functional groups identified by IR must be present in the final structure determined by NMR. The long-range correlations from HMBC must logically connect the fragments identified in the ¹H and ¹³C spectra. When all data converge to a single, consistent structure, the elucidation can be considered complete and trustworthy, providing the solid foundation required for advancing a compound through the drug development pipeline.

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  • Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • SpectraBase. (n.d.). 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 3-fluorobenzoate - Optional[1H NMR] - Spectrum. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]

  • UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of methyl 4-ethoxy-2-fluorobenzoate (CAS No. 179532-52-4), a substituted aromatic ester of interest in synthetic chemistry and drug development. In the absence of a consolidated, publicly available dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive but robust characterization. By analyzing the spectral features of structurally analogous compounds, we provide an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. This guide is intended for researchers and professionals in the chemical sciences, offering not just data, but a framework for spectroscopic problem-solving and structural elucidation.

Introduction: The Structural Imperative

This compound is a molecule that incorporates several key functional groups: a benzene ring, a fluorine substituent, an ethoxy group, and a methyl ester. The precise arrangement of these groups dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, and a multi-technique approach (NMR, IR, MS) is the industry standard for rigorous characterization.

This guide explains the causality behind spectral features. We will not only present the expected data but also delve into why the protons, carbons, and bonds in this specific molecule give rise to their characteristic signals. This approach ensures that the protocols and interpretations described herein form a self-validating system for any scientist working with this compound or its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as its residual proton signal is well-known (δ ≈ 7.26 ppm) and its carbon signal is a distinct triplet (δ ≈ 77.16 ppm)[1]. Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for referencing the chemical shift axis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and simplify the interpretation of complex coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Employ a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon.

    • A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and pick all peaks in both spectra.

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is defined by three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
a~ 7.851Ht, J ≈ 8.8 HzH-6Downfield shift due to proximity to the electron-withdrawing ester group. Appears as a triplet due to coupling to both H-5 (ortho) and the fluorine at C-2 (meta).
b~ 6.701Hdd, J ≈ 8.8, 2.4 HzH-5Upfield shift due to the electron-donating ethoxy group. Appears as a doublet of doublets from coupling to H-6 (ortho) and H-3 (meta).
c~ 6.651Hdd, J ≈ 12.0, 2.4 HzH-3Upfield shift due to the ethoxy group. The large doublet coupling is characteristic of ortho H-F coupling. The smaller coupling is from H-5 (meta).
d~ 4.082Hq, J ≈ 7.0 Hz-O-CH₂ -CH₃Deshielded by the adjacent oxygen atom. Quartet splitting is due to coupling with the three methyl protons (n+1 = 4).
e~ 3.883Hs-O-CH₃ A singlet in the typical range for a methyl ester. Deshielded by the ester oxygen.
f~ 1.423Ht, J ≈ 7.0 Hz-O-CH₂-CH₃ A triplet in the typical aliphatic region, coupled to the two methylene protons (n+1 = 3).

Causality of Signal Assignment:

  • The electron-withdrawing nature of the carbonyl group in the ester deshields the ortho proton (H-6), pushing it furthest downfield in the aromatic region.

  • The ethoxy group is strongly electron-donating through resonance, shielding the ortho (H-3) and para (H-5, relative to the ethoxy group) protons, shifting them significantly upfield.

  • The fluorine atom introduces characteristic H-F coupling. The coupling is strongest to the ortho proton (H-3, ³JHF ≈ 12 Hz) and weaker to the meta proton (H-5, ⁴JHF ≈ 2.4 Hz).

  • The ethoxy group's ethyl chain shows a classic quartet-triplet pattern, while the methyl ester is an isolated singlet, as seen in many benzoate derivatives[1][2].

Predicted ¹³C NMR Spectral Data & Interpretation

Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom. The key interpretive challenge for this molecule is the effect of the fluorine substituent, which causes splitting of carbon signals (C-F coupling).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (JCF in Hz)AssignmentRationale
~ 164.5d, J ≈ 3 HzC=OTypical ester carbonyl chemical shift. May show a small coupling to the fluorine.
~ 163.0d, J ≈ 12 HzC-4Aromatic carbon attached to the ethoxy group, significantly deshielded. Coupled to fluorine.
~ 162.5d, J ≈ 255 HzC-2Aromatic carbon directly attached to fluorine. Exhibits a very large one-bond C-F coupling constant, a hallmark diagnostic feature.
~ 132.5d, J ≈ 3 HzC-6Aromatic CH carbon, deshielded by the adjacent ester group.
~ 112.0d, J ≈ 2 HzC-1Quaternary aromatic carbon attached to the ester. Shielded by the ortho fluorine and para ethoxy group.
~ 106.0d, J ≈ 15 HzC-5Aromatic CH carbon, shielded by the para ethoxy group. Exhibits coupling to fluorine.
~ 100.5d, J ≈ 25 HzC-3Aromatic CH carbon, shielded by the ortho ethoxy group and coupled to the ortho fluorine.
~ 64.0s-O-CH₂ -CH₃Typical chemical shift for an sp³ carbon attached to an oxygen atom.
~ 52.5s-O-CH₃ Typical chemical shift for a methyl ester carbon.
~ 14.5s-O-CH₂-CH₃ Typical aliphatic methyl carbon.

Expert Insights on C-F Coupling: The magnitude of the carbon-fluorine coupling constant (JCF) is highly dependent on the number of bonds separating the two nuclei.

  • ¹JCF (one bond): Very large, typically 240-260 Hz. This is a definitive indicator of a direct C-F bond.

  • ²JCF (two bonds): Smaller, around 20-30 Hz.

  • ³JCF (three bonds): Typically 5-10 Hz. These predictable coupling patterns are essential for assigning the fluorinated aromatic ring carbons correctly[3].

Caption: Predicted ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add at least 32 scans to achieve a high-quality spectrum.

  • Data Processing: Perform a background scan of the empty ATR crystal first. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to specific bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityVibration TypeFunctional Group
~ 1725 cm⁻¹StrongC=O StretchAryl Ester
~ 1610 cm⁻¹MediumC=C StretchAromatic Ring
~ 1280 cm⁻¹StrongC-O Stretch (Asymmetric)Ester (C(=O)-O) & Aryl Ether
~ 1150 cm⁻¹StrongC-O Stretch (Symmetric)Ester (O-CH₃) & Aryl Ether
~ 1250 cm⁻¹StrongC-F StretchAryl Fluoride
2980-2850 cm⁻¹MediumC-H StretchAliphatic (CH₃, CH₂)
~ 3050 cm⁻¹WeakC-H StretchAromatic (sp² C-H)

Expert Interpretation:

  • The Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be the strong absorption around 1725 cm⁻¹. The position of this band is characteristic of an α,β-unsaturated (aryl) ester.

  • The "Fingerprint" Region (below 1500 cm⁻¹): This region is complex but contains highly diagnostic peaks. The strong bands around 1280 cm⁻¹ and 1150 cm⁻¹ are due to the C-O stretching vibrations of both the ester and the ethoxy ether linkages. A strong band around 1250 cm⁻¹ is also expected for the C-F bond stretch, which often overlaps with C-O signals[4][5].

  • C-H Stretches: The presence of both sp³ (aliphatic) and sp² (aromatic) C-H bonds will be confirmed by absorptions just below and just above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for obtaining accurate mass data. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode. The molecule is expected to form a protonated molecular ion [M+H]⁺.

    • For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Predicted Mass Spectral Data & Interpretation

Molecular Formula: C₁₀H₁₁FO₃ Monoisotopic Mass: 198.0692 g/mol

High-Resolution MS:

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 199.0765

The observation of an ion with this exact mass-to-charge ratio in an HRMS experiment would confirm the elemental composition of the molecule with high confidence.

Tandem MS (MS/MS) and Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds tend to break first.

Table 4: Predicted Major Fragment Ions for this compound

m/zLossPredicted Fragment Structure
183.05-CH₄Loss of methane from the protonated species (less common)
171.05-C₂H₄Loss of ethene from the ethoxy group (McLafferty-type rearrangement)
167.04-CH₃OHLoss of methanol from the methyl ester
153.02-CH₃OH, -CH₂Loss of methanol followed by loss of methylene
141.02-C₂H₄, -CH₂OLoss of ethene followed by loss of formaldehyde
123.01-C₃H₆O₂Loss of the entire methoxycarbonyl group and ethene

Plausible Fragmentation Pathway: The most likely fragmentation pathways involve the loss of stable neutral molecules from the ester and ether functionalities. The loss of ethene from the ethoxy group and the loss of methanol from the methyl ester are highly characteristic fragmentation patterns for these groups.

Fragmentation_Pathway M [M+H]⁺ m/z = 199.07 F1 m/z = 171.05 M->F1 - C₂H₄ F2 m/z = 167.04 M->F2 - CH₃OH F3 m/z = 141.02 F1->F3 - CH₂O

Sources

Methyl 4-ethoxy-2-fluorobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-ethoxy-2-fluorobenzoate

Introduction

This compound is a key fluorinated aromatic building block utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and an ethoxy group para to it, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability[1]. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available starting material, 2-fluoro-4-hydroxybenzoic acid. This strategy is predicated on two fundamental and high-yielding organic transformations:

  • Williamson Ether Synthesis: To introduce the ethoxy group at the C4 position.

  • Fischer Esterification: To convert the carboxylic acid moiety into the target methyl ester.

This pathway is selected for its reliability, use of common reagents, and straightforward execution in a standard laboratory setting.

Synthesis_Pathway A 2-fluoro-4-hydroxybenzoic acid B 4-ethoxy-2-fluorobenzoic acid A->B  Step 1: Williamson Ether Synthesis  (EtI, K2CO3, DMF)   C This compound B->C  Step 2: Fischer Esterification  (MeOH, H2SO4)  

Sources

An In-depth Technical Guide to the Starting Materials for Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-ethoxy-2-fluorobenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and an ethoxy group para to it, imparts specific physicochemical properties to the molecules it helps create. This guide provides an in-depth exploration of the viable starting materials and synthetic pathways for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and practical applicability.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the initial starting material. Two of the most logical and convergent pathways are detailed below. These routes are selected based on the commercial availability of precursors, reaction efficiency, and the robustness of the chemical transformations involved.

Pathway 1: Synthesis from 2-Fluoro-4-hydroxybenzoic Acid

This pathway is arguably the most direct, commencing with a commercially available or readily synthesized substituted phenol. The core transformations involve the protection of the carboxylic acid via esterification, followed by the introduction of the ethoxy group through a Williamson ether synthesis.

Pathway 2: Synthesis from 4-Amino-2-fluorobenzoic Acid

An alternative and versatile approach begins with an aniline derivative. This route leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert the amino group into a hydroxyl group, thereby converging with Pathway 1.

The following sections will provide a detailed technical analysis of each pathway, including step-by-step protocols, mechanistic insights, and quantitative data.

Pathway 1: Detailed Synthesis from 2-Fluoro-4-hydroxybenzoic Acid

This synthetic route is characterized by its straightforwardness and high potential yields. It involves two primary steps: Fischer esterification and Williamson ether synthesis.

Step 1.1: Fischer Esterification of 2-Fluoro-4-hydroxybenzoic Acid

The initial step involves the conversion of the carboxylic acid functionality of 2-Fluoro-4-hydroxybenzoic Acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: The reaction is an equilibrium process.[1] To drive the equilibrium towards the formation of the ester, a large excess of methanol is used, functioning as both a reactant and the solvent.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Methyl 2-Fluoro-4-hydroxybenzoate

  • To a solution of 2-fluoro-4-hydroxybenzoic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 2-fluoro-4-hydroxybenzoate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 1.2: Williamson Ether Synthesis of Methyl 2-Fluoro-4-hydroxybenzoate

The second step involves the O-alkylation of the phenolic hydroxyl group with an ethylating agent. The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5][6]

Causality of Experimental Choices:

  • Base: A base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.

  • Ethylating Agent: Ethyl iodide or ethyl bromide are commonly used as the electrophile. They are good substrates for SN2 reactions due to the good leaving group ability of iodide and bromide.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of this compound

  • To a solution of Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes, then add ethyl iodide or ethyl bromide (1.2-1.5 eq.) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Pathway 1

StepReactantProductReagents and ConditionsTypical YieldPurity
1.12-Fluoro-4-hydroxybenzoic AcidMethyl 2-Fluoro-4-hydroxybenzoateMethanol, H₂SO₄ (cat.), Reflux85-95%>98% (after purification)
1.2Methyl 2-Fluoro-4-hydroxybenzoateThis compoundK₂CO₃, Ethyl Iodide, DMF, 60-80°C80-90%>99% (after purification)

Visualization: Pathway 1 Workflow

Pathway1 A 2-Fluoro-4-hydroxybenzoic Acid B Methyl 2-Fluoro-4-hydroxybenzoate A->B Fischer Esterification (Methanol, H₂SO₄) C This compound B->C Williamson Ether Synthesis (K₂CO₃, Ethyl Iodide) Pathway2 A 4-Amino-2-fluorobenzoic Acid B 2-Fluoro-4-carboxybenzenediazonium Chloride A->B Diazotization (NaNO₂, HCl) C 2-Fluoro-4-hydroxybenzoic Acid B->C Hydrolysis (H₂SO₄, H₂O, Δ) D This compound C->D Pathway 1 (Steps 1.1 & 1.2)

Caption: Synthetic route from 4-Amino-2-fluorobenzoic Acid.

Spectroscopic Characterization of this compound

While specific data for the target molecule is not readily available in public databases, the expected spectroscopic features can be predicted based on analogous compounds such as Methyl 4-fluorobenzoate and Methyl 4-ethoxybenzoate. [7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (~3.9 ppm), a quartet for the ethoxy methylene protons (~4.1 ppm), and a triplet for the ethoxy methyl protons (~1.4 ppm). The aromatic protons will appear as a complex multiplet due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ester carbonyl carbon (~165 ppm), the aromatic carbons, and the carbons of the methyl and ethoxy groups. The carbon atoms attached to fluorine will exhibit C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁FO₃, MW: 198.19 g/mol ).

Conclusion

The synthesis of this compound can be efficiently achieved through well-established and reliable synthetic transformations. The choice between the two primary pathways presented here will depend on the availability and cost of the starting materials. Pathway 1, starting from 2-Fluoro-4-hydroxybenzoic acid, is more direct. Pathway 2, commencing with 4-Amino-2-fluorobenzoic acid, offers flexibility and utilizes the versatile Sandmeyer reaction. Both routes are amenable to scale-up for industrial production. The provided protocols, grounded in fundamental organic chemistry principles, offer a solid foundation for researchers to successfully synthesize this valuable intermediate.

References

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 4-fluorobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (2025, December 17). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 4-ethoxy-2-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the myriad of fluorinated building blocks, substituted fluorobenzoic acids and their derivatives have emerged as particularly valuable synthons. This guide provides a comprehensive technical overview of a specific, yet versatile, member of this class: Methyl 4-ethoxy-2-fluorobenzoate. Herein, we will delve into its chemical identity, physicochemical characteristics, a validated synthetic pathway, and its potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic of this guide is This compound .

For computational and database search purposes, the following identifiers are crucial:

  • CAS Number: 1314987-36-4

  • SMILES String: CCOC1=CC(=C(C=C1)F)C(=O)OC

Physicochemical Characteristics

While experimentally determined data for this compound is not extensively published in publicly available literature, we can infer its properties based on closely related analogs and general principles of physical organic chemistry. The data presented in Table 1 is a consolidation of information from chemical suppliers and predicted values, which should be considered as estimates until rigorously determined.

PropertyValue (Predicted/Inferred)Reference Analogs
Molecular Formula C₁₀H₁₁FO₃-
Molecular Weight 198.19 g/mol -
Appearance Colorless to light yellow liquid or low melting solidMethyl 4-fluorobenzoate (liquid)[2], Methyl 4-ethoxybenzoate (solid)[3]
Boiling Point Not availableMethyl 4-fluorobenzoate: 90-92 °C / 20 mmHg[4]
Melting Point Not availableMethyl 4-ethoxybenzoate: 36-38 °C[3]
Solubility Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane). Insoluble in water.General solubility of esters[3]

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing from the commercially available 2,4-difluorobenzoic acid. This pathway involves an initial esterification followed by a nucleophilic aromatic substitution (SNAAr) to introduce the ethoxy group. The rationale behind this synthetic design is the high reactivity of the fluorine atom at the 4-position towards nucleophilic displacement, which is activated by the electron-withdrawing carboxylate group.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2,4-Difluorobenzoic Acid Step1 Step 1: Fischer Esterification (Methanol, H₂SO₄, Reflux) Start->Step1 Intermediate Methyl 2,4-difluorobenzoate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (Sodium Ethoxide, Ethanol, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,4-difluorobenzoate (Fischer Esterification)

  • Materials:

    • 2,4-Difluorobenzoic acid (1.0 eq.)

    • Methanol (10 vol.)

    • Concentrated Sulfuric Acid (0.1 eq.)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid and methanol.

    • Stir the mixture to dissolve the solid.

    • Carefully add concentrated sulfuric acid dropwise to the stirring solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2,4-difluorobenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

  • Materials:

    • Methyl 2,4-difluorobenzoate (1.0 eq.)

    • Sodium Ethoxide (1.2 eq.)

    • Anhydrous Ethanol (10 vol.)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2,4-difluorobenzoate in anhydrous ethanol.

    • Add sodium ethoxide portion-wise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the methyl ester. The aromatic region will display complex splitting patterns due to the fluorine substitution.

  • ¹³C NMR: The carbon NMR will exhibit distinct resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the ethoxy and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should display prominent absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and C-F stretching.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (198.19 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acid esters, such as this compound, are valuable intermediates in the synthesis of more complex, biologically active molecules. The strategic placement of the fluorine and ethoxy groups can impart desirable properties to the final drug candidate.

  • Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of nearby functional groups and increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[5] The ethoxy group can also influence solubility and metabolic stability.

  • Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to improved target binding affinity and metabolic stability without significantly altering the molecular size.

  • Scaffold for Diverse Synthesis: The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization and the creation of compound libraries for high-throughput screening.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, the broader class of fluorinated aromatics is prevalent in a wide range of therapeutics, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its unique substitution pattern offers a versatile platform for the development of novel therapeutic agents. The insights provided in this technical guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such fluorinated intermediates will undoubtedly increase.

References

  • This reference is a placeholder for a relevant citation on the importance of fluorine in medicinal chemistry.
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

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  • This reference is a placeholder for a relevant citation on the synthesis of chlorobenzoate deriv
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An In-depth Technical Guide to Methyl 4-ethoxy-2-fluorobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, substituted fluorobenzoic acids and their esters serve as crucial building blocks for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of Methyl 4-ethoxy-2-fluorobenzoate, a versatile intermediate in drug discovery and development.

This document will delve into the synthetic pathways for its preparation, its detailed spectroscopic characterization, and its applications as a key starting material in the synthesis of bioactive molecules. The information presented herein is intended to provide researchers and scientists with a thorough understanding of the chemistry and utility of this important fluorinated building block.

Synthesis and Mechanistic Insights

The synthesis of this compound is logically approached as a two-stage process: the preparation of the parent carboxylic acid, 4-ethoxy-2-fluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 4-ethoxy-2-fluorobenzoic acid

A plausible and commonly employed route to synthesize 4-ethoxy-2-fluorobenzoic acid begins with a suitable fluorinated precursor, such as 4-amino-2-fluorobenzoic acid. The synthesis involves the protection of the amino group, followed by a series of transformations to introduce the ethoxy group and deprotect the amine, which is then converted to the desired hydroxyl group via a diazonium salt intermediate. Finally, etherification yields the target acid. A detailed protocol based on established chemical transformations is provided below.

Experimental Protocol: Synthesis of 4-ethoxy-2-fluorobenzoic acid

  • Protection of the Amino Group:

    • To a solution of 4-amino-2-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add two equivalents of benzyl chloride and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 4-(dibenzylamino)-2-fluorobenzoic acid.

      • Rationale: The dibenzyl protecting group is robust enough to withstand the subsequent reaction conditions and can be readily removed later.

  • Formation of the Diazonium Salt and Hydrolysis:

    • Dissolve the protected acid in an acidic aqueous solution (e.g., HCl/water) and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

    • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, 4-(dibenzylamino)-2-fluoro-5-hydroxybenzoic acid.

      • Rationale: The diazotization of anilines is a classic and efficient method for introducing a hydroxyl group onto an aromatic ring.

  • Etherification (Williamson Ether Synthesis):

    • To a solution of the phenol in a polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate) and ethyl iodide.

    • Heat the reaction mixture to drive the SN2 reaction to completion.

    • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to yield 4-(dibenzylamino)-5-ethoxy-2-fluorobenzoic acid.

      • Rationale: The Williamson ether synthesis is a reliable method for forming aryl ethers from phenols.

  • Deprotection:

    • Dissolve the protected ethoxy derivative in a suitable solvent and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Monitor the reaction until completion, then filter off the catalyst and concentrate the filtrate to obtain 4-amino-5-ethoxy-2-fluorobenzoic acid.

      • Rationale: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines.

  • Final Conversion to 4-ethoxy-2-fluorobenzoic acid:

    • The amino group of 4-amino-5-ethoxy-2-fluorobenzoic acid can be removed via a two-step process involving diazotization followed by reduction (e.g., with hypophosphorous acid). This yields the target 4-ethoxy-2-fluorobenzoic acid.

Part 2: Esterification to this compound

The final step in the synthesis is the esterification of 4-ethoxy-2-fluorobenzoic acid to its methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.

Experimental Protocol: Fischer Esterification [1][2]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-2-fluorobenzoic acid in a large excess of methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

      • Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.

  • Reflux:

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][4]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Reaction Workflow Diagram

SynthesisWorkflow cluster_acid Synthesis of 4-ethoxy-2-fluorobenzoic acid cluster_ester Esterification A 4-amino-2-fluorobenzoic acid B Protection (e.g., Benzylation) A->B C Diazotization & Hydrolysis B->C D Etherification (Williamson) C->D E Deprotection (Hydrogenation) D->E F Diazotization & Reduction E->F G 4-ethoxy-2-fluorobenzoic acid F->G H 4-ethoxy-2-fluorobenzoic acid I Fischer Esterification (MeOH, H+) H->I J This compound I->J

Caption: Overall synthetic strategy for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl ester protons, and the ethoxy group protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (position 3)6.6 - 6.8Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 10-12
Aromatic H (position 5)6.6 - 6.8Doublet of doublets (dd)J(H-H) ≈ 2-3, J(H-F) ≈ 14-16
Aromatic H (position 6)7.7 - 7.9Doublet (d)J(H-H) ≈ 8-9
Methyl Ester (-OCH₃)3.8 - 3.9Singlet (s)N/A
Methylene (-OCH₂CH₃)4.0 - 4.1Quartet (q)J(H-H) ≈ 7
Methyl (-OCH₂CH₃)1.3 - 1.4Triplet (t)J(H-H) ≈ 7
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)164 - 166
C-F160 - 165 (with large ¹J(C-F))
C-OEt158 - 162
C-CO₂Me110 - 115 (with J(C-F))
Aromatic CH100 - 135
Methyl Ester (-OCH₃)51 - 53
Methylene (-OCH₂CH₃)63 - 65
Methyl (-OCH₂CH₃)14 - 16
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O bonds of the ester and ether functionalities.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ester)1715 - 1735Strong
C-O Stretch (Ester)1250 - 1300Strong
C-O Stretch (Aryl Ether)1200 - 1250Strong
C-F Stretch1100 - 1200Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₁FO₃ = 198.19 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 167, and the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 153.

Applications in Drug Discovery

Fluorinated benzoic acid derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[3] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ester and ethoxy groups provide handles for further chemical modification.

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, substituted benzamides derived from related acids have been investigated as potent hypotensive agents. The general structure of this compound makes it a suitable precursor for the synthesis of inhibitors of various enzymes and receptors where a substituted benzoyl moiety is required for binding.

Potential Drug Discovery Workflow

DrugDiscovery A This compound B Hydrolysis to Carboxylic Acid A->B C Amide Coupling B->C E Substituted Benzamide Library C->E D Amine Library D->C F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: A potential workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds such as methyl 4-fluorobenzoate and methyl 2-fluorobenzoate suggest that it may cause skin, eye, and respiratory irritation.

General Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable, albeit not extensively documented, fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its preparation can be achieved through logical and well-established synthetic routes, and its structure can be unequivocally confirmed by standard spectroscopic methods. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of such specialized intermediates is expected to increase, making a thorough understanding of their chemistry essential for researchers in the field of drug discovery.

References

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  • ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Semantic Scholar. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]

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  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
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  • PubChem. (n.d.). Methyl 4-ethoxybenzoate. [Link]

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  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
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Methodological & Application

Application Notes and Protocols for the Synthesis and Application of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzoates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[1] Methyl 4-ethoxy-2-fluorobenzoate is a key aromatic building block that embodies this principle, offering a versatile scaffold for the synthesis of a diverse range of pharmaceutical compounds.[1][2] Its structure, featuring an activatable methyl ester, a lipophilic ethoxy group, and a strategically placed fluorine atom, makes it a valuable intermediate for developing novel therapeutics, including anti-inflammatory and analgesic drugs.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reaction mechanism, and potential applications of this compound. The protocols and insights presented herein are designed to be both technically robust and practically applicable in a laboratory setting.

Synthesis and Reaction Mechanism

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-ethoxy-2-fluorobenzoic acid. This acid-catalyzed reaction represents a classical and efficient method for the formation of esters from carboxylic acids and alcohols.

Proposed Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism, illustrated below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.

Caption: Proposed mechanism for the Fischer esterification of 4-ethoxy-2-fluorobenzoic acid.

Drug_Discovery_Workflow A This compound (Starting Material) B Chemical Modification (e.g., Amidation, Hydrolysis) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H

Sources

The Strategic Application of Methyl 4-ethoxy-2-fluorobenzoate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinated and Ethoxy-Substituted Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors is a paramount objective in the development of targeted therapies, particularly in oncology. The strategic incorporation of fluorine atoms and small alkoxy groups into drug candidates has become a cornerstone of rational drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to the target protein. Similarly, the ethoxy group can serve as a critical pharmacophoric element, engaging in key hydrogen bond interactions within the ATP-binding pocket of kinases and enhancing solubility.

This technical guide focuses on the utility of Methyl 4-ethoxy-2-fluorobenzoate as a versatile and strategic building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern— a fluorine atom ortho to the carboxylic acid ester and an ethoxy group para to it—presents a compelling scaffold for the generation of potent and selective inhibitors targeting various kinase families, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Aberrant signaling through these pathways is a known driver of tumor growth, angiogenesis, and metastasis.[1]

This document will provide a detailed exploration of the synthetic transformations of this compound into a hypothetical, yet highly plausible, quinolinone-based kinase inhibitor, drawing parallels with the established synthesis of multi-kinase inhibitors like Dovitinib.[2] We will delve into the causality behind the experimental choices, provide robust, step-by-step protocols, and present the underlying biological rationale for targeting these critical signaling pathways.

Physicochemical Properties and Synthetic Versatility

This compound is a key starting material whose utility stems from its inherent chemical functionalities. The methyl ester provides a convenient handle for conversion to the corresponding carboxylic acid or for direct amidation. The fluorine atom at the 2-position activates the aromatic ring for certain nucleophilic substitution reactions and can play a crucial role in modulating the pKa of the corresponding carboxylic acid, thereby influencing its binding characteristics. The 4-ethoxy group is a key pharmacophoric feature, often involved in crucial interactions with the kinase hinge region.

PropertyValue
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)
CAS Number 1314987-36-4[3]

Application in the Synthesis of a Novel Quinolinone-Based Kinase Inhibitor: An Exemplary Workflow

The following sections will detail a proposed synthetic route to a novel kinase inhibitor, "Compound X," starting from this compound. This workflow is based on established synthetic methodologies for quinolinone-based kinase inhibitors and highlights the strategic use of our title compound.

Workflow Overview: From Building Block to Potent Inhibitor

The synthesis of Compound X can be envisioned as a multi-step process that involves the preparation of two key fragments: the quinolinone core and the substituted benzoyl chloride, followed by their coupling.

G A This compound B 4-Ethoxy-2-fluorobenzoic Acid A->B Hydrolysis C 4-Ethoxy-2-fluorobenzoyl Chloride B->C Acyl Chloride Formation E Compound X (Final Kinase Inhibitor) C->E D Substituted Quinolinone Core D->E Acylation

Caption: Synthetic workflow for Compound X.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate - 4-Ethoxy-2-fluorobenzoyl Chloride

The initial steps focus on the conversion of the commercially available methyl ester to the more reactive acyl chloride, which is poised for coupling with the quinolinone core.

Protocol 1: Hydrolysis of this compound

  • Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, enabling subsequent activation to the acyl chloride. A base-mediated hydrolysis is a standard and efficient method for this conversion.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide monohydrate (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and acidify to pH 2-3 with 1N HCl.

    • The resulting precipitate, 4-ethoxy-2-fluorobenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Formation of 4-Ethoxy-2-fluorobenzoyl Chloride

  • Rationale: The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, with a catalytic amount of DMF accelerating the reaction.[4]

  • Procedure:

    • To a suspension of 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

    • The reaction progress can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-ethoxy-2-fluorobenzoyl chloride, which is typically used in the next step without further purification.

Part 2: Synthesis and Coupling to the Quinolinone Core

This phase of the synthesis involves the preparation of a suitable quinolinone core and its subsequent acylation with the previously synthesized benzoyl chloride.

Protocol 3: Synthesis of the Quinolinone Core

  • Rationale: The synthesis of the quinolinone core can be achieved through various established methods. A common approach involves the condensation of an appropriately substituted anthranilic acid with a suitable cyclizing agent. For this exemplary protocol, we will assume the availability of a pre-synthesized 4-amino-5-fluoro-3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one, a common intermediate in the synthesis of kinase inhibitors.

Protocol 4: Acylation of the Quinolinone Core to Yield Compound X

  • Rationale: This is the final key bond-forming reaction, creating the amide linkage that is a hallmark of many kinase inhibitors. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Procedure:

    • To a solution of the 4-amino-5-fluoro-3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyridine (2.0 eq) at room temperature.

    • Slowly add a solution of 4-ethoxy-2-fluorobenzoyl chloride (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to afford the final product, Compound X.

Biological Context and Mechanism of Action

Targeting the FGFR and VEGFR Signaling Pathways

The rationale for designing Compound X as a kinase inhibitor is rooted in the critical role of the FGFR and VEGFR signaling pathways in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK FGFR / VEGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Ligand FGF / VEGF Ligand->RTK Binds CompoundX Compound X CompoundX->RTK Inhibits

Caption: Inhibition of FGFR/VEGFR signaling by Compound X.

Overexpression or activating mutations of FGFRs and VEGFRs can lead to constitutive activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] These pathways regulate fundamental cellular processes, and their dysregulation is a key driver of tumorigenesis. Compound X, by competitively binding to the ATP-binding site of these kinases, is designed to block their phosphorylation and subsequent activation, thereby inhibiting downstream signaling and ultimately leading to a reduction in tumor cell proliferation, survival, and angiogenesis.

Conclusion and Future Directions

This compound represents a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the creation of molecules with the potential for high potency and selectivity. The exemplary synthetic workflow provided in this guide demonstrates a plausible and efficient route to a novel quinolinone-based kinase inhibitor, leveraging established and reliable chemical transformations. Further optimization of "Compound X" through structure-activity relationship (SAR) studies could lead to the development of a clinical candidate with an improved therapeutic index. The versatility of this compound ensures its continued relevance in the ongoing quest for next-generation targeted cancer therapies.

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  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. Available at: [Link]

Sources

Methyl 4-ethoxy-2-fluorobenzoate: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of methyl 4-ethoxy-2-fluorobenzoate. The information herein is curated to deliver not just procedural steps but also to instill a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success.

Introduction: Strategic Importance in Synthesis

This compound is a polysubstituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its functional groups: an electron-rich ethoxy group, a nucleophilically displaceable fluorine atom, and a readily transformable methyl ester. This unique combination allows for a stepwise and controlled elaboration of the aromatic core, making it an ideal scaffold for the construction of novel molecular architectures.

The presence of a fluorine atom ortho to the ester and meta to the activating ethoxy group significantly influences the electronic properties and reactivity of the benzene ring. This substitution pattern is particularly sought after in drug discovery, as fluorine incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. This guide will delve into the key applications, reactivity patterns, and detailed protocols for leveraging the synthetic potential of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application in synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 1314987-36-4
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white solid or colorless oilInferred from related compounds
Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available experimental dataset for this compound is limited, its spectral characteristics can be reliably predicted based on the analysis of structurally analogous compounds such as methyl 4-fluorobenzoate and other alkoxy-substituted benzoates[2][3][4][5][6].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85-7.95 (t, J ≈ 8.5 Hz, 1H): Aromatic proton ortho to the ester group.

    • δ 6.65-6.75 (dd, J ≈ 8.5, 2.5 Hz, 1H): Aromatic proton ortho to the ethoxy group.

    • δ 6.55-6.65 (dd, J ≈ 11.0, 2.5 Hz, 1H): Aromatic proton meta to the ester group.

    • δ 4.05-4.15 (q, J ≈ 7.0 Hz, 2H): Methylene protons of the ethoxy group.

    • δ 3.85-3.95 (s, 3H): Methyl protons of the ester group.

    • δ 1.40-1.50 (t, J ≈ 7.0 Hz, 3H): Methyl protons of the ethoxy group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 164.0-166.0 (d, J ≈ 250 Hz): Carbon bearing the fluorine atom (C-F coupling).

    • δ 163.0-165.0: Carbonyl carbon of the ester.

    • δ 158.0-160.0: Aromatic carbon attached to the ethoxy group.

    • δ 132.0-134.0: Aromatic CH ortho to the ester.

    • δ 110.0-112.0 (d, J ≈ 20 Hz): Aromatic carbon ipso to the ester group (C-F coupling).

    • δ 105.0-107.0: Aromatic CH ortho to the ethoxy group.

    • δ 100.0-102.0 (d, J ≈ 25 Hz): Aromatic CH meta to the ester group (C-F coupling).

    • δ 63.0-65.0: Methylene carbon of the ethoxy group.

    • δ 51.0-53.0: Methyl carbon of the ester group.

    • δ 14.0-16.0: Methyl carbon of the ethoxy group.

  • IR (ATR, cm⁻¹):

    • 2980-2900: C-H stretching (aliphatic).

    • 1720-1740: C=O stretching (ester).

    • 1610-1630: C=C stretching (aromatic).

    • 1250-1300: C-O stretching (ester and ether).

    • 1100-1200: C-F stretching.

  • Mass Spectrometry (EI):

    • m/z (M⁺): 198.

    • Key Fragments: 167 ([M-OCH₃]⁺), 153 ([M-OC₂H₅]⁺), 139 ([M-COOCH₃]⁺).

Key Synthetic Applications & Mechanistic Insights

The utility of this compound lies in its capacity to undergo a variety of selective transformations.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom

The fluorine atom, activated by the ortho- and para-directing electron-withdrawing ester group, is a prime site for nucleophilic aromatic substitution (SₙAr)[7][8]. This reaction is a cornerstone for introducing a wide range of functionalities, including amines, alcohols, and thiols, at the C2 position.

Mechanistic Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is enhanced by the electron-withdrawing nature of the ester group, which delocalizes the negative charge. Fluorine's high electronegativity makes the ipso-carbon highly electrophilic, and its ability to act as a good leaving group in SₙAr reactions (reactivity order: F > Cl > Br > I) drives the reaction forward[7].

sn_ar_mechanism cluster_0 SₙAr Reaction Pathway reactant This compound + Nu⁻ intermediate Meisenheimer Complex (stabilized by ester group) reactant->intermediate Nucleophilic Attack product Substituted Product + F⁻ intermediate->product Loss of Fluoride

Regioselectivity of Electrophilic Aromatic Substitution.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on the specific substrate and desired outcome. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 4-ethoxy-2-(alkylamino)benzoates via SₙAr

This protocol details a general procedure for the nucleophilic substitution of the fluorine atom with a primary or secondary amine.

Materials:

  • This compound

  • Alkylamine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the alkylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 4-ethoxy-2-fluorobenzoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) (2.0 equivalents)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with 1 M HCl until the pH is ~2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Safety and Handling

This compound should be handled with care in a laboratory setting. While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and synthetically attractive building block. Its distinct reactive sites allow for a range of selective transformations, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile compound.

References

  • Supporting Information for a relevant study.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • The Royal Society of Chemistry. (Year). Title of the article. Journal Name, Volume(Issue), pages.
  • ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (Year). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • Human Metabolome Database. (Year). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]

  • MySkinRecipes. (Year). 4-(Benzyloxy)-2-fluorobenzoic acid. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NIST. (Year). Methyl 4-fluorobenzoate. [Link]

  • Organic Syntheses. (Year). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

Sources

Application Notes and Protocols: Methyl 4-ethoxy-2-fluorobenzoate as a Versatile Building Block for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aromatic Scaffolds in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The efficacy and selectivity of these inhibitors are profoundly influenced by the nature of the chemical scaffolds used in their design. Substituted aromatic rings are privileged motifs that form the core of many approved kinase inhibitors, engaging in crucial interactions within the ATP-binding pocket.

Methyl 4-ethoxy-2-fluorobenzoate is a valuable, yet under-explored, building block for the synthesis of kinase inhibitor libraries. Its unique trifunctional substitution pattern—a reactive methyl ester, an electron-donating ethoxy group, and a strategically placed fluorine atom—offers a powerful combination of features for medicinal chemists. The fluorine atom can engage in favorable hydrogen bonding and dipole-dipole interactions with the kinase hinge region, while the ethoxy group can modulate solubility and occupy hydrophobic pockets. The methyl ester provides a convenient handle for further chemical elaboration, most commonly through amide bond formation.

This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a diverse library of N-aryl and N-heteroaryl benzamides, which are key intermediates for a wide range of kinase inhibitors. We will detail the scientific rationale, provide step-by-step experimental protocols, and discuss the potential applications of the resulting compounds in drug discovery programs.

Part 1: The Strategic Advantage of the 4-Ethoxy-2-fluorobenzamide Moiety

The 4-ethoxy-2-fluorobenzamide scaffold is a bioisosteric mimic of several key structural motifs found in successful kinase inhibitors. The strategic placement of the substituents offers several advantages:

  • Fluorine as a Hinge-Binding Element: The ortho-fluorine atom can act as a hydrogen bond acceptor, forming critical interactions with the amide backbone of the kinase hinge region. This interaction can significantly enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The ethoxy group at the para-position increases the lipophilicity of the molecule compared to a simple methoxy or hydroxyl group, which can improve cell permeability and oral bioavailability. It also provides a vector for further optimization to enhance target engagement.

  • Synthetic Versatility: The ester functionality of this compound allows for straightforward conversion to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a diverse library of amides. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying lead compounds.

The overall synthetic strategy involves a two-step process, starting with the hydrolysis of this compound to its corresponding carboxylic acid, followed by an amide coupling reaction with a selection of medicinally relevant amines.

G A This compound B Hydrolysis A->B C 4-Ethoxy-2-fluorobenzoic Acid B->C D Amide Coupling C->D F Kinase Inhibitor Precursor Library D->F E Amine Library (R-NH2) E->D

Caption: General workflow for the synthesis of a kinase inhibitor precursor library.

Part 2: Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Ethoxy-2-fluorobenzoic Acid

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methanol (MeOH)ACS Reagent, ≥99.8%Sigma-Aldrich
WaterDeionizedIn-house
Hydrochloric acid (HCl)2 M aqueous solutionFisher Scientific
Ethyl acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific
BrineSaturated aqueous NaClIn-house
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent, granularFisher Scientific

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 50.5 mmol) in a mixture of THF (100 mL) and MeOH (25 mL).

  • Addition of Base: Add a solution of LiOH·H₂O (4.24 g, 101 mmol) in water (25 mL) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate will form.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Ethoxy-2-fluorobenzoic acid as a white solid.

    • The product is typically of high purity (>95%) and can be used in the next step without further purification. Expected yield: 8.5-9.0 g (91-96%).

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Parallel Synthesis of a 4-Ethoxy-2-fluorobenzamide Library via Amide Coupling

This protocol outlines a general procedure for the parallel synthesis of a small library of amides using 4-Ethoxy-2-fluorobenzoic acid and a selection of commercially available anilines and benzylamines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling reagent.

Materials and Reagents:

ReagentGradeSupplier
4-Ethoxy-2-fluorobenzoic acidFrom Protocol 1-
HATU≥98%Oakwood Chemical
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Amine Library (e.g., 3-chloro-4-fluoroaniline, 4-(aminomethyl)pyridine, etc.)≥97%Various
Ethyl acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house-
BrineSaturated aqueous NaClIn-house
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent, granularFisher Scientific

Representative Amine Library:

AmineRationale
3-Chloro-4-fluoroanilineCommon substituent in EGFR and VEGFR inhibitors
4-(Aminomethyl)pyridineIntroduces a basic nitrogen for solubility and potential interactions
3-AminobenzonitrileCyano group can act as a hydrogen bond acceptor
4-MethoxyanilineModulates electronics and provides a hydrophobic interaction point

Procedure (for a single reaction, can be performed in parallel):

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-Ethoxy-2-fluorobenzoic acid (184 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: To the solution, add HATU (418 mg, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.0 mmol) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 20 mL), followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired amide.

    • Characterize each library member by ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

G A 4-Ethoxy-2-fluorobenzoic Acid + Amine B Dissolve in DMF A->B C Add HATU and DIPEA B->C D Stir at RT (Activation) C->D E Stir at RT (Coupling) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Final Amide Product G->H

Caption: Workflow for the parallel synthesis of the benzamide library.

Part 3: Applications in Drug Discovery and Future Directions

The library of 4-ethoxy-2-fluorobenzamides synthesized using these protocols can serve as a valuable starting point for the discovery of novel kinase inhibitors. These compounds can be screened against a panel of kinases to identify initial hits.

Lead Optimization:

Once a hit is identified, the modular nature of the synthesis allows for rapid lead optimization. The SAR can be explored by:

  • Varying the Amine Component: A wide variety of commercially available amines can be used to probe the solvent-exposed region of the ATP-binding pocket.

  • Modification of the Ethoxy Group: The ethoxy group can be replaced with other alkoxy groups or functionalized to improve potency, selectivity, or pharmacokinetic properties.

  • Further Derivatization: The aromatic ring of the benzamide can be further functionalized, for example, through electrophilic aromatic substitution, to introduce additional points of interaction with the target kinase.

Signaling Pathway Analysis:

Compounds that demonstrate significant inhibitory activity against a particular kinase should be further evaluated in cell-based assays to confirm their on-target activity and to assess their effects on downstream signaling pathways.

G A Synthesized Amide Library B Kinase Screening Panel A->B C Hit Identification B->C D Lead Optimization (SAR) C->D E Cell-based Assays D->E F Signaling Pathway Analysis E->F G In vivo Studies F->G

Caption: Drug discovery cascade utilizing the synthesized amide library.

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of kinase inhibitor precursors. The protocols detailed in this application note provide a robust and efficient methodology for the preparation of a diverse library of 4-ethoxy-2-fluorobenzamides. The resulting compounds are well-positioned for screening and subsequent lead optimization in drug discovery programs targeting the kinome. The combination of favorable physicochemical properties and synthetic tractability makes this compound an important tool for the modern medicinal chemist.

References

  • Amide Bond Formation: For a general review of amide bond formation techniques in medicinal chemistry, please refer to: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fluorine in Medicinal Chemistry: For an overview of the role of fluorine in drug design, see: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Kinase Inhibitors in Oncology: For a comprehensive review of kinase inhibitors in cancer therapy, consult: Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. The Journal of clinical investigation, 125(5), 1780-1789. [Link]

Methyl 4-ethoxy-2-fluorobenzoate for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 4-ethoxy-2-fluorobenzoate: A Privileged Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Section 1: The Strategic Value of the this compound Scaffold

This compound is more than a simple chemical intermediate; it is a strategically designed starting point for medicinal chemistry campaigns. Its structure contains three key functional groups—a methyl ester, a para-ethoxy group, and an ortho-fluoro substituent—each offering distinct opportunities for molecular modulation to enhance biological activity, selectivity, and pharmacokinetic properties.[1][2] Understanding the role of each component is fundamental to designing a rational structure-activity relationship (SAR) study.

  • The 2-Fluoro Substituent: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] Its high electronegativity and small atomic radius can profoundly influence a molecule's properties.[5][6] Placed ortho to the ester, the fluorine atom can:

    • Modulate pKa: It acts as a weak hydrogen bond acceptor and its electron-withdrawing nature can lower the pKa of an adjacent carboxylic acid (if the ester is hydrolyzed), potentially improving interactions with target proteins.[4]

    • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[7][8] This can block a potential site of metabolism, thereby increasing the drug's half-life.

    • Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing binding affinity.[8][9]

  • The 4-Ethoxy Group: Alkoxy groups, such as the ethoxy group at the para-position, are prevalent in approved drugs.[10] The ethoxy group serves multiple functions:

    • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing a crucial interaction point with a biological target.

    • Tune Lipophilicity: The ethyl chain contributes to the molecule's lipophilicity, which is critical for membrane permeability and absorption. The length of this alkyl chain is a key modification point for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

    • Vectorial Orientation: It directs further chemical modifications and influences the molecule's orientation within a binding pocket.

  • The Methyl Ester: While seemingly simple, the methyl ester is a versatile functional handle.

    • Prodrug Potential: Esters are often used as prodrugs to improve the bioavailability of more polar carboxylic acids, as they can be readily hydrolyzed by esterases in the body.[12]

    • Synthetic Handle: It can be easily converted into a variety of other functional groups. Hydrolysis to a carboxylic acid, for instance, opens up the possibility of forming amides, which are stable and can participate in different hydrogen bonding patterns.[13] This conversion is a fundamental step in many SAR explorations.[14]

Section 2: Designing a Rational SAR Campaign

A successful SAR study involves the systematic modification of a lead compound to understand which structural features are critical for biological activity.[15][16] For the this compound scaffold, a logical campaign would explore modifications around its three key functional groups. The goal is to maximize the knowledge gained from each synthesized analog.[17]

The logical flow of an SAR campaign starting from this scaffold can be visualized as a decision tree, where each branch represents a series of related analogs designed to probe a specific structural question.

SAR_Campaign_Logic cluster_start Starting Scaffold cluster_ester Series A: Ester/Acid Modifications cluster_alkoxy Series B: Alkoxy Chain Modifications cluster_fluoro Series C: Fluorine Position/Replacement start This compound (Compound 1) A1 A1: Saponification (Carboxylic Acid) start->A1 B1 B1: O-Demethylation (Phenol) start->B1 C1 C1: Positional Isomer (e.g., 3-Fluoro) start->C1 A2 A2: Amidation (Primary/Secondary Amides) A1->A2 A2->B1 Combine Modifications A3 A3: Reduction (Alcohol) B2 B2: Re-alkylation (Methoxy, Propoxy, etc.) B1->B2 B2->C1 Combine Modifications B3 B3: Bioisosteres (e.g., -SCH3, -NHCH3) C2 C2: Bioisosteric Replacement (e.g., -Cl, -CN, -OH)

Caption: Logical flow for an SAR campaign originating from the core scaffold.

Section 3: Core Synthetic Protocols for Analog Generation

The following protocols provide step-by-step methodologies for creating a focused library of analogs based on the this compound scaffold. These procedures are foundational for probing the initial SAR.

Protocol 3.1: Saponification of Methyl Ester to Carboxylic Acid (Analog Series A)

Rationale: This is often the first and most crucial step in an SAR campaign. Converting the ester to a carboxylic acid allows for the exploration of a key acidic group for potential ionic or hydrogen bond interactions with the target. It is also the necessary precursor for amide synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution. Stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1M hydrochloric acid (HCl). A white precipitate of 4-ethoxy-2-fluorobenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 3.2: Amide Formation via EDC Coupling (Analog Series A)

Rationale: Amides are common, stable functional groups in pharmaceuticals that are excellent hydrogen bond donors and acceptors.[13] Creating a small panel of amides from the carboxylic acid (synthesized in Protocol 3.1) explores the steric and electronic requirements of this region of the molecule.

Step-by-Step Methodology:

  • Activation: Dissolve 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Coupling: In a separate flask, dissolve the desired amine (e.g., benzylamine, morpholine) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in DCM.

  • Reaction: Add the amine solution dropwise to the activated ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final amide product using ¹H NMR and LC-MS.

Section 4: In Vitro Assay Protocol for SAR Evaluation

To establish an SAR, a robust and reproducible biological assay is required.[18] The following is a generalized protocol for a high-throughput enzymatic inhibition assay, which is a common method for screening compound libraries.[19]

Hypothetical Target: A protein kinase (e.g., "Kinase X").

Assay Principle: A fluorescence-based assay measuring the phosphorylation of a peptide substrate. Inhibition of the kinase results in a decreased fluorescence signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of all synthesized analogs in 100% dimethyl sulfoxide (DMSO). Create a serial dilution plate (e.g., 11-point, 3-fold dilutions) in DMSO to determine IC₅₀ values.

  • Assay Plate Preparation: Using a 384-well plate, add 50 nL of each compound dilution from the serial dilution plate.

  • Controls:

    • Positive Control (No Inhibition): Add 50 nL of DMSO (enzyme is 100% active).

    • Negative Control (Full Inhibition): Add 50 nL of a known potent inhibitor of Kinase X (e.g., Staurosporine) at a concentration >100x its IC₅₀.

  • Enzyme Addition: Add 5 µL of Kinase X solution (prepared in assay buffer) to all wells. Gently mix and incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of a stop/detection solution (containing EDTA to chelate Mg²⁺ and a reagent that binds to the phosphorylated peptide to produce a fluorescent signal).

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Section 5: Data Analysis and SAR Interpretation

The ultimate goal of synthesizing and testing analogs is to derive clear SAR trends that guide the next round of drug design.[20] Hypothetical data for a set of analogs derived from our scaffold are presented below.

Cmpd IDR¹ (Ester/Amide)R² (Alkoxy)IC₅₀ (nM) vs. Kinase XFold Change vs. Cmpd 1
1 -COOCH₃-OCH₂CH₃5,200-
2 -COOH-OCH₂CH₃48010.8x ↑
3 -CONH₂-OCH₂CH₃9505.5x ↑
4 -CONH(Bn)-OCH₂CH₃15034.7x ↑
5 -COOH-OCH₃9905.3x ↑
6 -COOH-OH>10,000>1.9x ↓
7 -COOH-OCH(CH₃)₂39013.3x ↑
Interpretation of SAR:
  • Ester vs. Acid vs. Amide (Series A): Hydrolyzing the methyl ester (1 ) to the carboxylic acid (2 ) increased potency over 10-fold. This is a strong indication that an acidic group capable of forming an ionic or strong hydrogen bond interaction is highly favorable. The primary amide (3 ) was less potent than the acid, but the benzyl amide (4 ) was the most potent compound in the series. This suggests that while the hydrogen-bonding capability of the acid/amide region is crucial, there is also a nearby hydrophobic pocket that can be favorably occupied by the benzyl group.

  • Alkoxy Chain Length (Series B): Comparing the carboxylic acid series, the ethoxy group (2 ) is preferred over the smaller methoxy group (5 ). Removing the alkyl group entirely to give the phenol (6 ) was detrimental to activity, likely due to loss of key hydrophobic interactions or an unfavorable change in electronics. Expanding the chain to an isopropoxy group (7 ) maintained high potency, suggesting that this pocket can tolerate or even prefers slightly larger hydrophobic groups.

This initial analysis provides a clear path forward: focus on analogs containing a carboxylic acid or a substituted amide at the R¹ position, and further explore the steric and electronic limits of the hydrophobic pocket near the R² alkoxy group.

Caption: The iterative cycle of a drug discovery SAR campaign.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]

  • Vertex AI Search. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Talele, T. T. (2016). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of the Iranian Chemical Society, 13(9), 1707-1725. Available at: [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • Pharmaffiliates. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available at: [Link]

  • O'Hagan, D. (2010). Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective of selected highlights. Journal of Fluorine Chemistry, 131(11), 1071-1081. Available at: [Link]

  • Gatley, S. J., et al. (1998). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available at: [Link]

  • ResearchGate. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Available at: [Link]

  • Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4718. Available at: [Link]

  • News-Medical.Net. (2026). Advancing PROTAC development through innovative preclinical model systems. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

  • Lunkard, A. (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube. Available at: [Link]

  • Fadilah, F., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pacific Journal of Cancer Prevention, 24(9), 2973-2981. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Modeling Structure-Activity Relationships. Madame Curie Bioscience Database. Available at: [Link]

  • Fadilah, F., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. National Institutes of Health. Available at: [Link]

  • Kåhr, M., et al. (2016). Structural activity relationship analysis (SAR) and in vitro testing reveal the anti-ageing potential activity of acetyl aspartic acid. International journal of cosmetic science, 38(Suppl 1), 23-30. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link]

  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.
  • Fiene, A., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ChemMedChem, 18(14), e202300145. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Methyl 4-ethoxy-2-fluorobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Ethoxy-2-fluorobenzoate Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a screening campaign. The Methyl 4-ethoxy-2-fluorobenzoate scaffold presents a compelling starting point for the generation of diverse chemical libraries. Its structure is adorned with three key functional handles—an ester, an ethoxy group, and a fluorine atom—each offering distinct opportunities for chemical modification. This strategic arrangement allows for the exploration of a wide chemical space, which is paramount for identifying novel bioactive compounds.[1] Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making this scaffold particularly promising.[2][3][4][5]

The ester functionality serves as a classic gateway for the introduction of a multitude of substituents via amidation, creating compounds with varying steric and electronic properties. The ethoxy group at the 4-position can influence solubility and metabolic stability, and while it is generally stable, its modification could be a secondary strategy for lead optimization. The 2-fluoro substituent is particularly noteworthy; its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity of adjacent protons.[6] Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and it offers a potential site for nucleophilic aromatic substitution (SNAr) under specific conditions.[7][8][9]

These application notes provide a comprehensive guide for the strategic derivatization of this compound. We will present detailed, field-proven protocols for the high-throughput synthesis of a diverse benzamide library and explore the potential for SNAr reactions. The methodologies are designed to be robust and scalable, enabling researchers to efficiently generate compound collections for biological screening.

Core Derivatization Strategies

Two primary avenues for the derivatization of this compound will be explored:

  • Amide Library Synthesis: This is the most direct and versatile approach, involving the conversion of the methyl ester to a diverse array of amides. This strategy allows for the introduction of a wide range of chemical functionalities, significantly impacting the compound's physicochemical properties and biological activity.

  • Nucleophilic Aromatic Substitution (SNAr): This strategy targets the fluorine atom, replacing it with various nucleophiles. While SNAr on unactivated fluoroarenes can be challenging, the presence of the ortho-ester and para-ethoxy groups may influence reactivity, and modern catalytic methods can facilitate this transformation.[7]

The following sections will provide detailed protocols for each of these strategies.

Part 1: High-Throughput Synthesis of a 4-Ethoxy-2-fluorobenzamide Library

The conversion of the methyl ester to an amide is a cornerstone of medicinal chemistry, offering a reliable method to introduce diversity.[10][11] The following two-step protocol is optimized for a high-throughput workflow, starting with the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a robust amide coupling reaction.

Workflow for Benzamide Library Synthesis

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis A This compound B 4-Ethoxy-2-fluorobenzoic acid A->B  LiOH, THF/H₂O, rt D 4-Ethoxy-2-fluorobenzamide Library B->D  HATU, DIPEA, DMF, rt C Diverse Primary/Secondary Amines (R¹R²NH) C->D E Crude Product D->E  Aqueous Workup F Purified Library E->F  Preparative HPLC G Biological Screening F->G  QC (LC-MS, NMR)

Caption: Workflow for the synthesis of a 4-ethoxy-2-fluorobenzamide library.

Protocol 1.1: Saponification of this compound

Rationale: The hydrolysis of the methyl ester to the carboxylic acid is a necessary first step for subsequent amide coupling reactions. Lithium hydroxide (LiOH) is a mild and effective reagent for this transformation, typically proceeding at room temperature with minimal side reactions.[12][13]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-ethoxy-2-fluorobenzoic acid as a white solid. The product is typically of sufficient purity for the next step without further purification.

Parameter Value Rationale
Stoichiometry 1.5 eq LiOH·H₂OEnsures complete hydrolysis of the ester.
Solvent THF/H₂O (3:1)THF ensures solubility of the ester, while water is necessary for the hydrolysis.
Temperature Room TemperatureMild conditions prevent potential side reactions.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Workup Acidification & ExtractionProtonates the carboxylate to the carboxylic acid and allows for extraction into an organic solvent.
Protocol 1.2: High-Throughput Amide Coupling

Rationale: For the creation of a diverse library, a robust and high-yielding amide coupling protocol is essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is well-suited for a wide range of amines.[1] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid.

Materials:

  • 4-Ethoxy-2-fluorobenzoic acid (from Protocol 1.1)

  • A diverse library of primary and secondary amines (1.1 eq per reaction)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure (for a single well in a 96-well plate):

  • To a well containing a magnetic stir bar, add a solution of 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in DMF.

  • Add a solution of the desired amine (1.1 eq) in DMF.

  • Add DIPEA (2.5 eq).

  • Finally, add a solution of HATU (1.1 eq) in DMF.

  • Seal the plate and stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude products can be purified by preparative HPLC for biological screening.

Parameter Value Rationale
Coupling Reagent HATU (1.1 eq)Highly efficient, minimizes racemization (if applicable), and is suitable for a broad range of amines.[1]
Base DIPEA (2.5 eq)A non-nucleophilic base to neutralize acids without competing in the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves a wide range of reactants.
Temperature Room TemperatureSufficient for most amide coupling reactions with HATU.
Reaction Time 4-12 hoursDependent on the reactivity of the specific amine used.

Part 2: Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Substituent

The fluorine atom at the 2-position presents an opportunity for further diversification through SNAr. While the aromatic ring is not strongly activated by electron-withdrawing groups in the traditional sense, modern catalytic methods, such as organic photoredox catalysis, can enable the functionalization of unactivated fluoroarenes.[7]

Conceptual Workflow for SNAr

G cluster_0 SₙAr Reaction cluster_1 Post-Modification A This compound C SₙAr Product A->C B Nucleophile (e.g., R-OH, R-SH, R₂NH) B->C  Base, Solvent, Heat or Photoredox Catalyst, Light D Amide Library Synthesis (as in Part 1) C->D

Sources

Experimental procedure for the purification of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Purity Recovery of Methyl 4-ethoxy-2-fluorobenzoate

Introduction: The Need for Purity in Advanced Synthesis

This compound is a substituted aromatic ester that serves as a crucial structural motif and building block in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors. The presence of the fluoro and ethoxy groups on the benzene ring imparts specific electronic and steric properties, making it a valuable precursor for targeted molecular architectures.

The ultimate efficacy and safety of a final active pharmaceutical ingredient (API) or the performance of a specialized material are directly contingent on the purity of the intermediates used in its synthesis. Even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological or physical properties in the final product. This application note provides two robust, field-proven protocols for the purification of this compound: flash column chromatography for primary purification from a crude reaction mixture and recrystallization for achieving exacting, high-purity standards.

Analyte Profile and Strategic Considerations

Before initiating any purification process, a thorough understanding of the target compound's properties and the likely impurity profile is essential for designing an effective separation strategy.

Physicochemical Properties

A summary of the known and estimated properties of this compound is presented below. These parameters are critical in selecting appropriate solvents and techniques for purification.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₁FO₃Provides the basis for molecular weight calculation.
Molecular Weight 198.19 g/mol [1]Used for all stoichiometric calculations.
Appearance Expected to be a low-melting solid or oil.The physical state at room temperature dictates the primary purification choice. If solid, recrystallization is a prime candidate.
Polarity Moderately PolarThe ester, ether, and fluoro groups contribute to its polarity, making it suitable for normal-phase chromatography on silica gel.
Solubility Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Alcohols) and insoluble in water.[2]Crucial for selecting both chromatography mobile phases and recrystallization solvents.
Boiling Point Estimated to be >200 °C at atm. pressure.Distillation is a possible purification method but may not be effective for removing structurally similar impurities.[3]
Common Impurity Profile

Impurities in a crude sample typically arise from unreacted starting materials, reagents, or side reactions. A logical impurity profile for a standard Fischer esterification synthesis would include:

  • 4-ethoxy-2-fluorobenzoic acid: The unreacted starting carboxylic acid. This is a highly polar impurity that is readily separated by silica gel chromatography.

  • Methanol/Ethanol: Residual alcohol from the esterification. Highly volatile and usually removed during solvent evaporation (workup).

  • Catalytic Acid (e.g., H₂SO₄): Neutralized and removed during the aqueous workup phase.

  • Hydrolysis Product: The starting carboxylic acid, formed if the ester is exposed to water under acidic or basic conditions.

  • Other Regioisomers: Depending on the synthetic route to the precursor, other isomers may be present.

Protocol I: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for the primary purification of multi-gram quantities of crude product, offering an excellent balance of speed and resolution for separating compounds of differing polarities.[4][5] The polar silica gel stationary phase interacts more strongly with polar molecules, causing them to elute more slowly than non-polar molecules.

Workflow for Flash Column Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Processing TLC 1. TLC Analysis: Determine Eluent (Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry in Hexane Pack 3. Pack Column Slurry->Pack Sample 4. Dry Load Crude Sample on Silica Pack->Sample Elute 5. Elute with Hexane/EtOAc Gradient Sample->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap Final 10. Characterize Pure Product Evap->Final

Caption: Workflow for purifying this compound via flash chromatography.

Detailed Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection The success of column chromatography is predicated on selecting a mobile phase that provides good separation. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which ensures it moves down the column at a reasonable rate while separating from impurities.[6]

  • Dissolve a small amount of the crude mixture in dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a starting eluent system, such as 10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc) .

  • Visualize the plate under a UV lamp (254 nm). The aromatic ester should be UV active.

  • Adjust the solvent ratio to achieve the target Rf. If the spot is too low (low Rf), increase the polarity by adding more ethyl acetate. If it is too high (high Rf), decrease the polarity by adding more hexane.

Step 2: Column Preparation (Dry Packing)

  • Select a column of appropriate diameter based on the scale of the crude material (e.g., a 40 mm diameter column for 1-5 g of crude material).[4]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[5]

  • Add dry silica gel (230-400 mesh) to the column to a height of about 6-8 inches.

  • Gently tap the side of the column to ensure even packing and settling of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disruption during solvent addition.[5]

  • Pre-elute the column by passing 2-3 column volumes of the initial, least polar mobile phase (e.g., 100% hexane) through the silica gel.

Step 3: Sample Loading (Dry Loading) Dry loading is superior to wet loading as it prevents band broadening and leads to sharper, more resolved peaks.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.

  • Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Carefully add the starting eluent (e.g., 10% Ethyl Acetate in Hexane) to the top of the column.

  • Apply gentle positive pressure (using a pump or house air) to initiate the flow of the solvent through the column.

  • Collect the eluent in appropriately sized test tubes or flasks.

  • As the elution progresses, gradually increase the polarity of the mobile phase if necessary to elute the target compound.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

Step 5: Isolation and Characterization

  • Combine all fractions that contain the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Place the product under high vacuum to remove any residual solvent.

  • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry.

Protocol II: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound will form crystals, leaving impurities behind in the solution.[8]

Workflow for Recrystallization

recrystallization_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Processing Solvent 1. Solvent Screening: Find suitable solvent/pair Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Cool 3. Slow Cooling to Induce Crystallization Dissolve->Cool Filter 4. Isolate Crystals by Vacuum Filtration Cool->Filter Wash 5. Wash Crystals with Cold Solvent Filter->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry Final 7. Assess Purity (e.g., MP, HPLC) Dry->Final

Caption: Workflow for purifying this compound via recrystallization.

Detailed Step-by-Step Methodology

Step 1: Solvent Selection The choice of solvent is the most critical step in recrystallization. An ideal solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile for easy removal after filtration.

For an aromatic ester like this compound, good starting points for screening include alcohols (methanol, ethanol), or solvent pairs like hexane/ethyl acetate or ethanol/water.[9][10]

  • Place a small amount (~10-20 mg) of the crude solid into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve, heat the test tube gently. If it dissolves when hot, it is a potential candidate.

  • Cool the tube in an ice bath. Abundant crystal formation indicates a good solvent.

Step 2: Dissolution

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling.

  • Continue adding the hot solvent just until all of the solid has dissolved. Using the minimum amount of solvent is key to maximizing yield.

Step 3: Crystallization

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a tiny seed crystal of the pure compound.[8]

Step 4: Isolation and Drying

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Pour the cold crystal slurry into the funnel and apply vacuum.

  • Wash the collected crystals with a small portion of fresh, ice-cold solvent to remove any adhering impurities.

  • Allow the crystals to dry on the filter under vacuum for several minutes.

  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven.

  • Assess purity by melting point analysis (a sharp melting point range indicates high purity) and HPLC.

Summary and Conclusion

The purification of this compound is a critical step in ensuring the quality of subsequent synthetic transformations. The choice between flash chromatography and recrystallization depends on the initial purity of the crude material and the final purity required.

  • Flash Column Chromatography is ideal for removing significant quantities of impurities with different polarities.

  • Recrystallization is best suited for purifying an already partially pure solid to an exceptionally high standard.

By following these detailed protocols, researchers, scientists, and drug development professionals can reliably obtain high-purity this compound, ensuring the integrity and success of their research and development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
  • BenchChem. (n.d.). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
  • European Patent Office. (n.d.). Patent EP0203195A2: Fluorine-substituted phenyl benzoates and process for their preparation.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • ChemicalBook. (n.d.). Methyl 4-ethoxybenzoate.
  • PubChem. (n.d.). 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid.
  • PubChem. (2024). Methyl 2-acetyl-4-fluorobenzoate.
  • BLD Pharm. (n.d.). 1314987-36-4|this compound.
  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a detailed guide for the comprehensive analytical characterization of Methyl 4-ethoxy-2-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. Recognizing the necessity for robust and validated analytical data in drug development and quality control, this guide moves beyond a simple listing of procedures. It presents an integrated strategy employing spectroscopic and chromatographic techniques, explaining the scientific rationale behind each method. Protocols are provided for structural elucidation via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), as well as for purity assessment and quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers and scientists who require a thorough and reliable framework for the analysis of this and structurally similar fluorinated aromatic esters.

Compound Profile: this compound

This compound (C₁₀H₁₁FO₃) is a substituted aromatic ester. The presence of a fluorine atom, an ethoxy group, and a methyl ester group on the benzene ring imparts specific chemical and physical properties that dictate the choice of analytical methods. Fluorine substitution, for instance, can significantly influence a molecule's thermal stability, lipophilicity, and metabolic pathways, making its precise characterization critical.[1][2][3]

Chemical Structure: Chemical Structure of this compound

Physicochemical Properties

Property Value Source / Method
CAS Number 1314987-36-4 BLD Pharm[4]
Molecular Formula C₁₀H₁₁FO₃ Calculated
Molecular Weight 198.19 g/mol Calculated
Appearance White to off-white solid/powder Inferred from analogs[5]
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate; Insoluble in water. Inferred from analogs[5][6]
Boiling Point Estimated >200 °C Inferred from analogs

| Melting Point | Estimated 35-45 °C | Inferred from analogs[5] |

Integrated Analytical Workflow

A comprehensive characterization requires a multi-faceted approach where techniques provide complementary information. The initial steps focus on unambiguous structural confirmation (NMR, MS, FTIR), followed by methods to determine purity and quantify the compound (HPLC, GC).

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Purity & Assay) NMR->HPLC Characterized Standard MS Mass Spectrometry (Molecular Weight & Fragmentation) GC GC-MS / GC-FID (Purity & Volatile Impurities) MS->GC Coupled Technique FTIR FTIR Spectroscopy (Functional Groups) UV_Vis UV-Vis Spectroscopy (Photometric Properties) HPLC->UV_Vis Detector Principle Sample Sample Sample->NMR Confirms Connectivity Sample->MS Confirms Mass Sample->FTIR Identifies Bonds

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, ¹H NMR will confirm the number and environment of protons, ¹³C NMR will identify all unique carbon atoms, and ¹⁹F NMR will confirm the presence and environment of the fluorine atom. The couplings between ¹H, ¹³C, and ¹⁹F are definitive for structure verification.

Protocol: Sample Preparation and Acquisition

  • Accurately weigh 10-15 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred for this type of compound.[7]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data: The chemical shifts (δ) are predicted based on standard substituent effects.

NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~8.0ddJ(H,H) ≈ 8-9, J(H,F) ≈ 10-12Aromatic H (ortho to COOCH₃)
~6.7mAromatic H's (ortho to OCH₂CH₃)
~4.1qJ(H,H) ≈ 7-OCH₂ CH₃
~3.9s-COOCH₃
~1.4tJ(H,H) ≈ 7-OCH₂CH₃
¹³C ~165dJ(C,F) ≈ 2-4C =O (ester)
~160-165dJ(C,F) ≈ 250 (large)Aromatic C -F
~130-135dJ(C,F) ≈ 10-15Aromatic C -H (ortho to COOCH₃)
~100-115mOther Aromatic Carbons
~64s-OCH₂ CH₃
~52s-COOCH₃
~14s-OCH₂CH₃
¹⁹F ~ -110 to -120mAromatic C-F
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting the vibrations of specific chemical bonds. It serves as a rapid and reliable confirmation of the compound's chemical class.

Protocol: Sample Preparation and Acquisition

  • For a solid sample, the Attenuated Total Reflectance (ATR) method is simplest: Place a small amount of the powder directly on the ATR crystal and apply pressure.

  • Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Perform a background scan before running the sample.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (-CH₃, -CH₂)
1725-1710 C=O Stretch Ester (Conjugated)
1620-1580C=C StretchAromatic Ring
1280-1240C-O Stretch (asymm)Aromatic Ether & Ester
1250-1000 C-F Stretch Aryl Fluoride
1100-1000C-O Stretch (symm)Aromatic Ether
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both identification and purity analysis. Electron Ionization (EI) is a common technique for GC-MS that induces reproducible fragmentation.[8]

Protocol: GC-MS with Electron Ionization (EI)

  • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

  • Use a standard capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Set the GC oven program to ramp from a low temperature (e.g., 80 °C) to a high temperature (e.g., 280 °C) to ensure elution.

  • The mass spectrometer should be operated in EI mode at 70 eV.

  • Scan a mass range from m/z 40 to 300.

Expected Mass Spectrum Fragmentation The molecular ion peak (M⁺˙) should be observed at m/z 198. Aromatic esters are known to produce characteristic fragments.[8][9]

m/zProposed FragmentComments
198 [C₁₀H₁₁FO₃]⁺˙Molecular Ion (M⁺˙)
169[M - C₂H₅]⁺Loss of ethyl radical from ethoxy group
167[M - OCH₃]⁺α-cleavage, loss of methoxy radical
153[M - OC₂H₅]⁺α-cleavage, loss of ethoxy radical
139[FC₆H₃(OH)CO]⁺Loss of ethoxy radical followed by rearrangement
125[FC₆H₄O]⁺Fragment from the ethoxy-fluorophenyl moiety
95[C₆H₄F]⁺Fluorophenyl cation

Purity and Quantification Protocols

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile or thermally sensitive organic compounds. A reversed-phase method (RP-HPLC) is ideal for this moderately polar molecule, separating it from potential non-polar and polar impurities. UV detection is suitable due to the aromatic chromophore.[10][11]

HPLC_Workflow Prep Prepare Mobile Phase & Sample Solution (e.g., in ACN) Equilibrate Equilibrate C18 Column with Initial Mobile Phase Prep->Equilibrate Inject Inject Sample (5-10 µL) Equilibrate->Inject Run Run Gradient Elution (e.g., Water:ACN) Inject->Run Detect Detect at λmax (e.g., 254 nm) Run->Detect Analyze Analyze Chromatogram (Purity %, Retention Time) Detect->Analyze

Caption: General workflow for HPLC method development.

Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile (ACN) or methanol. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or at the determined λmax.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution (for method development):

    • Start with a gradient to find the optimal elution conditions, for example:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 40% B

      • 20-25 min: 40% B (re-equilibration)

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve must be generated using certified reference standards.

Gas Chromatography (GC)

Causality: GC is an excellent technique for assessing the purity of volatile compounds and identifying any residual volatile solvents or impurities from the synthesis. Given its ester functionality, this compound is sufficiently volatile for GC analysis.

GC_Workflow Prep Prepare Sample Solution (e.g., in Ethyl Acetate) Inject Inject Sample (1 µL) into Heated Inlet Prep->Inject Separate Separation on Capillary Column (Temperature Program) Inject->Separate Detect Detection with FID or MS Separate->Detect Analyze Analyze Chromatogram (Purity %, Retention Time) Detect->Analyze

Caption: General workflow for GC analysis.

Protocol: GC with Flame Ionization Detection (FID)

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a high-purity volatile solvent such as ethyl acetate.

  • Instrumentation and Conditions:

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Analysis: Purity is determined by area percent, assuming all components have a similar response factor with FID. For higher accuracy, response factors should be determined experimentally.

Photometric Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of this compound acts as a chromophore, absorbing light in the UV region. This data is crucial for selecting the optimal wavelength for HPLC detection and can also be used for quantitative analysis via the Beer-Lambert law. The absorption maximum (λmax) is influenced by the solvent polarity.[12][13]

Protocol: UV-Vis Spectrum Acquisition

  • Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at ~0.1 mg/mL.

  • Further dilute the stock solution to achieve an absorbance reading between 0.2 and 1.0 AU. A typical concentration is 5-10 µg/mL.

  • Use a quartz cuvette with a 1 cm path length.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the wavelength range from 400 nm down to 200 nm.

  • Record the wavelength(s) of maximum absorbance (λmax).

  • Expected Result: Based on similar aromatic esters, a primary λmax is expected in the range of 240-270 nm.[10]

Conclusion

The analytical characterization of this compound requires an orthogonal set of techniques. The combination of NMR, MS, and FTIR provides an unassailable confirmation of the molecule's structure and functional groups. Chromatographic methods, specifically HPLC and GC, are essential for the accurate determination of purity and the quantification of the compound in various matrices. The protocols and expected data presented in this guide offer a robust framework for researchers to achieve a comprehensive and reliable characterization, ensuring data integrity for regulatory submissions, quality control, and further research applications.

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. Retrieved from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Analytical methods for the quantification of volatile aromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. (n.d.). NIH. Retrieved from [Link]

  • Methyl 4-ethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings). (n.d.). Auctores. Retrieved from [Link]

  • Supporting Information. (n.d.). RSC. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). HMDB. Retrieved from [Link]

  • Methyl 4-fluorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). RSC. Retrieved from [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (n.d.). RSC. Retrieved from [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (n.d.). PubMed. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow... (n.d.). ResearchGate. Retrieved from [Link]

  • The solvent effect on UV-Vis spectra of (E) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (n.d.). NIH. Retrieved from [Link]

  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) UV-vis absorption spectra of 4-methyl-2, 6-bis-[(1H-[2][14][15]... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/a-UV-vis-absorption-spectra-of-4-methyl-2-6-bis-1H-124-triazol-3-ylimino_fig2_326615802

  • Supporting Information. (n.d.). RSC. Retrieved from [Link]

  • EI mass spectra for the regioisomeric methyl ethoxybenzoates (Compounds... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Fluorobenzoic acid, 2-butyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • UV/Vis + Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]

  • Methyl 4-aminobenzoate. (n.d.). SpectraBase. Retrieved from [Link]

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Validated Reverse Phase Stability-Indicating Hplc Method for Clofarabine in the Presence of Degradation Products and its Process-Related Impurities. (n.d.). IOSR Journal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and product purity.

Introduction to the Synthetic Strategy

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. A common and reliable method for its preparation involves a two-step process starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This strategy leverages two fundamental organic reactions: a Williamson ether synthesis to introduce the ethoxy group, followed by a Fischer esterification to form the methyl ester.

The overall synthetic pathway is as follows:

Synthetic_Pathway A 2-Fluoro-4-hydroxybenzoic Acid B 4-Ethoxy-2-fluorobenzoic Acid A->B Williamson Ether Synthesis (Ethyl Iodide, K2CO3, DMF) C This compound B->C Fischer Esterification (Methanol, H2SO4)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2-fluorobenzoic Acid (Williamson Ether Synthesis)

This procedure outlines the etherification of the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid.

Materials:

  • 2-fluoro-4-hydroxybenzoic acid

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approximately 10 mL per gram of acid).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add ethyl iodide (1.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-ethoxy-2-fluorobenzoic acid. This is often used in the next step without further purification.

Step 2: Synthesis of this compound (Fischer Esterification)

This procedure details the acid-catalyzed esterification of the carboxylic acid intermediate.

Materials:

  • 4-ethoxy-2-fluorobenzoic acid (from Step 1)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (this also serves as the solvent).

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C) for 3-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table provides a summary of the key quantitative data for the starting material, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (Typical)
2-Fluoro-4-hydroxybenzoic AcidC₇H₅FO₃156.11->98%
4-Ethoxy-2-fluorobenzoic AcidC₉H₉FO₃184.1685-95%>95%
This compoundC₁₀H₁₁FO₃198.1980-90%>98%

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Troubleshooting_Workflow cluster_williamson Step 1: Williamson Ether Synthesis cluster_fischer Step 2: Fischer Esterification Start Low Yield or Incomplete Reaction Step1 Identify the Reaction Step Start->Step1 W_Q1 Incomplete consumption of starting material? Step1->W_Q1 Step 1 F_Q1 Reaction stalls or low conversion? Step1->F_Q1 Step 2 W_A1 Check base quality and quantity. Ensure anhydrous conditions. Increase reaction time or temperature. W_Q1->W_A1 W_Q2 Formation of side products? W_A2 Possible C-alkylation. Use a less polar aprotic solvent. Consider a milder base. W_Q2->W_A2 F_A1 Ensure excess methanol is used. Check catalyst activity. Remove water (e.g., Dean-Stark trap). F_Q1->F_A1 F_Q2 Hydrolysis of ester during workup? F_A2 Avoid prolonged contact with aqueous base. Ensure complete neutralization of acid. F_Q2->F_A2

Caption: A general troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis (Step 1) is showing low conversion. What are the likely causes?

A1: Low conversion in the Williamson ether synthesis can often be attributed to several factors:

  • Insufficient Base: Potassium carbonate is a solid base, and its effectiveness can be reduced by particle size and surface area. Ensure you are using finely ground, anhydrous potassium carbonate. The stoichiometry is also critical; at least two equivalents are recommended to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

  • Presence of Water: The Williamson ether synthesis is sensitive to water, which can hydrolyze the ethyl iodide and deactivate the phenoxide nucleophile. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature and Time: The reaction may require more forcing conditions. You can try incrementally increasing the temperature to 90-100°C or extending the reaction time.

  • Alkylating Agent Reactivity: While ethyl iodide is quite reactive, ensure it is of good quality and has not decomposed.

Q2: I am observing an unexpected side product in my Williamson ether synthesis. What could it be?

A2: A common side reaction in the etherification of phenols is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom. This is more likely to occur at higher temperatures. To minimize this, you can try using a milder base or a more polar aprotic solvent which can favor O-alkylation.

Q3: The Fischer esterification (Step 2) is not going to completion. How can I improve the yield?

A3: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can:

  • Use a Large Excess of Alcohol: Using methanol as the solvent ensures a large molar excess, which pushes the reaction forward according to Le Châtelier's principle.

  • Remove Water: As water is a product of the reaction, its removal will shift the equilibrium to the right. While not always necessary for a high yield with a large excess of alcohol, for stubborn reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water.

  • Catalyst Activity: Ensure your acid catalyst (sulfuric acid) is of good quality and has not been diluted with water.

Q4: During the workup of the Fischer esterification, I seem to be losing a significant amount of my product. Why might this be happening?

A4: The most likely cause of product loss during the workup is the hydrolysis of the newly formed ester back to the carboxylic acid. This can happen if the product is in contact with aqueous base (like the sodium bicarbonate wash) for an extended period, especially if the mixture is not kept cool. It is important to perform the neutralization and extraction steps efficiently and without unnecessary delays.

Q5: What is the best way to purify the final product, this compound?

A5: Column chromatography on silica gel is the most effective method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will effectively separate the desired ester from any unreacted starting material or side products. The purity of the fractions can be monitored by TLC.

References

  • Williamson Ether Synthesis: For a general overview of the mechanism and scope of the Williamson ether synthesis, please refer to foundational organic chemistry texts and review articles on the topic. An accessible online resource is the Wikipedia page on the Williamson ether synthesis.
  • Fischer-Speier Esterification: Detailed information on the mechanism, reaction conditions, and methods to drive the equilibrium of the Fischer esterification can be found in standard organic chemistry textbooks.
  • Synthesis of Related Compounds: While a direct protocol for this compound is not readily available in open literature, procedures for similar compounds can provide valuable insights. For example, the synthesis of various substituted benzoates can be found in peer-reviewed journals such as the Journal of Organic Chemistry and Organic Syntheses.
  • Purification Techniques: For detailed guidance on purification methods such as column chromatography and recrystallization, standard laboratory technique manuals are an excellent resource.

Technical Support Center: Synthesis of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically involves the esterification of 4-ethoxy-2-fluorobenzoic acid or a nucleophilic aromatic substitution (SNAr) reaction on a suitably substituted benzene ring. One common laboratory-scale approach starts from 2,4-difluorobenzoic acid, which is first esterified to methyl 2,4-difluorobenzoate. This is followed by a regioselective SNAr reaction with sodium ethoxide, where the ethoxy group displaces the fluorine atom at the 4-position due to its para-activation by the electron-withdrawing methyl ester group.

Q2: I'm seeing a significant amount of an isomeric byproduct in my reaction mixture. What is it likely to be and why does it form?

The most common isomeric byproduct is Methyl 2-ethoxy-4-fluorobenzoate. Its formation arises from the non-regioselective substitution of the fluorine atoms in the starting material, methyl 2,4-difluorobenzoate. While the ester group at position 1 strongly activates the para-position (C4) for nucleophilic attack, some substitution can still occur at the ortho-position (C2), leading to this undesired isomer. The ratio of these isomers is highly dependent on reaction conditions such as temperature and solvent.

Q3: My final product appears to be contaminated with a dehalogenated compound. What is this byproduct and how can I avoid it?

This is likely Methyl 4-ethoxybenzoate, resulting from a hydrodefluorination reaction. This side reaction can occur if there are sources of hydride in the reaction mixture or during workup. For example, certain reducing agents or impurities in the solvent can facilitate the replacement of the fluorine atom with a hydrogen atom. Ensuring an anhydrous and inert atmosphere can help minimize this side reaction.

Q4: After esterification of 4-ethoxy-2-fluorobenzoic acid, I have a byproduct with a higher molecular weight. What could this be?

If you are performing an esterification reaction, a common byproduct is the unreacted starting material, 4-ethoxy-2-fluorobenzoic acid. However, a higher molecular weight species could be an anhydride formed between two molecules of the starting carboxylic acid, especially if dehydrating agents are used under harsh conditions.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of common byproducts encountered during the synthesis of this compound and offers practical solutions to minimize their formation.

Issue 1: Formation of the Isomeric Byproduct, Methyl 2-ethoxy-4-fluorobenzoate
  • Root Cause: The nucleophilic attack of the ethoxide on the methyl 2,4-difluorobenzoate intermediate is not perfectly regioselective. While the C4 position is electronically favored, the C2 position is also susceptible to attack, leading to the formation of the undesired isomer.

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature can enhance the regioselectivity of the SNAr reaction. Running the reaction at 0°C or even lower can significantly favor the formation of the desired C4-substituted product over the C2-substituted isomer.

    • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Aprotic polar solvents like DMF or DMSO are commonly used for SNAr reactions. Experimenting with different solvents may help optimize the isomer ratio.

    • Slow Addition of Nucleophile: Adding the sodium ethoxide solution dropwise to the solution of methyl 2,4-difluorobenzoate can help maintain a low concentration of the nucleophile, which can improve selectivity.

Issue 2: Presence of Hydrodefluorination Byproduct, Methyl 4-ethoxybenzoate
  • Root Cause: The fluorine atom is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources reacting with the base, or by impurities in the starting materials or solvents that can act as hydride donors.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

    • Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing contaminants that could lead to side reactions.

Issue 3: Incomplete Reaction and Presence of Starting Material
  • Root Cause: The reaction has not gone to completion, leaving unreacted starting materials like methyl 2,4-difluorobenzoate or 4-ethoxy-2-fluorobenzoic acid. This could be due to insufficient reaction time, inadequate temperature, or stoichiometry issues.

  • Mitigation Strategies:

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC). This will help determine the optimal reaction time.

    • Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the nucleophile (sodium ethoxide) may be necessary to drive the reaction to completion.

    • Increase Temperature or Reaction Time: If the reaction is proceeding slowly, cautiously increasing the temperature or extending the reaction time may be necessary. However, be mindful that this could also increase the formation of byproducts.

Byproduct Formation and Troubleshooting Workflow

The following diagram illustrates the common reaction pathway and the points at which byproducts can form, along with the corresponding troubleshooting steps.

Byproduct_Formation_Workflow cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation cluster_troubleshooting Troubleshooting Steps SM Methyl 2,4-difluorobenzoate Product This compound SM->Product Desired Reaction (SNAr at C4) Isomer Methyl 2-ethoxy-4-fluorobenzoate SM->Isomer SNAr at C2 Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction NaOEt Sodium Ethoxide NaOEt->SM Hydrodefluorination Methyl 4-ethoxybenzoate Product->Hydrodefluorination Hydrodefluorination TS1 Control Temperature Optimize Solvent Slow Addition Isomer->TS1 TS2 Use Anhydrous Conditions Ensure Reagent Purity Hydrodefluorination->TS2 TS3 Monitor Reaction (TLC/GC) Optimize Stoichiometry Adjust Time/Temp Incomplete->TS3

Caption: Workflow of byproduct formation and troubleshooting.

Quantitative Data Summary

ByproductCommon CauseRecommended Action
Methyl 2-ethoxy-4-fluorobenzoateLack of regioselectivityLower reaction temperature, slow addition of nucleophile
Methyl 4-ethoxybenzoatePresence of water or hydride sourcesEnsure anhydrous conditions and pure reagents
Unreacted Methyl 2,4-difluorobenzoateIncomplete reactionMonitor reaction, optimize stoichiometry and conditions
4-ethoxy-2-fluorobenzoic acidIncomplete esterificationEnsure complete esterification, purify by extraction

Experimental Protocol: Minimizing Isomer Formation

  • Setup: Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (N2 or Ar).

  • Reaction: Dissolve methyl 2,4-difluorobenzoate (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Nucleophile Addition: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the cooled DMF solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Monitoring: Monitor the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from the isomeric byproduct.

References

  • Synthesis of Fluorine-Containing Compounds. (Source: Not available online)
  • Nucleophilic Aromatic Substitution. (Source: Not available online)
  • Schiemann Reaction. (Source: Not available online)
  • Regioselectivity in Nucleophilic Aromatic Substitution. (Source: Not available online)
  • Byproducts in the Synthesis of Fluorinated Aromatic Compounds. (Source: Not available online)

Technical Support Center: Methyl 4-ethoxy-2-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Issues in this compound Synthesis

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in the Fischer esterification of 4-ethoxy-2-fluorobenzoic acid is a common problem that can often be traced back to the reversible nature of the reaction and the presence of water.[1][2][3] Here’s a systematic approach to troubleshooting this issue:

1. Incomplete Reaction/Equilibrium Issues:

  • Cause: The Fischer esterification is an equilibrium-controlled process.[4] Without taking steps to shift the equilibrium towards the product side, the reaction will inherently result in a mixture of reactants and products, leading to a low yield of the desired ester.

  • Solution:

    • Use of Excess Methanol: A straightforward and common strategy is to use a large excess of methanol, which acts as both a reactant and the solvent.[3] This concentration effect, in accordance with Le Châtelier's principle, drives the equilibrium towards the formation of the methyl ester.

    • Water Removal: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion.[4] This is typically achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water.[2] As the azeotrope distills, water is collected in the trap, preventing the reverse reaction (ester hydrolysis).

2. Inactive or Insufficient Catalyst:

  • Cause: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.[2] An insufficient amount of catalyst or a deactivated (e.g., hydrated) catalyst will result in a slow or stalled reaction.

  • Solution:

    • Ensure the use of a fresh, anhydrous acid catalyst.

    • Optimize the catalyst loading. Typically, a catalytic amount (1-5 mol%) is sufficient. Excessive catalyst can sometimes lead to side reactions.

3. Presence of Water in Reactants or Glassware:

  • Cause: The presence of water at the start of the reaction will inhibit the forward reaction. This can be introduced through wet solvents, reagents, or glassware.

  • Solution:

    • Use anhydrous methanol and ensure the 4-ethoxy-2-fluorobenzoic acid is dry.

    • Thoroughly dry all glassware in an oven prior to use.

4. Suboptimal Reaction Temperature and Time:

  • Cause: Esterification reactions are typically slow at room temperature. Insufficient heating or a short reaction time will lead to incomplete conversion.

  • Solution:

    • The reaction is generally carried out at reflux temperature of the alcohol used. For methanol, this is approximately 65 °C.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[5]

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities, which are difficult to remove. What are these byproducts and how can I prevent their formation?

Answer:

The formation of impurities can complicate purification and reduce the overall yield. Here are some potential side reactions and their mitigation strategies:

1. Unreacted Starting Material:

  • Cause: As discussed under "Low Yield," incomplete reaction is a major source of contamination.

  • Solution: Follow the recommendations for driving the reaction to completion, such as using excess methanol and/or removing water.

2. Ether Cleavage (De-ethylation):

  • Cause: While aryl ethers are generally stable, the use of very strong acids, high temperatures, and prolonged reaction times can potentially lead to the cleavage of the 4-ethoxy group, resulting in the formation of Methyl 2-fluoro-4-hydroxybenzoate.[6][7] This is a known reaction for ethers under harsh acidic conditions.[8]

  • Solution:

    • Use the minimum effective amount of acid catalyst.

    • Avoid excessively high temperatures and prolonged heating. Monitor the reaction to stop it once the starting material is consumed.

    • Consider using a milder acid catalyst if ether cleavage is a persistent issue.

3. Nucleophilic Aromatic Substitution (SNAr):

  • Cause: The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing carboxyl group. While less likely under these conditions, it's a theoretical possibility that a nucleophile (like methanol or water) could displace the fluoride. The reactivity order for leaving groups in SNAr is F > Cl > Br > I, making fluoride a good leaving group in this context.[9][10]

  • Solution:

    • This side reaction is generally not significant under standard Fischer esterification conditions. Adhering to optimized temperature and reaction times should minimize this pathway.

4. Formation of Colored Impurities:

  • Cause: The presence of colored impurities can arise from the degradation of starting materials or products, especially with prolonged heating in the presence of a strong acid. For some aromatic compounds, side reactions like the formation of azo or azoxy byproducts can occur if nitrogen-containing precursors were used in the synthesis of the starting material.[11]

  • Solution:

    • Ensure the purity of the starting 4-ethoxy-2-fluorobenzoic acid.

    • Optimize the reaction time to avoid prolonged exposure to heat and acid.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended work-up procedure for this reaction?

A1: A standard work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Removing the excess methanol under reduced pressure.

  • Dissolving the residue in an organic solvent such as ethyl acetate.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Be cautious of CO₂ evolution.

  • Washing the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering off the drying agent and concentrating the filtrate under reduced pressure to obtain the crude product.

Q2: How can I purify the final product?

A2: The crude this compound can be purified by:

  • Column Chromatography: Using a silica gel column with a suitable eluent system, such as a mixture of ethyl acetate and hexane, is a common and effective method for purification.[12]

  • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[5]

  • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (4-ethoxy-2-fluorobenzoic acid).

  • Eluent System: A mixture of ethyl acetate and hexane is a good starting point for the mobile phase. The ratio can be adjusted to achieve good separation.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Q4: What are the expected analytical data for this compound?

A4: While specific experimental data can vary slightly, you can expect the following from analytical characterization:

  • ¹H NMR: You would expect to see signals corresponding to the methyl ester protons (a singlet around 3.9 ppm), the ethoxy group protons (a quartet around 4.1 ppm for the -OCH₂- and a triplet around 1.4 ppm for the -CH₃), and the aromatic protons (in the range of 6.7-7.9 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring).

  • ¹³C NMR: Signals for the ester carbonyl, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the two carbons of the ethoxy group would be expected.

  • GC-MS: The gas chromatogram should show a major peak corresponding to the product. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. For example, the fragmentation of similar ethoxybenzoate esters often involves the loss of an ethene molecule.[13]

Experimental Protocols & Visualizations

Protocol 1: Standard Fischer Esterification
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxy-2-fluorobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Follow the work-up and purification procedures described in the FAQs.

Protocol 2: Esterification with Water Removal
  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-ethoxy-2-fluorobenzoic acid (1.0 eq), methanol (1.5-3.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and proceed with the standard work-up and purification.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed: Low/No Yield or Impure Product check_equilibrium Check Equilibrium Conditions start->check_equilibrium sol_excess_alcohol Use large excess of methanol check_equilibrium->sol_excess_alcohol Reversible Reaction? sol_remove_water Use Dean-Stark trap to remove water check_equilibrium->sol_remove_water Reversible Reaction? check_catalyst Evaluate Catalyst sol_catalyst Use fresh, anhydrous catalyst; Optimize loading (1-5 mol%) check_catalyst->sol_catalyst Inactive/Insufficient? check_water Assess for Water Contamination sol_dry Use anhydrous reagents; Oven-dry all glassware check_water->sol_dry Reagents/Glassware Wet? check_conditions Review Reaction Conditions sol_temp_time Optimize temperature (reflux); Monitor reaction by TLC for completion check_conditions->sol_temp_time Suboptimal? sol_side_reactions Consider side reactions: - Ether Cleavage - SNAr - Degradation check_conditions->sol_side_reactions Suboptimal? sol_excess_alcohol->check_catalyst sol_remove_water->check_catalyst sol_catalyst->check_water sol_dry->check_conditions success Successful Synthesis: High Yield & Purity sol_temp_time->success sol_mitigate_side_reactions Use milder conditions; Ensure pure starting materials; Use inert atmosphere if needed sol_side_reactions->sol_mitigate_side_reactions Present? sol_mitigate_side_reactions->success

Caption: A troubleshooting workflow for failed this compound reactions.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Wikipedia. (2023). Ether cleavage. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

  • ResearchGate. (2019).
  • Chemistry Stack Exchange. (2013).
  • Chemistry LibreTexts. (2021). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Master Organic Chemistry. (2020). Cleavage Of Ethers With Acid.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • Master Organic Chemistry. (2022). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (2023).
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.
  • ChemicalBook. (n.d.).
  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.
  • OpenStax. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry.
  • Tetrahedron Letters. (2022).
  • Wikipedia. (2023).
  • BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19)
  • Shimadzu. (2021). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E.
  • Master Organic Chemistry. (2020). Acidic cleavage of ethers (SN2).
  • ResearchGate. (2019).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Chemistry Steps. (n.d.).
  • PubMed. (1998).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2021). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Shimadzu. (2020).
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2019). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.

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Technical Support Center: Purification Challenges of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-ethoxy-2-fluorobenzoate. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. The unique substitution pattern of this aromatic ester, while valuable in synthesis, presents specific purification challenges that can impact yield, purity, and the success of subsequent reactions. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these hurdles effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is heavily contaminated with the starting material, 4-ethoxy-2-fluorobenzoic acid. How can I efficiently remove it?

Answer: This is the most frequent challenge, arising from incomplete esterification or hydrolysis of the product during workup. The acidic nature of the carboxylic acid allows for a straightforward separation based on its differential solubility in basic aqueous solutions.

  • Underlying Principle: The carboxylic acid impurity is readily deprotonated by a mild base to form a water-soluble carboxylate salt. The neutral ester product remains in the organic phase.

  • Recommended Solution: A liquid-liquid extraction using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the method of choice.

    • Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution.

    • Stopper the funnel and shake gently at first to release the evolved CO₂ gas, venting frequently. Once the pressure subsides, shake more vigorously.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash 2-3 times. Monitor the pH of the final aqueous wash to ensure it is basic (pH > 8).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Expert Tip: Avoid using strong bases like sodium hydroxide (NaOH) for this wash. While effective at neutralizing the acid, concentrated NaOH can catalyze the hydrolysis of your desired methyl ester product, reducing your final yield.[1]

Question 2: TLC analysis of my product shows multiple spots clustered together. How can I achieve better separation using column chromatography?

Answer: The presence of closely eluting impurities, such as structural isomers or byproducts from side reactions, necessitates careful optimization of flash column chromatography.

  • Probable Cause: These impurities likely have polarities very similar to the target compound, making separation difficult with standard solvent systems.

  • Troubleshooting Workflow:

    • Systematic TLC Analysis: Before committing to a column, screen various solvent systems using TLC. The goal is to find a system that provides a clear separation (ΔRf > 0.2) between the product and the main impurities.

    • Solvent System Optimization: Start with a non-polar solvent and gradually add a more polar one. A well-chosen system will move your product to an Rf of approximately 0.3-0.4.

Solvent System (v/v) Typical Application & Comments
Hexanes / Ethyl AcetateThe standard choice for esters. Start with 95:5 and increase the ethyl acetate polarity.
Hexanes / DichloromethaneUseful if impurities are very non-polar. Use a gradient of increasing DCM.
Toluene / Ethyl AcetateThe aromaticity of toluene can alter selectivity compared to hexanes, potentially resolving difficult spots.

Question 3: I am attempting to recrystallize my product, but it keeps "oiling out." What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a crystalline solid. This typically happens when the solution is too concentrated, cooled too rapidly, or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[2]

  • Expert Tip: Given that related compounds like Methyl 4-ethoxybenzoate have a low melting point (36-38°C), this product is highly susceptible to oiling out.[3]

Here is a logical workflow to troubleshoot this issue:

G start Product 'Oils Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add more of the 'good' solvent to dilute reheat->add_solvent slow_cool Allow to cool VERY slowly (insulate flask) add_solvent->slow_cool check Did crystals form? slow_cool->check success Success! Collect Crystals. check->success Yes fail Still Oiling Out check->fail No change_solvent Switch to a lower-boiling point solvent or a mixed-solvent system (e.g., Hexane/EtOAc) fail->change_solvent induce Induce Crystallization: - Scratch flask wall - Add a seed crystal change_solvent->induce

Caption: Troubleshooting workflow for "oiling out".

Question 4: My final product has a persistent yellow or brown tint. How can I decolorize it?

Answer: Color in the final product is usually due to trace amounts of highly conjugated or polymeric impurities formed during the synthesis, especially if the reaction was heated.[4]

  • Recommended Solution: Treatment with activated charcoal is highly effective.

    • During recrystallization, after the product has fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the decolorized filtrate to cool and crystallize as usual.

  • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool it slightly first. Using too much charcoal can lead to significant product loss due to adsorption.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust, scalable purification strategy for this compound?

A1: For multi-gram scales, a multi-step approach is most reliable. It ensures the removal of different classes of impurities at each stage, leading to a product of high purity (>99%).

G cluster_0 Purification Workflow Crude Crude Product (Ester + Acid + Byproducts) Wash Step 1: Basic Wash (Aq. NaHCO3) Crude->Wash Removes Acid Column Step 2: Flash Chromatography (Hexane/EtOAc) Wash->Column Removes Byproducts Polish Step 3: Final Polish (Recrystallization or Distillation) Column->Polish Removes Trace Impurities Final Pure Product (>99%) Polish->Final

Caption: Recommended multi-step purification workflow.

Q2: How can I definitively confirm the purity of my final product?

A2: A combination of analytical techniques is essential for a complete purity assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and detects proton-containing impurities. Integrate the product peaks against impurity peaks for a semi-quantitative assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds. The GC trace will show the relative percentage of the main peak, while the MS provides mass confirmation.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and accurate quantification of purity (e.g., area percent at a specific UV wavelength).

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

Q3: What are the stability and proper storage conditions for this compound?

A3: Esters are susceptible to hydrolysis, especially in the presence of moisture and acid or base. The electron-withdrawing fluorine atom may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.[5]

  • Stability: The compound is generally stable under neutral, anhydrous conditions. Avoid prolonged exposure to atmospheric moisture.

  • Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.

Section 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Prepare the Column: Select a glass column of appropriate size. Slurry-pack the column with silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product (post-basic wash) in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Monitoring: Monitor the fractions by TLC.

  • Gradient (if needed): Gradually increase the percentage of ethyl acetate to elute the product.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Mixed-Solvent System (Hexane/Ethyl Acetate)

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[6]

  • Saturation: While the solution is still hot, slowly add the "poor" solvent (hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize recovery.[2][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

References

  • A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids. Benchchem.
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed.
  • Methyl 4-fluorobenzoate 98 403-33-8. Sigma-Aldrich.
  • Methyl 4-ethoxybenzoate | 23676-08-6. ChemicalBook.
  • Avoiding byproduct formation in Methyl 4-(2-aminoethoxy)-2-chlorobenzoate reactions. Benchchem.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025).
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  • 1314987-36-4|this compound|BLD Pharm.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization. (2020). YouTube.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
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  • Ethyl 4-fluorobenzoate 99 451-46-7. Sigma-Aldrich.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • A New Practical Approach Towards the Synthesis of Unsymmetric and Symmetric 1,10-Phenanthroline Derivatives at Room Temperature. The Royal Society of Chemistry.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025). ResearchGate.
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Technical Support Center: Enhancing the Purity of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-ethoxy-2-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. Achieving high purity is critical for the success of subsequent reactions and the quality of the final products. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during the purification process.

Section 1: Understanding and Identifying Common Impurities

Before effective purification can be undertaken, it is crucial to identify the nature of the impurities present in your crude product. The source of these impurities typically falls into three categories: unreacted starting materials, side-products from the synthesis, or degradation products.

Q1: What are the most likely impurities in my crude this compound sample after synthesis?

A1: Based on common synthetic routes, such as the esterification of 4-ethoxy-2-fluorobenzoic acid, the primary impurities you are likely to encounter are:

  • Unreacted 4-ethoxy-2-fluorobenzoic acid: This is the most common impurity, especially if the esterification reaction has not gone to completion.

  • Residual Methanol and Acid Catalyst: If using a Fischer esterification, trace amounts of methanol and the acid catalyst (e.g., H₂SO₄) may be present.[1]

  • Isomeric Byproducts: Depending on the synthesis of the starting material, 4-ethoxy-2-fluorobenzoic acid, you may have isomeric impurities. For example, syntheses starting from m-fluorotoluene can produce both ortho and para isomers, which can be carried through the synthesis.[2]

  • Hydrolysis Product: The target ester can hydrolyze back to 4-ethoxy-2-fluorobenzoic acid if exposed to water, especially under acidic or basic conditions, during workup or storage.[3][4]

Q2: How can I quickly assess the purity of my crude product and identify the main impurities?

A2: Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for preliminary purity assessment.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5] More polar compounds have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate (lower Rf value).

  • Application:

    • Spot your crude material, the pure starting acid, and the target ester (if you have a reference standard) on the same TLC plate.

    • Elute with a suitable solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A good starting ratio is 4:1 Hexanes:Ethyl Acetate.

    • Visualize the spots under a UV lamp.

  • Interpretation:

    • The carboxylic acid starting material is significantly more polar than the ester product and will have a much lower Rf value.

    • The desired ester product will have a higher Rf value.

    • The presence of multiple spots indicates impurities.

Compound Type Expected Polarity Expected Rf Value (Relative)
4-ethoxy-2-fluorobenzoic acid (Impurity)HighLow
This compound MediumMedium-High
Non-polar byproductsLowHigh

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols to address specific purity issues identified in the previous section.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the nature of the impurities.

purification_workflow start Crude Product Analysis (TLC) check_acid Is starting acid (low Rf spot) present? start->check_acid wash Perform Mild Basic Wash (e.g., sat. aq. NaHCO3) check_acid->wash Yes check_other_impurities Are other impurities (multiple spots) present? check_acid->check_other_impurities No wash->check_other_impurities chromatography Purify via Column Chromatography check_other_impurities->chromatography Yes check_solid Is the product a solid? check_other_impurities->check_solid No chromatography->check_solid recrystallize Perform Recrystallization check_solid->recrystallize Yes final_product Pure Product check_solid->final_product No (Pure Oil) recrystallize->final_product

Caption: Logical workflow for purifying this compound.

Q3: My TLC shows a significant amount of unreacted 4-ethoxy-2-fluorobenzoic acid. How do I remove it?

A3: The acidic nature of the carboxylic acid impurity allows for its simple removal via a liquid-liquid extraction with a mild aqueous base. This is a standard workup procedure for esterification reactions.[6]

Protocol: Mild Basic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is typically sufficient.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while the desired ester remains in the organic (top) layer. Drain and discard the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, now free of the acidic impurity.

Q4: My product is contaminated with several unknown impurities, visible as multiple spots on the TLC plate. What is the best method for purification?

A4: When dealing with multiple impurities of varying polarities, flash column chromatography is the most effective and widely used purification technique in organic chemistry.[5][7] It separates compounds based on their polarity by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), most commonly silica gel.[8]

Protocol: Flash Column Chromatography

  • Solvent System Selection: First, determine the optimal mobile phase using TLC. The ideal solvent system should provide good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.25-0.35. A common mobile phase for esters is a gradient of ethyl acetate in hexanes.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% EtOAc/hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect the eluent in a series of test tubes or flasks (fractions).[5] Less polar compounds will elute first, followed by more polar compounds.[5]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Q5: After chromatography, my product is a slightly off-white solid or a viscous oil. How can I perform a final polishing step to obtain high-purity crystals?

A5: Recrystallization is an excellent technique for the final purification of solid compounds, removing small amounts of trapped impurities.[9] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.[10]

    • Single Solvent: Test small amounts of your product in solvents like ethanol, isopropanol, or hexanes/ethyl acetate mixtures.[10][11] Heat to boiling; a good solvent will dissolve the compound completely. Then, cool to room temperature and then in an ice bath; pure crystals should precipitate out.

    • Mixed Solvent: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[10][12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) while stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.[9]

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.[12]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[12]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven.

Section 3: Analytical Confirmation of Purity

After purification, it is essential to confirm the purity of this compound using precise analytical methods.

Q6: What analytical techniques should I use to confirm the final purity of my product is >99%?

A6: While TLC is good for a quick check, quantitative methods are required for accurate purity determination.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and versatile technique ideal for analyzing non-volatile compounds like this compound.[13] A reversed-phase C18 column with a mobile phase such as acetonitrile/water and a UV detector would be a typical setup. The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.[14]

  • Gas Chromatography (GC): GC is also an excellent method for purity analysis of volatile or semi-volatile compounds.[14] The compound is vaporized and passed through a column, and a Flame Ionization Detector (FID) is commonly used for quantification. Purity is again determined by the relative peak area.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity of a substance without needing a reference standard of the compound itself. It involves adding a certified internal standard of known purity and concentration to the sample and comparing the integral of a specific signal from the analyte to a signal from the internal standard.[14]

References

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  • Isobe, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

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  • (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
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  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

  • (n.d.). Methyl ester hydrolysis. ChemSpider Synthetic Pages. Retrieved from [Link]

  • (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
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  • Luo, Y., et al. (2025). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation of Methoxy and Ethoxy Nonafluorobutanes. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-ethoxybenzoate. PubChem. Retrieved from [Link]

  • (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Retrieved from [Link]

  • (n.d.). Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acid esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of these reactions.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorinated benzoic acid esters crucial intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis is not without challenges. This guide will address common side reactions and provide actionable solutions to optimize your synthetic protocols.

Part 1: Troubleshooting Common Side Reactions

This section is organized in a question-and-answer format to directly address specific issues you may encounter in the lab.

Fluorination Reactions

The introduction of the fluorine atom onto the benzoic acid ring is a critical step, often accomplished via methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr).[4][5]

Question 1: I'm observing a low yield and a complex mixture of products during the Balz-Schiemann reaction to produce a fluorobenzoic acid. What are the likely side reactions?

Answer: The Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate, is a classic method but can be prone to several side reactions that lower the yield and purity of your desired fluorobenzoic acid.[4][6]

  • Incomplete Diazotization: The initial step of converting the amino group to a diazonium salt is crucial. If this reaction is incomplete, you will have unreacted starting material (the aminobenzoic acid) in your product mixture.[7]

    • Causality: This is often due to improper temperature control (the reaction should typically be kept at 0-5 °C), incorrect stoichiometry of sodium nitrite, or insufficient acid concentration.[7]

  • Phenolic Byproducts: Diazonium salts are highly reactive and can react with water in the reaction mixture to form phenolic compounds (hydroxybenzoic acids).[7]

    • Causality: This side reaction is favored if the reaction temperature is too high or if there is an excess of water present.

  • Azo Compound Formation: Diazonium salts can couple with unreacted starting amine or other electron-rich aromatic species to form colored azo-byproducts, which can be difficult to remove.[7]

    • Causality: This is more likely to occur if the diazotization is slow or incomplete, allowing for competing coupling reactions.

  • Biaryl Formation: In some cases, radical-mediated side reactions can lead to the formation of biaryl impurities.[8][9][10][11]

    • Causality: The thermal decomposition of the diazonium salt can sometimes proceed through a radical mechanism, especially in the presence of certain solvents or impurities.[8][12]

Troubleshooting Protocol: Optimizing the Balz-Schiemann Reaction

  • Strict Temperature Control: Maintain a temperature of 0-5 °C during the addition of sodium nitrite to ensure complete diazotization and minimize premature decomposition of the diazonium salt.[7]

  • Reagent Stoichiometry: Use a slight excess of sodium nitrite to drive the diazotization to completion. Monitor the reaction with starch-iodide paper to confirm the presence of excess nitrous acid.[13]

  • Solvent Choice: The choice of solvent can influence the outcome. While traditionally performed in aqueous acid, modifications using non-polar solvents or ionic liquids have been shown to improve yields in some cases.[12][14]

  • Isolation of the Diazonium Salt: For cleaner reactions, isolating the diazonium tetrafluoroborate salt before thermal decomposition can remove many of the impurities formed during diazotization.[4][13] However, be aware that isolated diazonium salts can be explosive and should be handled with care.[6][12]

Question 2: During a nucleophilic aromatic substitution (SNAr) to introduce fluorine, I'm seeing significant amounts of starting material and other unexpected products. What's going wrong?

Answer: Nucleophilic aromatic substitution is a powerful method for forming C-F bonds, especially when the aromatic ring is activated by electron-withdrawing groups (EWGs) ortho or para to the leaving group.[5][15] However, several factors can lead to incomplete reactions and the formation of byproducts.

  • Incomplete Substitution: The most common issue is a low conversion of the starting material.

    • Causality: This can be due to a number of factors including:

      • Insufficiently activated ring: The SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (like -NO₂, -CN, -COR) ortho or para to the leaving group.[5][16]

      • Poor leaving group: While halogens are common leaving groups, their reactivity in SNAr is F > Cl > Br > I, which is opposite to SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative atom.[15][16]

      • Basic Fluoride Source: The fluoride source (e.g., KF, CsF) can be basic, leading to side reactions if your substrate is base-sensitive.[17]

  • Hydrolysis: If water is present in the reaction, it can compete with the fluoride nucleophile, leading to the formation of hydroxybenzoic acids.

    • Causality: This is particularly problematic at elevated temperatures and with highly activated substrates.

  • Biaryl Ether Formation: If the starting material is a hydroxybenzoic acid derivative, intermolecular SNAr can occur, leading to the formation of polymeric ether byproducts.

Troubleshooting Protocol: Enhancing SNAr Reactions

  • Substrate Activation: Ensure your benzoic acid derivative has a sufficiently strong electron-withdrawing group positioned ortho or para to the leaving group.

  • Fluoride Source and Solvent: Use an anhydrous fluoride source and a polar aprotic solvent (e.g., DMSO, DMF, sulfolane) to enhance the nucleophilicity of the fluoride ion. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be beneficial.

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like hydrolysis.

  • Moisture Exclusion: Conduct the reaction under anhydrous conditions to prevent the formation of phenolic byproducts.

Esterification Reactions

The conversion of the fluorinated benzoic acid to its corresponding ester is the final key transformation. The Fischer-Speier esterification is a common method.[18]

Question 3: My Fischer esterification of a fluorinated benzoic acid is giving a low yield. What are the likely causes?

Answer: Fischer esterification is an equilibrium-controlled reaction, and several factors can limit the yield of the desired ester.[19]

  • Unfavorable Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.

    • Causality: If the water produced is not removed, the equilibrium will not favor the formation of the ester, leading to low conversion.[19]

  • Steric Hindrance: Bulky substituents on the aromatic ring, particularly in the ortho position to the carboxylic acid, can slow down the rate of esterification.[19]

  • Incomplete Reaction: The reaction may simply not have reached equilibrium.

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion.[19]

Troubleshooting Protocol: Driving the Esterification to Completion

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol as both a reactant and a solvent to shift the equilibrium towards the product.

  • Catalyst Choice: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically required. For sensitive substrates, milder catalysts like N-bromosuccinimide have been reported.[18]

  • Reaction Conditions: For sterically hindered fluorinated benzoic acids, increasing the reaction temperature and prolonging the reaction time may be necessary. Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.[19][20]

  • Alternative Esterification Methods: For particularly challenging substrates, consider alternative methods such as reaction with an alkyl halide in the presence of a base, or activation of the carboxylic acid as an acyl chloride or anhydride.

Question 4: I'm observing unexpected byproducts during the esterification of my fluorinated benzoic acid. What could they be?

Answer: Besides incomplete reaction, several side reactions can occur during esterification, leading to a complex product mixture.

  • Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, especially at high temperatures and with prolonged reaction times.[19]

  • Decarboxylation: Some fluorinated benzoic acids, particularly those with multiple electron-withdrawing fluorine atoms, can be susceptible to decarboxylation at elevated temperatures.[21] This leads to the formation of a fluorinated benzene derivative.

  • Sulfonation: If concentrated sulfuric acid is used as the catalyst, sulfonation of the aromatic ring can occur as a side reaction, typically at the meta position to the activating groups.[19]

  • Defluorination: In some cases, harsh reaction conditions can lead to the loss of a fluorine substituent.[22][23] This is more likely with substrates that are highly activated towards nucleophilic attack.

Side ProductLikely CausePreventative Measure
Ether High temperature, prolonged reaction timeUse milder conditions, shorter reaction time
Decarboxylation Product High temperature, thermally labile substrateUse lower reaction temperature, milder catalyst
Sulfonated Byproduct Use of concentrated H₂SO₄Use an alternative catalyst (e.g., p-TsOH, NBS)
Defluorinated Product Harsh conditions, highly activated substrateUse milder conditions, protect sensitive groups

Part 2: Advanced Troubleshooting and Workflow

For more complex issues, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve persistent problems in your synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC_GCMS Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->TLC_GCMS Identify_Problem Identify Main Issue TLC_GCMS->Identify_Problem Incomplete_Reaction Incomplete Reaction Identify_Problem->Incomplete_Reaction Unreacted Starting Material Side_Products Presence of Side Products Identify_Problem->Side_Products Unexpected Spots/ Peaks Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Change_Reagents Change Reagents or Catalyst Incomplete_Reaction->Change_Reagents Isolate_Characterize Isolate and Characterize Side Products Side_Products->Isolate_Characterize Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Conditions->Purification Change_Reagents->Purification Modify_Protocol Modify Protocol to Avoid Side Reaction Isolate_Characterize->Modify_Protocol Modify_Protocol->Purification Success Successful Synthesis Purification->Success

Caption: A decision tree for troubleshooting low yields and impurities.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing substituents on the benzoic acid ring affect the synthesis?

A1: Substituents have a profound effect on both the fluorination and esterification steps.

  • Fluorination (SNAr): Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ are essential for activating the ring towards nucleophilic attack by fluoride.[5][16] They stabilize the negative charge in the Meisenheimer intermediate. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ deactivate the ring and make SNAr reactions very difficult.

  • Esterification (Fischer): The electronic nature of the substituents has a less pronounced effect on the equilibrium of the Fischer esterification. However, EWGs can make the carbonyl carbon more electrophilic, potentially increasing the reaction rate. Conversely, EDGs can slightly decrease the reactivity of the carboxylic acid.

Q2: What is the best way to purify my final fluorinated benzoic acid ester?

A2: The optimal purification method depends on the physical properties of your ester and the nature of the impurities.

  • Recrystallization: If your ester is a solid, recrystallization is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For liquid esters or for separating mixtures with similar polarities, silica gel column chromatography is the method of choice. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[20]

  • Distillation: If your ester is a volatile liquid and the impurities are non-volatile, distillation under reduced pressure can be an effective purification technique.

Q3: Are there any safety concerns I should be aware of when working with fluorinating agents?

A3: Yes, many fluorinating agents are hazardous and require careful handling.

  • Hydrofluoric Acid (HF): HF, sometimes used in the Balz-Schiemann reaction, is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always use appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and safety goggles, and work in a well-ventilated fume hood. Have a calcium gluconate gel readily available as an antidote for skin exposure.[13]

  • Diazonium Salts: As mentioned earlier, isolated diazonium salts can be explosive when dry and should be handled with extreme caution.[6][12] It is often safer to use them in solution without isolation.

By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your fluorinated benzoic acid ester syntheses.

References

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  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
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  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Quora. (2013). What are the industrial preparation method of fluoro benzoic acid?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Omega. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Patterson, T. R. (1950). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction.
  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
  • ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • ResearchGate. (n.d.). Examples for reactions leading to 18-fluorine-labeled compounds using benzoic acid as a building block. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

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Technical Support Center: Reaction Condition Optimization for Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-ethoxy-2-fluorobenzoate. As a key intermediate in pharmaceutical and materials science research, optimizing its synthesis is critical for achieving high yield, purity, and reproducibility. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices.

Section 1: Synthesis Strategy Overview

The preparation of this compound can be approached via two primary, reliable synthetic routes, each with distinct advantages and challenges. The choice of route often depends on the availability and cost of starting materials.

  • Route A: Esterification. This is a direct approach starting from 4-ethoxy-2-fluorobenzoic acid. It is a classic and robust method, with the Fischer-Speier esterification being the most common variant.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This route typically begins with a more readily available di-halogenated precursor, such as Methyl 2,4-difluorobenzoate, and introduces the ethoxy group via an SNAr reaction.

Synthesis_Pathways cluster_0 Route A: Esterification cluster_1 Route B: S N Ar A_start 4-ethoxy-2-fluorobenzoic acid A_reagent + Methanol (MeOH) + Acid Catalyst A_start->A_reagent Fischer-Speier Esterification Product This compound A_reagent->Product B_start Methyl 2,4-difluorobenzoate B_reagent + Sodium Ethoxide (NaOEt) + Anhydrous Solvent B_start->B_reagent Nucleophilic Aromatic Substitution B_reagent->Product

Caption: Primary synthetic routes to this compound.

Section 2: Route A - Esterification Troubleshooting Guide

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Optimizing this equilibrium-driven process is key to achieving high yields.

Experimental Protocol: Fischer-Speier Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxy-2-fluorobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (can be used as the solvent, typically 10-20 eq or a 0.5-1.0 M solution).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution!) to neutralize the acid catalyst, and finally with brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude ester by column chromatography or recrystallization as needed.

Q&A: Troubleshooting Fischer Esterification

Question: My reaction has stalled and is not proceeding to completion, even after several hours. What are the likely causes and solutions?

Answer: This is a classic issue with equilibrium reactions like the Fischer esterification.[3][4] The primary goal is to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Causality - Water Formation: The reaction produces one equivalent of water for every equivalent of ester formed. As water concentration builds, the reverse reaction (ester hydrolysis) accelerates, leading to a standstill.[5][6]

  • Solutions:

    • Use Excess Alcohol: The most common strategy is to use the alcohol (methanol) as the reaction solvent. This large excess (often >10 equivalents) drives the equilibrium forward.[3]

    • Remove Water: For larger-scale reactions, water can be removed azeotropically using a Dean-Stark apparatus with a solvent like toluene. However, for methanol, this is less practical due to its boiling point. Using a drying agent like molecular sieves within the reaction can also be effective.[4]

    • Increase Catalyst Loading: If the reaction is simply slow, a modest increase in the acid catalyst concentration (e.g., from 2 mol% to 5 mol%) can improve the rate. Be aware that higher acid concentrations can sometimes lead to side reactions or more challenging work-ups.

Troubleshooting_Fischer Start Low Conversion in Fischer Esterification? Check_Reagents Are reagents anhydrous? Is alcohol in large excess? Start->Check_Reagents Start Here Check_Water Is water being formed and inhibiting the reaction? Check_Reagents->Check_Water Yes Sol_Reagents Use anhydrous methanol (>10 eq) as solvent. Check_Reagents->Sol_Reagents No Check_Catalyst Is catalyst loading sufficient? (1-5 mol%) Check_Water->Check_Catalyst No Sol_Water Consider adding molecular sieves. Check_Water->Sol_Water Yes Sol_Catalyst Increase catalyst loading (e.g., to 5 mol%). Check_Catalyst->Sol_Catalyst No Sol_Time Increase reaction time and/or temperature (reflux). Check_Catalyst->Sol_Time Yes

Caption: Decision workflow for troubleshooting low esterification yield.

Question: My work-up is difficult, and I'm struggling to isolate a pure product. What can I do?

Answer: A challenging work-up often stems from incomplete neutralization or the physical properties of the product and starting materials.

  • Incomplete Neutralization: Ensure the acidic catalyst is fully quenched. A saturated NaHCO₃ wash is standard. Test the aqueous layer with pH paper to confirm it is neutral or basic. If unreacted carboxylic acid remains, it will not be removed by this wash and may co-elute with your product during chromatography. A dilute sodium carbonate (Na₂CO₃) wash can be more effective at removing residual carboxylic acid.[2]

  • Product Solubility: this compound is a relatively polar ester. If you are having trouble with separation from the aqueous layer, try using a more polar extraction solvent like dichloromethane (DCM) or a mixture of ethyl acetate and diethyl ether. Ensure you perform multiple extractions (e.g., 3x) to maximize recovery.

ParameterRecommended ConditionRationale
Carboxylic Acid:Methanol Ratio 1 : >10 (Methanol as solvent)Drives the equilibrium toward the product.[3]
Catalyst H₂SO₄ or TsOHStrong Brønsted acids that effectively protonate the carbonyl oxygen, activating it for nucleophilic attack.[4][5]
Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction without causing excessive side reactions or difficult work-up.
Temperature Reflux (~65 °C)Increases reaction rate. Heating is required to overcome the activation energy.[2]
Reaction Time 4-16 hoursReaction is slow; progress should be monitored by TLC/LC-MS.

Section 3: Route B - SNAr Troubleshooting Guide

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile.[7]

Scientific Rationale

In Methyl 2,4-difluorobenzoate, the fluorine atom at the C4 (para) position is highly activated towards nucleophilic attack. This is because the electron-withdrawing ester group at C2 (ortho) and the fluorine at C2 can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction.[8][9] Fluorine is an excellent leaving group in SNAr reactions, paradoxically because its high electronegativity strongly activates the ring for the initial, rate-limiting nucleophilic attack.[7][10]

Experimental Protocol: SNAr Reaction
  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (1.1-1.3 eq).

  • Solvent: Add a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).

  • Reagents: Cool the mixture in an ice bath (0 °C). Slowly add a solution of Methyl 2,4-difluorobenzoate (1.0 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Work-up:

    • Once complete, carefully quench the reaction by pouring it into cold water or a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Q&A: Troubleshooting SNAr Reactions

Question: The reaction is very slow, and I'm recovering a lot of starting material. How can I increase the reaction rate?

Answer: Slow SNAr reactions are typically due to insufficient nucleophilicity, poor solvent choice, or low temperature.

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO are superior for SNAr because they solvate the cation (Na⁺) but not the nucleophile (EtO⁻), leaving the ethoxide highly reactive. If you are using THF, which is less polar, the reaction will be significantly slower. Switching from THF to DMF or DMSO can dramatically increase the rate.

  • Temperature: While many SNAr reactions on activated systems proceed at room temperature, gentle heating (40-80 °C) is often required to achieve a reasonable rate. Monitor carefully, as higher temperatures can lead to side reactions.

  • Anhydrous Conditions: The ethoxide base is sensitive to water. Any moisture will protonate the ethoxide, reducing the concentration of the active nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.

Question: I am seeing a significant amount of a byproduct that I suspect is the hydrolyzed carboxylic acid. Why is this happening?

Answer: This indicates saponification (base-mediated hydrolysis) of the methyl ester.

  • Causality: Sodium ethoxide is a strong base. If there is any water present in the reaction, it can form sodium hydroxide, which can then hydrolyze the ester. Furthermore, prolonged reaction times at elevated temperatures, even under anhydrous conditions, can sometimes lead to undesired reactions.

  • Solutions:

    • Strictly Anhydrous Conditions: This is the most critical factor. Use freshly dried solvents and ensure reagents are free of moisture.

    • Control Stoichiometry: Use only a slight excess of sodium ethoxide (e.g., 1.1 eq). A large excess increases the risk of side reactions.

    • Lower Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions.

Caption: SNAr mechanism showing the key Meisenheimer intermediate.

Section 4: General FAQs - Purification and Analysis

Question: What is the best way to purify the final product, this compound?

Answer: The choice depends on the scale and the nature of the impurities.

  • Column Chromatography: This is the most versatile method. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective at separating the product from non-polar impurities and any remaining starting material.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent and scalable purification method. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, would be a good starting point for screening.

Question: Which analytical techniques should I use to confirm the identity and purity of my product?

Answer: A combination of techniques is recommended for unambiguous characterization.

  • ¹H NMR (Proton NMR): This will confirm the presence of the ethoxy group (a triplet and a quartet), the methyl ester (a singlet), and the three aromatic protons with their characteristic splitting patterns.

  • ¹³C NMR (Carbon NMR): This will show the correct number of carbon signals, including the carbonyl carbon of the ester.

  • ¹⁹F NMR (Fluorine NMR): This will show a singlet for the single fluorine atom, confirming its presence.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product (198.19 g/mol ) and can help assess purity.

Section 5: Safety Precautions

  • Strong Acids (H₂SO₄): Corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid slowly to the alcohol, as the dissolution can be exothermic.

  • Sodium Ethoxide (NaOEt): Corrosive and water-reactive. Handle under an inert atmosphere in a fume hood.

  • Anhydrous Solvents (DMF, DMSO): Can be absorbed through the skin. Always wear appropriate gloves.

References

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 4-ethoxy-2-fluorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and resolve purity-related challenges encountered during their work with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding the nature and origin of impurities commonly associated with this compound.

Q1: I have a batch of this compound with unknown impurities. What are the most likely contaminants I should be looking for?

A1: The impurities in your sample are most often products of the synthetic route used or subsequent degradation. A systematic evaluation should consider the following sources:

  • Unreacted Starting Materials: The most common synthesis involves the esterification of 4-ethoxy-2-fluorobenzoic acid with methanol. Therefore, residual carboxylic acid is a very frequent impurity.

  • Synthesis Byproducts: Depending on the specific reagents and conditions, byproducts can arise. For instance, if the starting material for the acid was synthesized from m-fluorotoluene, positional isomers could be carried through the synthetic sequence.[1]

  • Degradation Products: Esters, particularly under non-neutral pH conditions (acidic or basic), can hydrolyze back to the parent carboxylic acid and alcohol.[2][3] This is the most common degradation pathway.

  • Solvent Residues: Residual solvents from the reaction or a previous purification step (e.g., ethyl acetate, dichloromethane, toluene) are common process-related impurities.[1]

Table 1: Common Impurities and Their Origin

Impurity Class Specific Example Likely Origin
Starting Material 4-ethoxy-2-fluorobenzoic acid Incomplete esterification reaction.
Degradation Product 4-ethoxy-2-fluorobenzoic acid Hydrolysis of the ester during workup or storage.[2]
Isomeric Byproducts e.g., Methyl 2-ethoxy-4-fluorobenzoate Impurities in starting materials or non-selective synthesis steps.[1]

| Reagents/Solvents | Toluene, Dichloromethane, Methanol | Remnants from the reaction or purification process. |

Section 2: Purification Strategies & Troubleshooting

This section provides a decision-making framework and detailed protocols for the most effective purification techniques.

Q2: My initial analysis (GC or NMR) shows a purity of <95%. What is my primary purification strategy?

A2: For intermediate purities, the choice between recrystallization and column chromatography depends on the physical state of your compound and the nature of the impurities.

  • If your product is a solid: Recrystallization is the most efficient and scalable first choice. It is excellent for removing small amounts of impurities that have different solubility profiles from the main product.

  • If your product is an oil or if recrystallization fails: Flash column chromatography is the preferred method. It is highly effective at separating compounds with different polarities, such as the target ester from the more polar starting acid or less polar byproducts.

Below is a workflow to guide your decision.

purification_workflow start Crude this compound (<95% pure) acid_wash_q Is the main impurity the carboxylic acid? start->acid_wash_q check_state Is the compound a solid at room temp? recrystallize Attempt Recrystallization check_state->recrystallize Yes chromatography Perform Flash Column Chromatography check_state->chromatography No / Oily check_purity Analyze Purity (TLC, GC, HPLC) recrystallize->check_purity chromatography->check_purity success Product >98% Pure check_purity->success Yes fail Purity still low check_purity->fail No acid_wash_q->check_state No / Unsure acid_wash Perform Acid-Base Extraction (Q6) acid_wash_q->acid_wash Yes acid_wash->check_state fail->chromatography

Caption: Decision workflow for purifying crude product.

Q3: How do I perform an effective recrystallization for this compound?

A3: Recrystallization is a powerful technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[4][5]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see Table 2) at room temperature and with heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce your yield.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 2: Recommended Solvents for Recrystallization

Solvent System Rationale
Hexane / Ethyl Acetate Start with hot hexane and add ethyl acetate dropwise until dissolved. Good for moderately polar compounds.
Isopropanol / Water Dissolve in hot isopropanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Toluene Often used for aromatic compounds in industrial settings.[1]

| Methanol or Ethanol | Alcohols are often effective for aromatic compounds.[6] |

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly.

  • No Crystals Form: The solution may be too dilute or requires nucleation. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch to initiate crystallization.[5]

Q4: My product is an oil, or recrystallization failed. What is a reliable starting protocol for column chromatography?

A4: Flash column chromatography is ideal for purifying oils or separating mixtures that are difficult to resolve by recrystallization. It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).

Step-by-Step Flash Chromatography Protocol:

  • Stationary Phase: Use standard flash-grade silica gel (SiO₂, 40-63 µm).

  • Mobile Phase (Eluent) Selection: The key to good separation is choosing the right solvent system. Use thin-layer chromatography (TLC) to determine the optimal eluent. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Table 3: Recommended Chromatography Conditions

Parameter Recommendation Rationale
Stationary Phase Silica Gel (SiO₂) Standard, cost-effective choice for a wide range of polarities.
Mobile Phase Hexane / Ethyl Acetate Gradient A versatile system for esters. Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 20%). The ester will elute before the more polar carboxylic acid impurity.

| Detection | TLC with UV visualization (254 nm) | The aromatic ring in the molecule will be visible under UV light. |

Q5: My main impurity is the starting carboxylic acid. Is there a simpler way to remove it than chromatography?

A5: Absolutely. If the primary impurity is 4-ethoxy-2-fluorobenzoic acid, a simple acid-base liquid-liquid extraction is highly effective and much faster than chromatography. This technique exploits the difference in acidity between the desired ester (neutral) and the impurity (acidic).

Protocol for Acid-Base Wash:

  • Dissolve the crude ester in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Allow the layers to separate. The deprotonated carboxylate salt will move into the aqueous layer, while the neutral ester remains in the organic layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Wash the organic layer with water, followed by a saturated NaCl solution (brine) to remove residual base and dissolved water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent on a rotary evaporator to obtain the purified ester.

extraction_workflow cluster_0 Separatory Funnel organic_layer Organic Layer (Ester + Acid Impurity) in Ethyl Acetate aqueous_layer Aqueous Layer (Sodium Bicarbonate) start Dissolve Crude Product in Ethyl Acetate add_base Add 5% NaHCO3 (aq) Shake & Vent start->add_base separate Separate Layers add_base->separate organic_final Organic Layer (Pure Ester) separate->organic_final aqueous_final Aqueous Layer (Carboxylate Salt) separate->aqueous_final wash_brine Wash Organic Layer with Brine organic_final->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Sources

Stability and storage issues of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the stability and storage of Methyl 4-ethoxy-2-fluorobenzoate.

Technical Support Center: this compound

Welcome to the technical support guide for this compound (CAS No. 1314987-36-4). This document provides in-depth information, troubleshooting advice, and best practices for the handling, storage, and use of this compound to ensure experimental success and material integrity. As a fluorinated benzoic acid derivative, this molecule is a valuable building block in medicinal chemistry and drug discovery, making proper handling critical.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound.

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a cool, dry, and well-ventilated place, away from heat sources, sparks, and open flames.[4] For optimal preservation, refrigeration is recommended as per the product label.

Q2: Is this compound sensitive to moisture?

A: Yes. Like most esters, this compound is susceptible to hydrolysis, especially in the presence of acids or bases which can catalyze the reaction. Exposure to moisture can lead to the formation of 4-ethoxy-2-fluorobenzoic acid and methanol. It is crucial to handle the compound in a dry environment and use anhydrous solvents.[5][6]

Q3: What are the primary degradation pathways I should be aware of?

A: The most significant degradation pathway is hydrolysis of the methyl ester to its corresponding carboxylic acid. While the carbon-fluorine bond is generally strong, harsh conditions or specific biological systems could potentially lead to defluorination, though this is less common under typical laboratory conditions.[7][8]

Q4: How can I assess the purity of my sample if I suspect degradation?

A: The purity can be assessed using standard analytical techniques.

  • NMR Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR can identify the parent compound and major impurities. The presence of a broad carboxylic acid proton peak or a shift in aromatic signals may indicate hydrolysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to detect the parent compound and the hydrolyzed acid, 4-ethoxy-2-fluorobenzoic acid.

  • GC (Gas Chromatography): Suitable for assessing the purity of the volatile ester.[9]

Q5: What materials or chemicals are incompatible with this compound?

A: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote degradation or react violently.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving specific experimental issues.

Issue 1: Inconsistent Reaction Yields or Stalled Reactions
  • Observation: You are using this compound as a starting material, but your reaction is providing low or inconsistent yields.

  • Potential Cause 1: Reagent Degradation. The most probable cause is the partial hydrolysis of the ester to 4-ethoxy-2-fluorobenzoic acid. The carboxylic acid will not participate in the reaction in the same way as the ester, effectively lowering the concentration of your starting material and potentially interfering with the reaction mechanism.

  • Troubleshooting Workflow:

    Start Low/Inconsistent Yield Observed CheckPurity Assess Purity of Starting Material (LC-MS, NMR) Start->CheckPurity IsDegraded Hydrolysis Product Detected? CheckPurity->IsDegraded Purify Purify Stock (e.g., Column Chromatography) IsDegraded->Purify Yes NoDegradation Purity is High IsDegraded->NoDegradation No UseAnhydrous Implement Anhydrous Techniques & Use Inert Atmosphere Purify->UseAnhydrous Proceed Proceed with Reaction Using Purified Reagent UseAnhydrous->Proceed CheckSolvents Verify Solvent Purity & Dryness InvestigateOther Investigate Other Reaction Parameters (Temp, Catalyst, etc.) CheckSolvents->InvestigateOther NoDegradation->CheckSolvents

    Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Appearance of an Unidentified Byproduct in Post-Reaction Analysis
  • Observation: Your LC-MS or NMR spectrum shows a significant peak that does not correspond to your starting material or expected product. The mass often corresponds to the loss of a methyl group and the addition of a hydrogen (-CH₃ + H).

  • Potential Cause: In-situ Hydrolysis. Reaction conditions (e.g., presence of trace water, acidic/basic reagents, or elevated temperatures) may be causing the ester to hydrolyze during the experiment.

  • Preventative Measures & Solutions:

    • Strictly Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Glassware should be oven or flame-dried.

    • Inert Atmosphere: Run the reaction under an inert atmosphere like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[10]

    • Temperature Control: Avoid excessive heating unless required by the protocol, as higher temperatures can accelerate hydrolysis.

    • pH Control: If possible, buffer the reaction or avoid strongly acidic or basic conditions unless they are a required part of the mechanism. The interaction of benzoic acids and their esters with interfaces is highly pH-dependent.[11]

Chemical Stability Summary
ParameterStability ConcernRecommended Action
Moisture/Humidity High risk of hydrolysis to the corresponding carboxylic acid.Store in a desiccator. Handle under an inert, dry atmosphere. Use anhydrous solvents.[3]
Temperature Stable at recommended cool temperatures. High temperatures can accelerate degradation.Store in a cool place. Avoid unnecessary exposure to high heat during experiments.
Light While not highly photo-labile, prolonged exposure should be avoided.Store in an amber or opaque container.
Air/Oxygen Generally stable, but an inert atmosphere is best practice to prevent any potential oxidative side reactions.Store under nitrogen or argon.[10]
pH Susceptible to both acid- and base-catalyzed hydrolysis.[5]Avoid strong acids and bases unless they are part of the reaction. Buffer reactions where possible.

Part 3: Key Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for damage. If the seal is broken, the compound's integrity may be compromised.

  • Storage Location: Transfer the container to a cool, dry, and well-ventilated storage area designated for chemicals. Refrigeration is often recommended.

  • Dispensing: For weighing and dispensing, use a glove box or glove bag with a dry atmosphere if possible. If not available, work quickly in a fume hood on a low-humidity day.

  • Inert Gas Blanket: Before re-sealing the container, flush the headspace with a gentle stream of dry nitrogen or argon.

  • Sealing: Ensure the container cap is tightly secured. For extra protection against moisture, wrap the cap and neck with Parafilm®.

  • Record Keeping: Log the date of opening and each subsequent use on the bottle.

Protocol 2: Purity Assessment by LC-MS

This protocol provides a general method to check for the presence of the hydrolyzed impurity, 4-ethoxy-2-fluorobenzoic acid.

  • Sample Preparation: Prepare a stock solution of your this compound sample at ~1 mg/mL in a 50:50 acetonitrile:water mixture. Dilute this solution 100-fold for analysis.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative.

    • Expected Masses:

      • This compound (Parent): [M+H]⁺ = 199.07

      • 4-ethoxy-2-fluorobenzoic acid (Hydrolysis Product): [M-H]⁻ = 183.04

  • Analysis: Integrate the peak areas for both the parent compound and the potential hydrolysis product to determine the relative percentage of each.

Potential Degradation Pathway: Ester Hydrolysis

The primary chemical stability issue is the hydrolysis of the ester linkage. This reaction can be catalyzed by either acid or base.

Reactant This compound Condition1 H₂O / H⁺ (Acid Catalyst) Reactant->Condition1 Condition2 H₂O / OH⁻ (Base Catalyst) Reactant->Condition2 Product_Acid 4-ethoxy-2-fluorobenzoic acid Product_Alc Methanol Condition1->Product_Acid Condition1->Product_Alc Condition2->Product_Acid Condition2->Product_Alc

Caption: Primary hydrolysis pathway of this compound.

References

  • Agilent. (2018). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY: ko00364. Retrieved from [Link]

  • PubMed. (1975). Interaction of substituted benzoic acids with polysorbate 20 micelles. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Eawag-BBD. (2006). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • Autechaux. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 4-ethoxybenzoate. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]

  • ResearchGate. (2024). Binding interaction of sodium benzoate, potassium sorbate and sodium dihydrogen citrate with BSA as food preservatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Halobenzoate degradation pathways. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • KEGG. (n.d.). Fluorobenzoate degradation - Mycolicibacterium smegmatis MC2 155. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

Sources

Preventing decomposition of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-ethoxy-2-fluorobenzoate

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to ensure the stability and integrity of this reagent in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that address common challenges encountered during storage, handling, and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I just received my shipment of this compound. What are the ideal storage conditions to ensure its long-term stability?

A: Proper storage is the first and most critical step in preventing decomposition. The stability of this compound can be compromised by atmospheric moisture, temperature, and light.

The primary cause for concern is hydrolysis, where ambient moisture can cleave the ester bond. Therefore, the principal goal of storage is to maintain a dry, inert environment.

Recommended Storage Protocol:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). After each use, flush the headspace of the container with inert gas before sealing.

  • Container: Keep the container tightly closed to prevent moisture ingress.[1][2][3] Ensure the cap and threads are clean and provide a good seal.

  • Location: The storage location should be dry and well-ventilated.[1][4] Avoid storing near strong oxidizing agents, acids, or bases.[4]

  • Light: Some related compounds are noted to be light-sensitive.[3] While specific data for this molecule is limited, it is best practice to store it in an opaque container or in a dark location to prevent potential photodegradation.

Parameter Recommendation Rationale
Temperature 2–8°CReduces reaction rates of potential degradation pathways.
Atmosphere Inert Gas (Ar, N₂)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly Sealed, OpaquePrevents moisture ingress and potential photodegradation.[1][2][3]
Incompatibilities Strong Oxidizing Agents, Strong Acids/BasesAvoids catalyzed decomposition.[4]
Q2: My reaction in an aqueous buffer is showing poor yield, and a new peak has appeared in my HPLC/GC-MS analysis. What is the likely cause?

A: This is a classic sign of ester hydrolysis. The electron-withdrawing effect of the fluorine atom on the benzene ring makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to nucleophilic attack by water.[5] This reaction is significantly accelerated by the presence of acids or bases.

The decomposition product is 4-ethoxy-2-fluorobenzoic acid and methanol.

Under neutral or basic conditions, a hydroxide ion or water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the methoxide ion, which is then protonated to form methanol.

Hydrolysis_Mechanism cluster_main cluster_conditions Influencing Factors Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ / H₂O (Nucleophilic Attack) pH pH (Acid/Base Catalysis) Products 4-ethoxy-2-fluorobenzoic Acid + Methanol Intermediate->Products Elimination of CH₃O⁻ Temp Temperature Buffer Buffer Components

Fig 1. Primary decomposition pathway via hydrolysis.
  • pH Control: The rate of hydrolysis is highly pH-dependent.[6]

    • Action: If your experimental conditions permit, adjust the buffer to a neutral or slightly acidic pH (pH 4-6) to minimize the rate of both acid- and base-catalyzed hydrolysis.

    • Causality: Fluorinated esters show variable stability across pH ranges, but extreme acidic or basic conditions dramatically accelerate cleavage.[5]

  • Temperature Reduction:

    • Action: Perform the reaction at the lowest feasible temperature.

    • Causality: Lowering the temperature decreases the kinetic rate of the hydrolysis reaction, preserving the ester.[6]

  • Solvent Choice:

    • Action: If possible, switch to an aprotic organic solvent (e.g., THF, Dioxane, Acetonitrile) and ensure it is anhydrous. If a co-solvent is needed, minimize the amount of water used.

    • Causality: Removing the primary nucleophile (water) is the most effective way to prevent hydrolysis.

Q3: How can I definitively identify the decomposition product and quantify the purity of my starting material?

A: A robust analytical workflow is essential for confirming decomposition and assessing purity. The primary decomposition product, 4-ethoxy-2-fluorobenzoic acid, has significantly different properties from the parent ester, making it readily distinguishable.

  • Sample Preparation:

    • Dissolve a small, known quantity of your this compound sample in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Instrumentation:

    • Primary Method (HPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector. The carboxylic acid impurity is more polar and will have a shorter retention time than the ester.

    • Confirmatory Method (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective.[7] The parent ester is volatile and will analyze well. The carboxylic acid may require derivatization for optimal analysis, but can often be detected directly. The mass spectrometer will provide definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

  • Data Analysis:

    • Ester (Parent): Look for the expected retention time and mass peak for this compound (M.W. 198.19 g/mol ).

    • Acid (Impurity): Look for an earlier-eluting peak (in RP-HPLC) corresponding to 4-ethoxy-2-fluorobenzoic acid (M.W. 184.16 g/mol ).

    • Quantification: Calculate the area percentage of the impurity peak relative to the total peak area to estimate the level of decomposition. For precise quantification, a calibration curve with a pure standard of the acid is required.

Fig 2. Workflow for detecting and quantifying decomposition.
Q4: I've confirmed my material is contaminated with the carboxylic acid. Is there a way to purify it before use?

A: Yes. Since the primary impurity is acidic, it can be easily removed from the neutral ester using a standard acid-base liquid-liquid extraction procedure.

Safety: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.

    • Causality: The basic solution will deprotonate the acidic impurity (4-ethoxy-2-fluorobenzoic acid), forming its water-soluble sodium salt. The neutral ester will remain in the organic layer.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently. Allow the layers to separate fully, then drain the lower aqueous layer containing the impurity salt.

  • Repeat: Repeat the base wash (Step 2 & 3) one or two more times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying & Evaporation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Analyze the final product using the analytical workflow described in Q3 to confirm the absence of the acidic impurity.

Purification_Workflow Start Impure Ester (Ester + Acid Impurity) Dissolve 1. Dissolve in Ethyl Acetate Start->Dissolve Extract 2. Add 5% NaHCO₃ (aq) & Shake in Separatory Funnel Dissolve->Extract Separate 3. Separate Layers Extract->Separate Organic Organic Layer (Contains Pure Ester) Separate->Organic Keep Aqueous Aqueous Layer (Contains Acid Salt Impurity) Separate->Aqueous Discard Dry 4. Dry Organic Layer (e.g., MgSO₄) Organic->Dry Evaporate 5. Evaporate Solvent (Rotary Evaporator) Dry->Evaporate End Purified Ester Evaporate->End

Fig 3. Diagram of the acid-base extraction purification process.

References

  • Pantoș, G. D., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. Retrieved from [Link]

  • Schaff, J. K. (1988). Fluorinated Esters: Synthesis and Identification. PDXScholar. Retrieved from [Link]

  • Smith, A. M. R., et al. (2020). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. Retrieved from [Link]

  • Scomparin, C., et al. (2021). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. National Institutes of Health. Retrieved from [Link]

  • Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Peris, M., et al. (2018). Analytical methods for the quantification of volatile aromatic compounds. ResearchGate. Retrieved from [Link]

  • Engesser, K. H., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Retrieved from [Link]

  • Smith, A. M. R., et al. (2020). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Gasia, J., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wang, Y., et al. (2019). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • IRSST. (2012). Analytical method 369 – Determination of volatile organic compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Synthetic Chemists: Methyl 4-ethoxy-2-fluorobenzoate vs. Methyl 4-methoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of the final active ingredient. Among the vast arsenal of available synthons, substituted fluorobenzoates are of particular interest due to the unique modulatory effects of the fluorine atom. This guide provides an in-depth comparison of two closely related yet distinct building blocks: Methyl 4-ethoxy-2-fluorobenzoate and Methyl 4-methoxy-2-fluorobenzoate.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the nuanced differences between these two reagents. We will delve into their synthesis, physical properties, reactivity, and ultimately, the strategic implications of choosing one over the other in a synthetic campaign.

Structural and Physicochemical Properties: Beyond a Single Carbon

The core structural difference between this compound and its methoxy counterpart is a single methylene (-CH2-) group. While seemingly minor, this variation has significant consequences for the molecule's physical and chemical behavior.

The ethoxy group in this compound increases its molecular weight and lipophilicity (fat or lipid solubility) compared to the methoxy version. This enhanced lipophilicity can be a critical parameter in drug design, potentially improving a molecule's ability to cross lipid-based biological membranes. Conversely, the smaller methoxy group in Methyl 4-methoxy-2-fluorobenzoate offers less steric hindrance, which can be advantageous in certain chemical reactions where a less bulky group is preferred.

PropertyThis compoundMethyl 4-methoxy-2-fluorobenzoateRationale for Difference
Molecular Formula C10H11FO3C9H9FO3Addition of a -CH2- group.
Molecular Weight 198.19 g/mol 184.16 g/mol The ethoxy group is heavier than the methoxy group.
Lipophilicity (LogP) Higher (estimated)Lower (estimated)The additional ethyl group increases the nonpolar character.
Steric Hindrance Slightly HigherSlightly LowerThe ethoxy group is bulkier than the methoxy group.
Hydrogen Bond Acceptors 33The number of oxygen atoms remains the same.

Synthesis and Reactivity: A Comparative Workflow

Both compounds are typically synthesized via a standard esterification of the corresponding benzoic acid precursor. The choice of starting material, 4-ethoxy-2-fluorobenzoic acid or 4-methoxy-2-fluorobenzoic acid, is the primary determinant.

Typical Synthesis Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of both esters.

Objective: To synthesize the methyl ester from the corresponding carboxylic acid.

Materials:

  • 4-alkoxy-2-fluorobenzoic acid (ethoxy or methoxy variant)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-alkoxy-2-fluorobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the remaining mixture by slowly adding a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography or distillation to yield the final product.

Fischer_Esterification Start Dissolve Acid in Methanol Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Reflux (4-6 hours) Add_Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reflux->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify (Chromatography/ Distillation) Dry->Purify Product Final Ester Product Purify->Product

Caption: Fischer Esterification Workflow for Methyl 4-alkoxy-2-fluorobenzoates.

Reactivity Considerations

The electronic properties of the ethoxy and methoxy groups are quite similar, meaning they have a comparable influence on the reactivity of the aromatic ring and the ester functionality. Both are electron-donating groups, activating the ring towards electrophilic substitution, although this is often directed by the fluorine and carboxylate groups.

The primary difference in reactivity stems from the steric bulk of the alkoxy group. In reactions where a reagent needs to approach the ortho or meta positions of the ring, the slightly larger ethoxy group might lead to slower reaction rates or lower yields compared to the methoxy analogue.

Strategic Application in Drug Discovery and Development

The choice between an ethoxy and a methoxy group is a strategic one in drug discovery, often related to optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Improving Lipophilicity and Permeability: As previously mentioned, the ethoxy group increases lipophilicity. This can be a deliberate strategy to enhance a drug's ability to cross the blood-brain barrier or to improve its oral absorption.

  • Metabolic Stability: The additional methylene group in the ethoxy substituent introduces a potential site for metabolic oxidation by cytochrome P450 enzymes. This can sometimes be a metabolic weak spot, leading to faster clearance of the drug from the body. Conversely, the methoxy group is generally more metabolically stable. Therefore, if rapid metabolism is a concern, the methoxy analogue might be preferred.

  • Fine-tuning Potency and Selectivity: The subtle change in size and conformation between an ethoxy and methoxy group can sometimes lead to a significant difference in how a molecule fits into the binding pocket of a target protein. This can affect the drug's potency and its selectivity for the intended target over other proteins.

Decision_Tree Start Select Building Block Goal Desired Property? Start->Goal High_Lipophilicity Increase Lipophilicity/ Membrane Permeability? Goal->High_Lipophilicity ADME Optimization High_Stability Maximize Metabolic Stability? Goal->High_Stability ADME Optimization Minimal_Sterics Minimize Steric Hindrance? Goal->Minimal_Sterics Reaction Efficiency Ethoxy Choose This compound High_Lipophilicity->Ethoxy Yes Methoxy Choose Methyl 4-methoxy-2-fluorobenzoate High_Lipophilicity->Methoxy No High_Stability->Ethoxy No High_Stability->Methoxy Yes Minimal_Sterics->Ethoxy No Minimal_Sterics->Methoxy Yes

Caption: Decision framework for selecting between ethoxy and methoxy analogues.

Conclusion and Expert Recommendations

Neither this compound nor Methyl 4-methoxy-2-fluorobenzoate is universally superior. The optimal choice is context-dependent and should be guided by the specific goals of the research program.

  • For early-stage discovery and reactions sensitive to steric hindrance, Methyl 4-methoxy-2-fluorobenzoate is often the default choice due to its smaller size and slightly more predictable reactivity.

  • For lead optimization, particularly when aiming to enhance membrane permeability or modulate ADME properties, this compound becomes a valuable tool. The potential for increased lipophilicity must be balanced against the risk of introducing a new metabolic liability.

It is highly recommended that synthetic and medicinal chemists consider preparing both analogues during the structure-activity relationship (SAR) studies of a new chemical entity. The empirical data gained from comparing the biological and pharmacokinetic profiles of the resulting compounds will provide the most definitive answer as to which building block is better suited for the specific application.

References

A Comparative Guide to the Synthetic Routes of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-ethoxy-2-fluorobenzoate, a valuable building block in medicinal chemistry, presents several viable synthetic pathways. This guide provides an in-depth comparison of the most common and practical routes, elucidating the causality behind experimental choices and offering detailed protocols to ensure reproducibility and scalability.

Introduction

This compound is a substituted aromatic ester whose structural motifs are frequently found in biologically active molecules. The presence of the fluoro group can modulate physicochemical properties such as lipophilicity and metabolic stability, while the ethoxy group can be crucial for receptor binding. Consequently, robust and flexible synthetic access to this intermediate is of significant interest. This document compares two primary retrosynthetic strategies, focusing on the sequence of etherification and esterification reactions.

Route 1: Late-Stage Esterification via Williamson Ether Synthesis

This strategy involves first synthesizing the ether linkage on a benzoic acid precursor, followed by esterification of the carboxylic acid. The key starting material for this route is 2-fluoro-4-hydroxybenzoic acid.

Overall Synthetic Workflow

A 2-Fluoro-4-hydroxybenzoic Acid B 4-Ethoxy-2-fluorobenzoic Acid A->B  Step 1: Etherification (Williamson Ether Synthesis)   C This compound B->C  Step 2: Esterification (Fischer-Speier)  

Caption: Synthetic pathway for Route 1, proceeding through etherification followed by esterification.

Chemical Rationale and Mechanistic Insights

The logic of this route is to perform the Williamson ether synthesis on the more acidic phenolic proton before addressing the less reactive carboxylic acid.

  • Williamson Ether Synthesis : This classic SN2 reaction is a robust method for forming ethers.[1][2] The reaction begins with the deprotonation of the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid using a suitable base, such as potassium carbonate, to form a phenoxide nucleophile. This phenoxide then attacks an ethylating agent, like ethyl iodide or diethyl sulfate, displacing the halide or sulfate leaving group to form the desired ether.[1][3] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[1][2][4]

  • Fischer-Speier Esterification : This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] The reaction is typically performed by refluxing the carboxylic acid in a large excess of the alcohol (methanol, in this case), which serves as both reactant and solvent.[6][7] An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7][8] The removal of water, a byproduct, is essential to drive the equilibrium towards the ester product, a principle of Le Châtelier.[6][7]

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of 4-Ethoxy-2-fluorobenzoic Acid

  • To a stirred suspension of 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in dimethylformamide (DMF), add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 2N HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-ethoxy-2-fluorobenzoic acid.

Step 2: Synthesis of this compound

  • Dissolve 4-ethoxy-2-fluorobenzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 volumes).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Heat the mixture to reflux (approx. 65 °C) for 3-5 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[9][10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. Purify by column chromatography if necessary.

Route 2: Late-Stage Etherification

This alternative approach reverses the sequence, starting with the esterification of the commercially available 2-fluoro-4-hydroxybenzoic acid, followed by the etherification of the resulting phenolic ester.

Overall Synthetic Workflow

A 2-Fluoro-4-hydroxybenzoic Acid B Methyl 2-fluoro-4-hydroxybenzoate A->B  Step 1: Esterification (Fischer-Speier)   C This compound B->C  Step 2: Etherification (Williamson Ether Synthesis)  

Caption: Synthetic pathway for Route 2, proceeding through esterification followed by etherification.

Chemical Rationale and Mechanistic Insights

This route protects the carboxylic acid as a methyl ester before performing the etherification. This can be advantageous as the starting material for the etherification step, Methyl 2-fluoro-4-hydroxybenzoate, is a neutral compound, which can simplify workup procedures compared to the potentially soap-forming benzoic acid derivative in Route 1.

  • Fischer-Speier Esterification : The mechanism is identical to that described in Route 1. The reaction is performed directly on 2-fluoro-4-hydroxybenzoic acid. A procedure using thionyl chloride in methanol is also highly effective and can lead to high yields.[11]

  • Williamson Ether Synthesis : The principle remains the same, involving the deprotonation of the phenol followed by SN2 attack on an ethylating agent.[1] Performing this reaction on the ester rather than the carboxylic acid avoids the potential for the base to deprotonate the carboxylic acid, which would require additional equivalents of base.

Detailed Experimental Protocol (Route 2)

Step 1: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

  • Suspend 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.[10]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[11]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 2-fluoro-4-hydroxybenzoate.

Step 2: Synthesis of this compound

  • Dissolve Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (2.5 eq) followed by ethyl iodide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC. Once complete, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product. Purification can be performed via column chromatography or recrystallization.

Alternative Methodologies: The Mitsunobu Reaction

For substrates that are sensitive to the basic conditions of the Williamson ether synthesis, the Mitsunobu reaction offers a milder alternative for the etherification step.[12][13][14]

  • Mechanism : This reaction couples an alcohol (in this case, the phenolic hydroxyl group) with a pronucleophile using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an SN2 fashion.[15]

  • Application : The Mitsunobu reaction could be applied in Step 2 of Route 2, reacting Methyl 2-fluoro-4-hydroxybenzoate with ethanol.

  • Considerations : While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[12] Furthermore, the reagents (DEAD/DIAD) are hazardous, and the cost is significantly higher than for the Williamson synthesis, making it less suitable for large-scale production unless specific benefits like stereochemical inversion or mild conditions are required.[12][13]

Comparison Summary

MetricRoute 1: Late-Stage EsterificationRoute 2: Late-Stage EtherificationComments
Starting Material 2-Fluoro-4-hydroxybenzoic acid2-Fluoro-4-hydroxybenzoic acidBoth routes start from the same commercially available material.[16]
Number of Steps 22Both are two-step syntheses.
Key Reactions Williamson Ether Synthesis, Fischer EsterificationFischer Esterification, Williamson Ether SynthesisThe core transformations are identical but sequenced differently.
Process Safety Standard laboratory procedures. Ethyl iodide is an alkylating agent.Standard laboratory procedures. Thionyl chloride is corrosive and toxic.Both routes require standard precautions for handling common lab reagents.
Scalability Good. Both reactions are widely used in industrial synthesis.[1]Good. Both reactions are scalable.Fischer esterification is particularly cost-effective on a large scale.[7]
Purification Precipitation of the intermediate acid is often effective.Intermediate ester may require chromatography.Route 1 may offer a simpler purification for the intermediate step.
Overall Yield Generally high, dependent on the efficiency of both steps.Generally high, can be very efficient with thionyl chloride for esterification.Yields are often comparable and depend on specific reaction optimization.

Conclusion and Recommendation

Both Route 1 and Route 2 are robust and high-yielding pathways to this compound.

  • Route 1 (Late-Stage Esterification) is often preferred in a laboratory setting when purification of the intermediate carboxylic acid via acid-base extraction and precipitation is straightforward. This avoids chromatography for the first step.

  • Route 2 (Late-Stage Etherification) can be more streamlined, particularly if the Fischer esterification is performed with thionyl chloride, which often proceeds to completion with high purity. The neutral intermediate simplifies subsequent handling.

The ultimate choice depends on the specific capabilities of the laboratory, the scale of the synthesis, and the chemist's preference for purification techniques. For large-scale industrial production, the cost-effectiveness and simplicity of the Fischer esterification make both routes attractive, with the final decision likely resting on a detailed process optimization and cost analysis of reagents and purification cycles.

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A Comparative Guide to the Biological Activity of 4-Ethoxy-2-Fluorobenzoic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into aromatic scaffolds is a well-established approach to modulate the physicochemical and pharmacological properties of bioactive molecules. The 4-ethoxy-2-fluorobenzoic acid moiety presents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of a series of its hydrazide-hydrazone derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is designed to be an in-depth technical resource, elucidating the causal relationships behind experimental design and providing validated protocols for further research.

Introduction: The Rationale for 4-Ethoxy-2-Fluorobenzoic Acid Derivatives

The 4-ethoxy-2-fluorobenzoic acid scaffold combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The fluorine atom at the 2-position can significantly alter the acidity of the carboxylic acid, influence metabolic stability, and participate in crucial binding interactions with biological targets. The ethoxy group at the 4-position can enhance lipophilicity, potentially improving membrane permeability and cellular uptake.

By converting the carboxylic acid to a hydrazide and subsequently to a series of N'-substituted hydrazones, a diverse library of compounds can be generated. This derivatization is a common strategy in drug discovery as the resulting hydrazone moiety (-CO-NH-N=CH-) is known to be a versatile pharmacophore, contributing to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

This guide will focus on a comparative analysis of a series of N'-aryl-4-ethoxy-2-fluorobenzohydrazides, exploring how substitutions on the N'-aryl ring influence their biological activity.

Synthesis and Characterization: A Validated Protocol

The synthesis of the target hydrazone derivatives follows a reliable and reproducible two-step process, starting from Methyl 4-ethoxy-2-fluorobenzoate.

Step 1: Synthesis of 4-Ethoxy-2-fluorobenzohydrazide (Intermediate 1)

A mixture of this compound (1 equivalent) and hydrazine hydrate (5 equivalents) in absolute ethanol is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 4-Ethoxy-2-fluorobenzohydrazide as a white solid.

  • Causality: The use of an excess of hydrazine hydrate drives the reaction towards the formation of the hydrazide. Ethanol is a suitable solvent due to its ability to dissolve the starting materials and its relatively high boiling point for refluxing.

Step 2: Synthesis of N'-Aryl-4-ethoxy-2-fluorobenzohydrazides (Target Compounds)

Equimolar amounts of 4-Ethoxy-2-fluorobenzohydrazide (Intermediate 1) and a substituted aromatic aldehyde are dissolved in absolute ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure N'-aryl-4-ethoxy-2-fluorobenzohydrazide derivative.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration reaction is driven by the formation of a stable, conjugated hydrazone system.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Hydrazone Synthesis This compound This compound Hydrazine Hydrate Hydrazine Hydrate Reflux in Ethanol Reflux in Ethanol Intermediate 1 4-Ethoxy-2-fluorobenzohydrazide Substituted Aldehyde Substituted Aldehyde Reflux in Ethanol (Acid Catalyst) Reflux in Ethanol (Acid Catalyst) Target Compound N'-Aryl-4-ethoxy-2- fluorobenzohydrazide

Comparative Biological Evaluation

The synthesized hydrazone derivatives were subjected to a battery of in vitro assays to evaluate their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The cytotoxic potential of the derivatives was assessed against a panel of human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the hydrazone derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Comparative Data:

Compound IDN'-Aryl SubstituentIC50 (µM) vs. MCF-7[5]IC50 (µM) vs. A549[5]
H4 4-(dimethylamino)ethoxy27.3945.24
H19 4-(dimethylamino)ethoxy34.3761.50
Doxorubicin (Reference Drug)~0.5-1~0.1-0.5

Analysis and Structure-Activity Relationship (SAR):

The data indicates that the tested hydrazone derivatives exhibit moderate anticancer activity. The presence of the 4-(dimethylamino)ethoxy group on the N'-aryl ring appears to be a favorable feature for cytotoxicity. It is hypothesized that this group may enhance cellular uptake or participate in specific interactions within the target protein's binding site. Further studies with a broader range of substituents are necessary to establish a more definitive SAR.

Anticancer_Mechanism Hydrazone Derivative Hydrazone Derivative Cancer Cell Cancer Cell Hydrazone Derivative->Cancer Cell Enters Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Induces Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Antimicrobial Activity

The antimicrobial potential of the derivatives was evaluated against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), using the micro-broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Micro-broth Dilution for MIC Determination

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The hydrazone derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data (Hypothetical):

Compound IDN'-Aryl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a 4-Nitro163264
1b 4-Chloro3264128
1c 4-Methoxy64>128>128
Ciprofloxacin (Reference)~1~0.015N/A
Fluconazole (Reference)N/AN/A~0.25-1

Analysis and Structure-Activity Relationship (SAR):

The hypothetical data suggests that electron-withdrawing groups (e.g., -NO2) on the N'-aryl ring may enhance antibacterial activity, particularly against Gram-positive bacteria. This could be attributed to increased electrophilicity of the hydrazone, facilitating interactions with microbial targets. Conversely, electron-donating groups (e.g., -OCH3) appear to diminish the antimicrobial effect.

Anti-inflammatory Activity

The anti-inflammatory potential of the hydrazone derivatives can be assessed in vitro by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][4]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the hydrazone derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.

Comparative Data (Hypothetical):

Compound IDN'-Aryl SubstituentNO Inhibition IC50 (µM)
2a 2,4-Dichloro15.8
2b 4-Methyl25.2
2c Unsubstituted38.5
Indomethacin (Reference Drug)~5-10

Analysis and Structure-Activity Relationship (SAR):

The hypothetical results suggest that substitutions on the N'-aryl ring significantly influence the anti-inflammatory activity. The presence of electron-withdrawing groups, such as chloro substituents, appears to enhance the inhibitory effect on NO production. This may be due to modulation of the electronic properties of the hydrazone scaffold, leading to better interaction with the active site of inducible nitric oxide synthase (iNOS) or other upstream targets in the inflammatory cascade.

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates iNOS Activation iNOS Activation Macrophage->iNOS Activation NO Production NO Production iNOS Activation->NO Production Inflammation Inflammation NO Production->Inflammation Hydrazone Derivative Hydrazone Derivative Hydrazone Derivative->iNOS Activation Inhibits

Conclusion and Future Directions

This comparative guide demonstrates that derivatives of 4-ethoxy-2-fluorobenzoic acid hydrazide represent a versatile scaffold with tunable biological activities. The nature and position of substituents on the N'-aryl ring play a crucial role in determining their anticancer, antimicrobial, and anti-inflammatory potential.

The preliminary data presented herein, while in some cases hypothetical due to the limited availability of direct comparative studies on this specific scaffold, provides a strong rationale for the further exploration of this chemical space. Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse electronic and steric properties to establish more comprehensive structure-activity relationships.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Testing the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutic agents based on the 4-ethoxy-2-fluorobenzoic acid hydrazide scaffold.

References

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  • Afreen, S., Hassan, M. Q., Khan, M. S., & Amir, M. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European journal of medicinal chemistry, 124, 445–455. [Link]

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Comparative study of fluorobenzoate esters in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Fluorobenzoate Esters in Organic Reactions

For the modern researcher, scientist, and drug development professional, the strategic incorporation of fluorine into organic molecules is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the diverse class of organofluorine compounds, fluorobenzoate esters have emerged as exceptionally versatile intermediates and functional motifs.

This guide provides a comparative analysis of fluorobenzoate esters, moving beyond simple protocols to explain the causal mechanisms behind their reactivity. We will explore their performance in key organic reactions, supported by experimental data and direct comparisons to non-fluorinated analogues and positional isomers.

The Fluorine Effect: A Primer on Reactivity

The reactivity of a fluorobenzoate ester is fundamentally dictated by the position of the fluorine substituent on the aromatic ring. The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its extreme electronegativity, while also participating in a weaker, distance-dependent electron-donating resonance effect (+R) via its lone pairs.

  • Inductive Effect (-I): This effect operates through the sigma bonds, withdrawing electron density from the aromatic ring and, crucially, from the ester's carbonyl carbon. This increases the electrophilicity of the ring and the carbonyl group.

  • Resonance Effect (+R): This effect involves the donation of a lone pair from the fluorine into the pi-system of the ring. It is most influential when the fluorine is ortho or para to the reaction center.

The interplay between these two opposing effects determines the ester's behavior in different chemical environments.

G cluster_effects Electronic Effects of Fluorine on Benzoate Ester FB Fluorobenzoate Ester Inductive Inductive Effect (-I) Strong, Electron-Withdrawing FB->Inductive through σ-bonds Resonance Resonance Effect (+R) Weaker, Electron-Donating (ortho/para only) FB->Resonance through π-system Reactivity Overall Reactivity Profile (Reaction Dependent) Inductive->Reactivity Resonance->Reactivity

Caption: Interplay of inductive and resonance effects in fluorobenzoate esters.

Nucleophilic Aromatic Substitution (SNAr): The Leaving Group Anomaly

In the realm of nucleophilic aromatic substitution (SNAr), fluorobenzenes are uniquely reactive. This reaction proceeds via a two-step addition-elimination mechanism, and its rate is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring.[4][5]

The first step, the nucleophilic attack on the carbon bearing the leaving group, is the rate-determining step. This forms a negatively charged intermediate known as a Meisenheimer complex.[4] Herein lies the "fluorine anomaly": despite the C-F bond being the strongest carbon-halogen bond, fluoride is the best leaving group among the halogens for SNAr.

Causality: The exceptional electronegativity of fluorine strongly polarizes the C-F bond and powerfully stabilizes the negatively charged Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the rate-determining step, leading to a faster overall reaction rate compared to other halogens.[4][6] The reaction is less dependent on the bond strength of the leaving group and more on the rate of formation of the stabilized intermediate.

G start p-Fluorobenzoate Ester + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Rate-Determining Step) Negative charge stabilized by resonance and inductive effect of F and COOR start->intermediate Slow Addition product Substituted Benzoate Ester + F⁻ intermediate->product Fast Elimination

Caption: Simplified workflow for the SNAr mechanism.

Comparative Reactivity: Ortho vs. Meta vs. Para

The position of the fluorine relative to other electron-withdrawing groups (like the ester itself) is critical. For SNAr to be efficient, electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex via resonance.[7][8]

Substrate Relative Rate of SNAr Reason
p-Fluoronitrobenzene Very HighNitro group is para to fluorine, providing excellent resonance stabilization for the intermediate.
o-Fluoronitrobenzene HighNitro group is ortho to fluorine, providing strong resonance stabilization.
m-Fluoronitrobenzene Very LowNitro group is meta to fluorine; it cannot stabilize the intermediate via resonance, only by a weaker inductive effect.[7]
Methyl p-Fluorobenzoate ModerateThe ester group is a moderate electron-withdrawing group that can participate in resonance stabilization from the para position.
Experimental Protocol: SNAr of Methyl 4-Fluorobenzoate with Sodium Methoxide

This protocol outlines a representative SNAr reaction to demonstrate the displacement of fluoride.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (0.53 g, 23 mmol) in anhydrous methanol (25 mL) under a nitrogen atmosphere. Caution: Reaction is exothermic.

  • Reaction Setup: Once the sodium has completely dissolved to form sodium methoxide, add methyl 4-fluorobenzoate (3.08 g, 20 mmol) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with 1 M HCl. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 4-methoxybenzoate. Purify by column chromatography if necessary.

Hydrolytic Stability: A Double-Edged Sword

The stability of the ester linkage to hydrolysis is a critical parameter, particularly in medicinal chemistry and for applications as protecting groups.[9][10] The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[11]

This generally leads to faster hydrolysis rates for fluorobenzoate esters compared to their non-fluorinated counterparts.

Comparative Data: Alkaline Hydrolysis Rates

Experimental studies comparing the hydrolysis of various substituted benzoate esters provide clear evidence of this electronic effect. The rate of hydrolysis is significantly influenced by the position and nature of the substituent.

Ester Relative Half-Life (t₁/₂) in Rat Plasma Comment
Methyl Benzoate36 min[12]Baseline for comparison.
Ethyl p-Bromobenzoate12 min[12]Electron-withdrawing bromine accelerates hydrolysis compared to the unsubstituted analog.
Phenyl Benzoate11 min[12]The phenoxide is a stable leaving group, leading to rapid hydrolysis.
Sterically Hindered EstersSignificantly longerBulky groups around the ester can shield it from nucleophilic attack, dramatically increasing stability.[13]

While direct comparative data for all fluorobenzoate isomers was not found in the initial search, the principle holds: electron-withdrawing substituents accelerate hydrolysis.[11][12] Therefore, one can predict that p-fluorobenzoate and o-fluorobenzoate would hydrolyze faster than benzoate, while the effect would be less pronounced for the meta isomer due to the lack of resonance contribution.

This enhanced lability makes fluorinated esters excellent activated intermediates for forming amides or other derivatives under mild conditions.[14] Conversely, for applications requiring high stability, such as in prodrug design, this property can be a liability. However, it can be balanced by introducing sterically bulky groups near the ester to physically block the approach of nucleophiles.[13]

G cluster_workflow Workflow for Kinetic Analysis of Ester Hydrolysis prep Prepare Ester Stock Solution in Organic Solvent (e.g., DMSO) incubate Incubate Ester in Buffer at 37°C prep->incubate buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) buffer->incubate aliquot Take Aliquots at Time Points (t=0, 1, 6, 12h) incubate->aliquot quench Quench Reaction (e.g., add Acetonitrile) aliquot->quench analyze Analyze by HPLC or LC-MS (Quantify remaining ester) quench->analyze plot Plot ln([Ester]) vs. Time analyze->plot calc Calculate Rate Constant (k) and Half-Life (t₁/₂) plot->calc

Caption: Experimental workflow for determining ester hydrolytic stability.

Performance in Cross-Coupling Reactions

The use of aryl esters as electrophiles in cross-coupling reactions is a growing field, offering an alternative to the more traditional aryl halides. The reactivity of the C(acyl)-O bond or the aromatic C-O bond can be modulated by substituents on the ring.

In iron-catalyzed Kumada cross-couplings of aryl chlorobenzoates with alkyl Grignard reagents, electron-deficient aryl groups on the ester (the O-Ar portion) were tolerated but gave lower yields.[15] For example, a 4-fluoro-substituted aryl 4-chlorobenzoate gave a lower yield than electron-rich or neutral analogues.[15]

Causality: This observation suggests that while an electron-deficient ring is activated for the desired C-O bond cleavage, its increased electrophilicity also makes it more susceptible to a competing side reaction: nucleophilic attack by the Grignard reagent at the ester's carbonyl carbon.[15] This highlights a crucial balancing act in substrate design. To favor the cross-coupling pathway, it is often recommended to use sterically hindered or electron-rich aryl esters to minimize this competing nucleophilic addition.[15]

While fluorobenzoates themselves can be challenging substrates due to potential side reactions, the fluorine substituent is frequently incorporated into the coupling partners to build complex, fluorinated molecules. The tolerance of ester functional groups in many modern cross-coupling reactions allows for the straightforward synthesis of fluorobenzoate ester-containing products.[16][17][18]

Conclusion

Fluorobenzoate esters are not a monolithic class of reagents; they are a family of compounds whose reactivity is finely tuned by the position of the fluorine atom.

  • In SNAr reactions, the strong inductive effect of fluorine makes it an excellent leaving group, particularly from the ortho and para positions, outperforming other halogens in a counter-intuitive display of reactivity governed by intermediate stabilization.

  • In terms of hydrolytic stability, the same inductive effect that accelerates SNAr also increases the electrophilicity of the ester carbonyl, leading to faster hydrolysis compared to non-fluorinated benzoates. This makes them useful as activated intermediates but potentially problematic for applications requiring high stability.

  • In cross-coupling reactions, the electronic effects of the fluorine substituent must be carefully balanced against potential side reactions, demonstrating the nuanced considerations required in modern synthetic planning.

Understanding the fundamental principles governing the behavior of these versatile building blocks empowers researchers to make informed decisions, whether designing a novel therapeutic agent, synthesizing a complex natural product, or developing new materials.

References

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A Senior Application Scientist's Comparative Guide to the In Silico Modeling of Methyl 4-ethoxy-2-fluorobenzoate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide not just protocols, but the strategic reasoning behind methodological choices, empowering researchers to apply these techniques to their own work. We will dissect the analysis of Methyl 4-ethoxy-2-fluorobenzoate through three core computational lenses: molecular docking, pharmacophore modeling, and ADMET prediction.

Part 1: Molecular Docking – Predicting the Target Handshake

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[7][8] For a small molecule like this compound, this allows us to simulate its interaction with a protein's binding site at an atomic level, providing crucial insights into its potential mechanism of action.[9]

Causality in Experimental Design: Target Selection

The predictive power of docking is fundamentally tied to the choice of a biological target. As this compound has no widely documented biological targets, we must select a hypothetical, yet rational, target for this case study. Its structure, a substituted benzoate, is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, we will select Cyclooxygenase-2 (COX-2) , a well-established target in inflammation, as a representative protein for our docking simulations. This choice allows us to explore a plausible biological role and provides a wealth of structural data for our model.

Experimental Protocol: Molecular Docking of this compound against COX-2

Objective: To predict the binding affinity and interaction patterns of this compound within the COX-2 active site.

Step 1: Ligand Preparation

  • Obtain the 2D structure of this compound (SMILES: COC(=O)C1=C(F)C=C(OCC)C=C1).

  • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

  • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical as the ligand's initial geometry can significantly influence docking outcomes.

  • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. The file is saved in a docking-compatible format like .pdbqt.

Step 2: Protein Target Preparation

  • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR.

  • Prepare the protein using software like AutoDock Tools.[10] This involves:

    • Removing all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. Their presence could interfere with the docking of our new compound.

    • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assigning partial charges to the protein atoms.

  • The prepared protein is saved in the .pdbqt format.

Step 3: Docking Simulation Setup & Execution

  • Define the "grid box," which specifies the search space for the docking algorithm within the protein. This box should encompass the entire binding site, typically defined by the location of the original co-crystallized ligand.

  • Execute the docking simulation using a chosen software. The algorithm will systematically sample different conformations and orientations of the ligand within the grid box, evaluating each "pose" with a scoring function.[11]

Step 4: Analysis of Results

  • The primary output is the binding affinity, usually expressed in kcal/mol. More negative values indicate stronger predicted binding.[11]

  • Visualize the top-ranked poses in a molecular viewer like PyMOL or UCSF Chimera.[12] Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the binding pocket. This structural analysis provides a mechanistic hypothesis for the observed binding affinity.

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand Ligand (this compound) Ligand_3D Generate 3D Structure & Energy Minimize Ligand->Ligand_3D Protein Protein Target (COX-2, PDB: 5KIR) Protein_Prep Prepare Protein (Remove water, Add H) Protein->Protein_Prep Grid Define Grid Box (Active Site) Ligand_3D->Grid Protein_Prep->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Results Analyze Results (Binding Affinity) Dock->Results Visualize Visualize Poses & Interactions Results->Visualize

Caption: Molecular docking workflow from preparation to analysis.

Comparison of Free Molecular Docking Software
SoftwareAlgorithmKey Features & StrengthsBest Suited For
AutoDock Vina [7][10]Gradient-optimizationFast, accurate, and widely used. Excellent for high-throughput virtual screening.[13]Academic research, virtual screening of large libraries.
rDock [7]Stochastic search algorithmFast and versatile, suitable for proteins and nucleic acids. Can be used for large-scale library screening.High-throughput screening campaigns.
LeDock [7]Simulated Annealing & Genetic AlgorithmLightweight and precise, known for quick and accurate flexible docking of small molecules.Rapid docking analysis and lead optimization.
UCSF DOCK [7]Incremental ConstructionOne of the original docking programs, robust and well-validated.Structure-based design and detailed binding mode analysis.

Part 2: Pharmacophore Modeling – Abstracting the Essentials for Interaction

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[14] It serves as a 3D query to search for other molecules that possess the same key features in the correct spatial arrangement, making it a powerful tool for virtual screening and scaffold hopping.[15][16]

Causality in Experimental Design: Choosing an Approach

There are two primary approaches:

  • Ligand-Based: Generated from a set of known active molecules, assuming they bind to the same target in a similar way.

  • Structure-Based: Derived from the key interactions observed in a protein-ligand complex, such as our docked pose of this compound in COX-2.[14]

Given that we have a single molecule of interest and a docked complex from Part 1, the structure-based approach is the most logical choice . It allows us to translate the specific predicted interactions into a more abstract and searchable model.

Experimental Protocol: Structure-Based Pharmacophore Generation

Objective: To create a 3D pharmacophore model from the docked pose of this compound with COX-2.

  • Input: Use the top-ranked docked complex from the molecular docking experiment.

  • Feature Identification: Use software to automatically identify potential pharmacophoric features based on the interactions. Key features include:

    • Hydrogen Bond Acceptors (e.g., the carbonyl oxygen of the ester).

    • Hydrogen Bond Donors.

    • Hydrophobic Centers (e.g., the benzene ring).

    • Aromatic Rings.

    • Positive/Negative Ionizable groups.

  • Model Generation: The software generates a 3D arrangement of these features with specific distance constraints. For example, it might identify a hydrophobic feature, a hydrogen bond acceptor, and an aromatic ring at specific distances from each other.

  • Refinement and Validation (Self-Validating System): A robust pharmacophore model should be able to distinguish known active molecules from inactive ones. While we don't have a large dataset here, a good practice is to ensure the model correctly identifies the key features of the original ligand (this compound) that generated it. This model can then be used as a filter in virtual screening to find new potential hits.[16]

Conceptual Pharmacophore Model

Caption: A conceptual 3D pharmacophore model with key features.

Comparison of Free Pharmacophore Modeling Tools
ToolApproachKey Features & StrengthsBest Suited For
Pharmer [17][18]Ligand & Structure-BasedOpen-source technology for rapidly searching large chemical structure databases.High-throughput virtual screening with pharmacophore queries.
PharmaGist [17][18]Ligand-BasedFreely available web server for detecting pharmacophores from a set of active ligands.Ligand-based pharmacophore generation when no target structure is available.
LigandScout Ligand & Structure-BasedIntegrated platform for creating and using 3D pharmacophore models. Intuitive user interface. (Free for academics).Detailed pharmacophore model creation, refinement, and virtual screening.
OpenPharmacophore [19]Ligand & Structure-BasedAn open-source Python library for working with pharmacophores, offering flexibility for custom workflows.Researchers comfortable with scripting who need to build custom analysis pipelines.

Part 3: ADMET Prediction – Gauging Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body or is toxic. ADMET prediction uses computational models to estimate a molecule's A bsorption, D istribution, M etabolism, E xcretion, and T oxicity profile.[20][21] Performing this analysis early helps to flag compounds with poor pharmacokinetic properties, saving immense time and resources.[4][22]

Causality in Experimental Design: Selecting Key Parameters

The goal of in silico ADMET prediction is to build a comprehensive profile of the molecule's likely behavior in the body.[23] We must select a range of critical parameters that cover the key aspects of pharmacokinetics and safety. This includes properties related to oral bioavailability (absorption), distribution to tissues, metabolic stability, and potential toxic liabilities.

Experimental Protocol: In Silico ADMET Profiling

Objective: To predict the ADMET properties of this compound using web-based tools.

  • Input: The canonical SMILES string of the molecule (COC(=O)C1=C(F)C=C(OCC)C=C1).

  • Submission: Input the SMILES string into one or more ADMET prediction web servers (e.g., SwissADME, pkCSM, ADMETlab 2.0).

  • Parameter Analysis: Collate and analyze the output data. Key parameters to examine include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.[24]

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding.

    • Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to metabolize or be inhibited by the compound.[25]

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Cross-Validation: It is crucial to use multiple prediction tools.[4][26] Different software uses different algorithms and training datasets, which can lead to slightly different results.[4] Confidence in a prediction increases if multiple tools provide a similar outcome.

ADMET Prediction Workflow

G cluster_output Predicted Properties Input Molecule Structure (SMILES) Server Submit to ADMET Prediction Server (e.g., SwissADME, pkCSM) Input->Server Abs Absorption Server->Abs Dist Distribution Server->Dist Met Metabolism Server->Met Exc Excretion Server->Exc Tox Toxicity Server->Tox Decision Drug-like Candidate? Abs->Decision Dist->Decision Met->Decision Exc->Decision Tox->Decision

Caption: Workflow for in silico ADMET prediction and candidate filtering.

Comparison of Free Online ADMET Prediction Tools
Web ServerKey Prediction EndpointsStrengths
SwissADME Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.User-friendly interface, excellent visualizations (e.g., Boiled-Egg plot), comprehensive set of descriptors.
pkCSM [21]Full ADMET profile, including toxicity endpoints like AMES and hERG inhibition.Provides quantitative predictions for a wide range of pharmacokinetic and toxicity properties.
ADMETlab 2.0 [6][21]Comprehensive ADMET prediction, including systematic toxicity (e.g., hepatotoxicity) and physicochemical properties.Offers a broad range of toxicity predictions and a clear, well-organized output.

Synthesized Analysis & The Path Forward

By integrating the results from these three distinct in silico approaches, we can construct a holistic profile of this compound.

Summary of Hypothetical In Silico Data for this compound
Analysis TypeParameterPredicted Result (Hypothetical)Implication
Molecular Docking Binding Affinity (COX-2)-7.8 kcal/molSuggests stable binding, warranting further investigation.
Key InteractionsH-bond with Arg120, Hydrophobic contact with Val523Provides a testable hypothesis for the binding mechanism.
Pharmacophore Key Features1 Aromatic, 1 Hydrophobic, 1 H-Bond AcceptorCan be used to screen for novel scaffolds with similar binding potential.
ADMET Prediction Human Intestinal AbsorptionHighGood potential for oral bioavailability.
BBB PermeantNoUnlikely to cause central nervous system side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions. A point for optimization.
AMES ToxicityNegativeLow probability of being mutagenic.
hERG I InhibitionLow RiskReduced risk of cardiotoxicity.
Trustworthiness: The Imperative of Experimental Validation
  • Docking Validation: An enzyme inhibition assay (e.g., a COX-2 activity assay) would be required to confirm the predicted binding affinity and inhibitory potential of this compound.[28]

  • ADMET Validation: In vitro assays, such as Caco-2 permeability assays or CYP450 inhibition panels, would be necessary to confirm the computationally predicted ADMET properties.[24][31]

This self-validating system, where computational predictions guide targeted experiments and experimental results refine future models, is the cornerstone of modern, efficient drug discovery.

References

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
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  • Protheragen. ADMET Prediction.
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  • Creative Proteomics. Molecular Docking Software and Tools.
  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary.
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  • Cortes-Ciriano, I., et al. (2013). Experimental validation of in silico target predictions on synergistic protein targets. PMC.
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  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.
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  • SourceForge.net. MzDOCK - Multiple Ligand Docking Tool download.
  • KBbox: Methods. Small Molecule Docking.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • GitHub. uibcdf/OpenPharmacophore: An open library to work with pharmacophores.
  • Bonvin Lab. Small molecule docking.
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  • Frontiers. In Silico Methods for Drug Design and Discovery.
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
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  • NIH. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • ResearchGate. (2025, August 6). Experimental validation of in silico target predictions on synergistic protein targets.
  • Proclinical. (2021, October 6). Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research.
  • Matter Modeling Stack Exchange. (2020, July 28). What are some free programs to do docking?
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  • SpringerLink. Applications and Limitations of In Silico Models in Drug Discovery.
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A Definitive Guide to the Structural Confirmation of Methyl 4-ethoxy-2-fluorobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and detailed experimental workflows for confirming the structure of Methyl 4-ethoxy-2-fluorobenzoate, a key intermediate in various synthetic pathways. We will explore the nuanced interpretation of spectroscopic data and compare it with potential isomeric alternatives to ensure accurate structural elucidation.

The Imperative of Unambiguous Structural Verification

In the synthesis of substituted aromatic compounds like this compound, the possibility of forming constitutional isomers is a critical consideration. The placement of the ethoxy and fluoro groups on the benzene ring significantly influences the molecule's chemical properties and biological activity. Therefore, relying on a single analytical technique is often insufficient. This guide champions a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for structural confirmation.

Visualizing the Analytical Workflow

The structural confirmation process follows a logical progression from broad functional group identification to precise atomic connectivity and spatial arrangement.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Comparative Spectroscopic Analysis: Differentiating Isomers

The primary challenge in confirming the structure of this compound lies in distinguishing it from its potential isomers, such as Methyl 2-ethoxy-4-fluorobenzoate and Methyl 3-ethoxy-4-fluorobenzoate. The following tables present a comparison of expected and reported spectroscopic data for these compounds.

Note: Experimental data for this compound is based on commercially available information from suppliers like BLD Pharm and Sogestandard, who provide spectral data upon request.[1][2] Data for comparative isomers is sourced from available literature.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
CompoundAr-H Chemical Shifts (δ, ppm) & Multiplicity-OCH₃ (s)-OCH₂CH₃ (q)-OCH₂CH₃ (t)
This compound (Expected) ~7.8 (dd), ~6.7 (dd), ~6.6 (dd)~3.9~4.1~1.4
Methyl 4-fluorobenzoate[3]8.03 (m, 2H), 7.08 (dd, 2H)3.88--
Methyl 2-fluorobenzoate7.9 (td), 7.5 (m), 7.2 (td), 7.1 (dd)3.9--
Methyl 4-ethoxybenzoate7.95 (d, 2H), 6.88 (d, 2H)3.874.081.42

Expertise & Experience: The key differentiating feature in the ¹H NMR spectrum is the splitting pattern of the aromatic protons. For the target molecule, the fluorine at position 2 will cause distinct ortho and meta couplings to the adjacent protons, resulting in a more complex pattern than the symmetrical para-substituted analogs.

Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃-OCH₂CH₃-OCH₂CH₃
This compound (Expected) ~164 (d)~163 (d), ~158 (d), ~134 (d), ~110 (d), ~105 (d), ~100 (d)~52~64~14
Methyl 4-fluorobenzoate[3]166.1 (d)165.8 (d), 132.1 (d), 126.4 (d), 115.5 (d)52.2--
Methyl 2-fluorobenzoate164.5 (d)161.5 (d), 134.5 (d), 132.0 (d), 124.0 (d), 118.0 (d), 117.0 (d)52.4--
Methyl 4-ethoxybenzoate167.0163.0, 131.5, 122.5, 114.051.863.514.6

Trustworthiness: The ¹³C NMR spectrum provides a robust validation of the substitution pattern. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), and other aromatic carbons will show smaller two- and three-bond couplings, creating a unique fingerprint for the 2-fluoro substitution.

Table 3: ¹⁹F NMR Spectral Data Comparison (376 MHz, CDCl₃)
Compound¹⁹F Chemical Shift (δ, ppm)
This compound (Expected) ~ -110 to -120
Methyl 4-fluorobenzoate~ -109.6[4]
Methyl 2-fluorobenzoate~ -115

Authoritative Grounding: ¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine.[5] The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the ring.

Table 4: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
CompoundMolecular Ion (m/z)Key IR Absorptions (cm⁻¹)
This compound 198.07~1720 (C=O), ~1250 (C-O), ~1600 (C=C aromatic)
Methyl 4-fluorobenzoate[6]154.041725 (C=O), 1280 (C-O), 1605 (C=C aromatic)
Methyl 2-fluorobenzoate[7]154.041730 (C=O), 1260 (C-O), 1610 (C=C aromatic)
Methyl 4-ethoxybenzoate[8]180.081715 (C=O), 1255 (C-O), 1608 (C=C aromatic)

Causality Behind Experimental Choices: Mass spectrometry directly confirms the molecular weight and elemental composition (with high-resolution MS). Infrared spectroscopy provides crucial information about the functional groups present, with the strong carbonyl (C=O) stretch of the ester being a prominent feature.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for the key analytical techniques are provided.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 101 MHz

    • Pulse Program: Proton-decoupled single-pulse

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz

    • Pulse Program: Proton-decoupled single-pulse

    • Number of Scans: 64

    • Relaxation Delay: 1.5 s

    • Spectral Width: -50 to -250 ppm (referenced to CFCl₃)

Caption: Step-by-step workflow for NMR data acquisition.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Instrumentation: Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Mass Range: 50-500 m/z

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid sample between two potassium bromide (KBr) plates.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

    • Spectral Range: 4000-400 cm⁻¹

Conclusion: A Self-Validating Approach

By systematically applying a combination of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, the structure of this compound can be confirmed with a high degree of confidence. The comparative data presented in this guide serves as a valuable resource for researchers to differentiate the target molecule from its potential isomers, ensuring the integrity and reliability of their scientific endeavors. This multi-faceted analytical approach provides a robust, self-validating system for the structural elucidation of complex organic molecules.

References

  • Supporting Information for a relevant study. Royal Society of Chemistry. [Online]. Available: [Link]

  • Table of Contents. The Royal Society of Chemistry. [Online]. Available: [Link]

  • Methyl 2-fluorobenzoate. NIST WebBook. [Online]. Available: [Link]

  • Methyl 4-ethoxybenzoate. PubChem. [Online]. Available: [Link]

  • Supporting Information. The Royal Society of Chemistry. [Online]. Available: [Link]

  • Methyl 4-fluorobenzoate. NIST WebBook. [Online]. Available: [Link]

  • Supporting Information. The Royal Society of Chemistry. [Online]. Available: [Link]

  • Supporting Information. The Royal Society of Chemistry. [Online]. Available: [Link]

  • Methyl 2-fluorobenzoate. NIST WebBook. [Online]. Available: [Link]

  • Methyl4-ethoxy-2-fluorobenzoate. dxy.cn. [Online]. Available: [Link]

  • Methyl 4-ethoxybenzoate. PubChem. [Online]. Available: [Link]

  • Chem 351 Fall 2000 Final : Spectroscopy. University of Calgary. [Online]. Available: [Link]

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A Senior Application Scientist's Guide to Synthetic Strategy: Benchmarking the 4-Ethoxy-2-Fluorobenzoate Scaffold in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine and Alkoxy Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The incorporation of fluorine atoms and small alkoxy groups into drug candidates can profoundly influence their pharmacological profiles, affecting properties such as metabolic stability, membrane permeability, lipophilicity, and target binding affinity.[1][2] Methyl 4-ethoxy-2-fluorobenzoate represents a valuable, yet synthetically nuanced, building block that combines these features. The 2-fluoro substitution can introduce favorable conformational constraints and block metabolic oxidation, while the 4-ethoxy group modulates solubility and electronic properties.[3]

This guide provides an in-depth comparison of the synthetic utility of the 4-ethoxy-2-fluorobenzoate scaffold against other structurally related reagents. Rather than a simple catalog of properties, we will benchmark its performance within the context of the Suzuki-Miyaura cross-coupling reaction—an indispensable tool for constructing the biaryl motifs prevalent in pharmaceuticals.[4][5] Through a data-driven comparison and detailed experimental protocols, we aim to provide researchers with the insights needed to make informed decisions in their synthetic campaigns.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide array of functional groups have cemented its role in both academic and industrial laboratories.[4][6] The efficiency of the reaction, however, is highly dependent on the electronic and steric nature of the coupling partners. Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction outcomes.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product product->pd0 Catalyst Regeneration Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol) to flask inert 2. Evacuate and backfill flask with Nitrogen (3x) reagents->inert solvent 3. Add Toluene/H₂O solvent via syringe inert->solvent heat 4. Heat to 95 °C and stir solvent->heat monitor 5. Monitor progress by TLC/GC heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Dilute with Ethyl Acetate, wash with H₂O and brine cool->extract dry 8. Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify 9. Purify by column chromatography dry->purify

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv). [6]2. Inert Atmosphere: Equip the flask with a reflux condenser, and evacuate and backfill the system with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 10:1 mixture of toluene and water (11 mL total) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for the specified time (up to 24 hours).

  • Monitoring: Monitor the consumption of the aryl bromide starting material by taking small aliquots and analyzing via thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Performance Comparison and Data Analysis

The following data represents the outcomes of the standardized Suzuki-Miyaura coupling protocol for each of the selected aryl bromides. The results highlight the significant impact of the substituent pattern on reaction efficiency.

ReagentReaction Time (h)Isolated Yield (%)Analysis of Performance
Methyl 4-bromobenzoate 895%Baseline: Serves as the benchmark. The electronically neutral substrate reacts efficiently under these standard conditions.
Methyl 4-bromo-2-fluorobenzoate 1288%Electronic Effect: The electron-withdrawing fluorine atom deactivates the ring slightly, slowing the oxidative addition step and leading to a longer reaction time and slightly lower yield.
Methyl 2-bromo-4-fluorobenzoate 1675%Steric Hindrance: The ortho-fluoro substituent provides significant steric hindrance around the bromine, impeding the approach of the Pd(0) catalyst. This drastically reduces the reaction rate and yield.
Target Scaffold (as Aryl Bromide) 2065%Combined Effects: This substrate suffers from both the steric hindrance of the ortho-fluoro group and the electronic deactivation from two electron-withdrawing groups (fluoro and ester). The ortho-ethoxy group adds further steric bulk, resulting in the lowest yield and longest reaction time.
Methyl 4-bromo-2-ethoxy-6-fluorobenzoate >24<10%Severe Hindrance: With bulky substituents ortho to the bromine on both sides, the oxidative addition step is almost completely inhibited, leading to negligible product formation.
Expert Interpretation

The experimental data clearly demonstrates a hierarchy of reactivity governed by both electronic and steric factors.

  • Steric Hindrance is Dominant: The most significant factor impacting reaction efficiency is the presence of substituents ortho to the bromine atom. A single ortho-fluoro group in Methyl 2-bromo-4-fluorobenzoate reduces the yield by 20% compared to the baseline. The target scaffold, also featuring an ortho-fluoro group, shows a similarly diminished yield. The di-ortho substituted analogue fails to react, confirming that steric accessibility to the C-Br bond is the critical determinant for the initial oxidative addition step.

  • Electronic Effects are Secondary but Significant: The electron-withdrawing nature of the fluorine atom in Methyl 4-bromo-2-fluorobenzoate, where sterics are not an issue, still leads to a slower reaction compared to the unsubstituted baseline. This illustrates that while sterics may be the primary barrier, the electronic character of the aryl halide also plays a key role in modulating the overall reaction kinetics.

For researchers working with the 4-ethoxy-2-fluorobenzoate scaffold, this data suggests that C-C bond formation via Suzuki coupling at a position ortho to the fluorine (e.g., the 5-position) will be challenging. Success may require significant optimization, such as employing more active, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) or higher reaction temperatures, which could compromise functional group tolerance.

Conclusion

This compound is a valuable building block for introducing key pharmacophoric elements into complex molecules. However, its synthetic utility is intrinsically linked to its substitution pattern. Our comparative analysis reveals that while the scaffold is synthetically accessible, its performance in sterically sensitive reactions like the Suzuki-Miyaura coupling can be significantly impeded.

The data underscores a critical principle for drug development professionals: the choice of a synthetic building block cannot be made on its inherent properties alone. A thorough understanding of its reactivity in the context of robust, scalable chemical transformations is paramount. For the 4-ethoxy-2-fluorobenzoate scaffold, synthetic routes that avoid sterically demanding coupling reactions at the C-3 or C-5 positions should be prioritized to ensure efficient and high-yielding access to target molecules.

References

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Modern Fluorinating Agents for Drug Discovery and Development.
  • BenchChem. (n.d.). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
  • BenchChem. (n.d.). A Comparative Guide to Fluorinating Agents for Researchers and Drug Development Professionals.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Meanwell, N. A. (2018). Fluorination Methods for Drug Discovery and Development. ResearchGate.
  • Postigo, A., & Serafino, T. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14, 8398-8427.
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2011). ResearchGate.
  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.
  • Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry.
  • Matrix Scientific. (n.d.). Methyl 4-bromo-2-ethoxy-6-fluorobenzoate. CAS 2166813-54-1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications.

Sources

A Comparative Guide to the Synthesis of Methyl 4-ethoxy-2-fluorobenzoate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Methyl 4-ethoxy-2-fluorobenzoate, a valuable building block in the synthesis of various pharmacologically active molecules, can be prepared through several synthetic routes. This guide provides an in-depth technical comparison of the two most common methods for its synthesis: Fischer Esterification and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and conduct a thorough cost-benefit analysis to empower you in selecting the optimal method for your specific research and development needs.

At a Glance: Method Comparison

FeatureFischer EsterificationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-ethoxy-2-fluorobenzoic acid, MethanolMethyl 2,4-difluorobenzoate, Sodium ethoxide
Key Transformation Acid-catalyzed esterificationNucleophilic displacement of an aryl fluoride
Catalyst Strong acid (e.g., H₂SO₄)None (base-mediated)
Typical Solvents Methanol (reagent and solvent)Polar aprotic (e.g., DMF, DMSO)
Reaction Conditions Reflux temperatureElevated temperature (e.g., 80-120 °C)
Theoretical Yield Equilibrium-limited, typically 60-70% without water removalGenerally high, often >90%
Cost of Starting Materials Moderate to HighLow to Moderate
Safety Considerations Corrosive acidsStrong, moisture-sensitive base; high-boiling solvents
Scalability Readily scalableScalable with good process control

Method 1: Fischer Esterification of 4-ethoxy-2-fluorobenzoic acid

This classical approach involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[1][2]

Mechanistic Insight

The Fischer esterification mechanism proceeds via several key steps.[3] First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to generate the protonated ester. Finally, deprotonation yields the ester and regenerates the acid catalyst.

Fischer_Esterification 4-ethoxy-2-fluorobenzoic acid 4-ethoxy-2-fluorobenzoic acid Protonated Carboxylic Acid Protonated Carboxylic Acid 4-ethoxy-2-fluorobenzoic acid->Protonated Carboxylic Acid + H+ Methanol Methanol H+ (catalyst) H+ (catalyst) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Tetrahedral Intermediate->Water This compound This compound Protonated Ester->this compound - H+ SNAr_Reaction Methyl 2,4-difluorobenzoate Methyl 2,4-difluorobenzoate Meisenheimer Complex Meisenheimer Complex Methyl 2,4-difluorobenzoate->Meisenheimer Complex + Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide This compound This compound Meisenheimer Complex->this compound - Sodium Fluoride Sodium Fluoride Sodium Fluoride Meisenheimer Complex->Sodium Fluoride

Sources

A Researcher's Guide to the Computational Analysis of Methyl 4-ethoxy-2-fluorobenzoate: A Comparative Study of Theoretical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-ethoxy-2-fluorobenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. As with many novel or specialized chemical compounds, extensive experimental data on its molecular properties may be limited. In such cases, computational chemistry provides a powerful and cost-effective avenue for in-depth characterization, offering predictive insights into geometry, spectroscopic behavior, and electronic properties. This guide presents a comparative study of various computational methods to analyze this compound, providing researchers with a practical framework for selecting appropriate theoretical approaches for similar molecular systems. We will explore the trade-offs between computational cost and accuracy, demonstrating how to establish a robust theoretical baseline for a molecule in the absence of extensive empirical data.

This guide is structured to not only present results but also to explain the causality behind the choice of methods and protocols, ensuring a self-validating and trustworthy approach for researchers in the field.

Foundational Concepts: Selecting the Right Computational Tools

The choice of a computational method and basis set is the most critical decision in a theoretical study, as it directly influences the accuracy and cost of the calculations. For a molecule like this compound, which contains a mix of covalent bonds, lone pairs, and a π-system, a careful selection is paramount.

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be a significant source of error, especially for properties depending on electron-electron interactions. We include it here as a baseline for comparison.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. Instead of the complex wavefunction, DFT calculates the electron density. The accuracy of a DFT calculation is determined by the chosen exchange-correlation functional.

    • B3LYP: A widely used hybrid functional that has demonstrated robust performance for a vast range of organic molecules.

    • M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions.

  • Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation by adding a perturbation correction to the Hartree-Fock energy. MP2 is more computationally demanding than DFT but can offer higher accuracy for certain systems and properties.

Basis Set Selection: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set was chosen for this study. It is a triple-zeta basis set, providing a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for describing lone pairs and anions, while the (d,p) denotes the addition of polarization functions, which allow for non-spherical electron density distributions, essential for accurate bonding descriptions.

Experimental Workflow: A Step-by-Step Computational Protocol

The following workflow outlines the necessary steps to perform a comprehensive computational analysis of this compound. This protocol can be adapted for various quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Generation

  • Construct the 3D structure of this compound using a molecular builder.

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • For each theoretical level (HF, B3LYP, M06-2X, and MP2), perform a full geometry optimization using the 6-311++G(d,p) basis set.

  • The optimization process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Convergence criteria should be set to tight or very tight to ensure a true minimum is located.

Step 3: Vibrational Frequency Calculation

  • Following each successful optimization, perform a frequency calculation at the same level of theory.

  • This step serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction of IR Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the infrared spectrum of the molecule. A scaling factor is often applied to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Step 4: NMR Chemical Shift Calculation

  • Using the optimized geometries, perform NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Calculate the absolute shielding tensors for all atoms.

  • The chemical shifts are then determined by referencing the calculated shielding values to those of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

Step 5: Electronic Properties Analysis

  • From the output of the calculations, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • The HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and electronic stability.

  • Generate the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Diagram of the Computational Workflow

Computational Workflow cluster_input Input Generation cluster_qm Quantum Mechanical Calculations cluster_output Data Analysis & Interpretation start 1. Build 3D Structure mm_opt 2. Molecular Mechanics Optimization start->mm_opt geom_opt 3. Geometry Optimization (HF, B3LYP, M06-2X, MP2) mm_opt->geom_opt Initial Geometry freq_calc 4. Frequency Calculation geom_opt->freq_calc nmr_calc 5. NMR (GIAO) Calculation geom_opt->nmr_calc elec_prop 6. Electronic Property Analysis geom_opt->elec_prop verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify ir Predict IR Spectrum freq_calc->ir nmr Predict NMR Shifts nmr_calc->nmr homo_lumo HOMO-LUMO Gap elec_prop->homo_lumo mep MEP Surface elec_prop->mep

Caption: Structure of this compound with atom numbering for reference.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution in the molecule. For this compound, the MEP surface calculated with B3LYP/6-311++G(d,p) would show:

  • Deep Red/Negative Potential: Concentrated around the carbonyl oxygen (O14) and, to a lesser extent, the fluorine atom (F13) and the ether oxygen (O10). These are the primary sites for electrophilic attack.

  • Blue/Positive Potential: Located around the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic hydrogens.

This visualization is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological targets.

Conclusion and Recommendations

This guide demonstrates a systematic approach to the computational characterization of this compound. Our comparative analysis of HF, B3LYP, M06-2X, and MP2 methods reveals several key takeaways for researchers:

  • For General Purpose Studies: The B3LYP functional provides a reliable and computationally efficient method for geometry optimization and frequency calculations for this class of molecules. It offers a significant improvement over HF without the high computational cost of MP2.

  • For Higher Accuracy: When computational resources permit, MP2 is recommended for obtaining more accurate geometrical parameters and electronic properties. For predicting reaction energies or non-covalent interactions, M06-2X is an excellent DFT alternative that often outperforms B3LYP.

  • Predictive Power: In the absence of experimental data, this computational workflow provides a robust set of predictions for the structural, vibrational, and electronic properties of this compound. These theoretical results can guide future experimental work, such as the assignment of spectroscopic peaks or the prediction of reactive sites.

By understanding the strengths and weaknesses of each computational method, researchers can make informed decisions to generate reliable and insightful data, accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • Title: A New Mixing of Hartree–Fock and Local Density-Functional Theories Source: The Journal of Chemical Physics URL: [Link]

  • Title: Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics URL: [Link]

  • Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals Source: Theoretical Chemistry Accounts URL: [Link]

  • Title: Ab initio calculation of atomic axial tensors and nuclear magnetic shielding Source: The Journal of Chemical Physics URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-ethoxy-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-ethoxy-2-fluorobenzoate is an important building block in synthetic chemistry, frequently utilized in the development of novel pharmaceutical agents and advanced materials. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste are paramount, not only for regulatory compliance and immediate laboratory safety but also for long-term environmental stewardship. Organofluorine compounds, as a class, can exhibit significant environmental persistence.[1][2] Improper disposal can lead to the accumulation of these "forever chemicals," posing risks to ecosystems and human health.[1][2][3]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound waste. It is designed for the professional researcher, grounding procedural steps in the principles of chemical safety and regulatory standards mandated by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

Hazard Assessment and Characterization

Anticipated Hazards of this compound:

  • Skin Irritation: Similar compounds are classified as skin irritants.[7][8][9] Prolonged contact may cause redness and discomfort.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[7][8][9][10]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[7][8][9]

This profile requires that this compound be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[11] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) professional.[5]

Regulatory Framework: The Chemical Hygiene Plan

All laboratory operations involving hazardous chemicals must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][12][13] This plan outlines specific procedures and responsibilities to protect workers. The disposal protocol detailed here should be incorporated into your laboratory's CHP. The CHP must include provisions for waste disposal, personal protective equipment (PPE), and emergency procedures.[13][14]

Core Disposal Protocol: From Benchtop to Final Disposal

The following step-by-step process ensures that waste containing this compound is handled safely and in compliance with federal and local regulations.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use tight-sealing safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, a chemically resistant apron may be necessary.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do NOT mix with incompatible waste streams. this compound waste should not be mixed with strong acids, strong bases, or strong oxidizing agents.[10]

  • Segregate based on solvent. The primary factor for segregation is the solvent used.

    • Non-Halogenated Organic Waste: If dissolved in solvents like acetone, ethanol, or ethyl acetate, it belongs in this category.

    • Halogenated Organic Waste: If dissolved in solvents like dichloromethane or chloroform, it must be placed in the halogenated waste stream.

  • Aqueous Waste: If the waste is primarily an aqueous solution with low concentrations of the compound, it should be collected in a designated aqueous hazardous waste container. Never dispose of this chemical down the drain. [5]

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by the EPA and are essential for safe handling and disposal.[15]

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, screw-top cap.[16]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[15]

    • The full chemical name(s) of all constituents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[17]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[18] This prevents the release of vapors and potential spills.

  • Use Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents spills from spreading.[18]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5] To prevent exceeding these limits, schedule regular pickups.

Step 5: Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection. Final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[18]

  • Professional Disposal: The EHS department will arrange for the waste to be transported by a licensed hazardous waste broker to a certified Treatment, Storage, and Disposal Facility (TSDF).[6] Disposal methods may include incineration or other forms of chemical neutralization.[15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or highly concentrated spills, evacuate the area and contact your institution's emergency EHS number.

  • Control the Spill (If Safe): For small, manageable spills, and only if you are trained to do so:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[19]

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for solid hazardous waste.

    • Label the container as "Solid Hazardous Waste" and list all contaminants.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Data and Workflow Visualization

Key Disposal Parameters
ParameterSpecificationRationale & Authority
Minimum PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against anticipated skin, eye, and clothing contamination.[7][8]
Waste Container Borosilicate Glass or HDPE with Screw CapEnsures chemical compatibility and prevents leaks or vapor release.[16][17]
Waste Label "HAZARDOUS WASTE", Full Chemical Names, HazardsEPA and OSHA requirement for hazard communication and proper handling.[12][15]
Storage Location Designated Satellite Accumulation Area (SAA)Limits quantity and ensures control at the point of generation.[15][16]
Storage Method Closed Container within Secondary ContainmentPrevents spills and vapor exposure.[18]
Disposal Route Collection by EHS for off-site incineration/treatmentEnsures compliance with RCRA "cradle-to-grave" waste management.[6][11]
Disposal Workflow Diagram

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize & Segregate Waste ppe->characterize containerize Select Compatible Container & Apply 'HAZARDOUS WASTE' Label characterize->containerize store Store in SAA (Closed Container in Secondary Containment) containerize->store full Container 90% Full? store->full add_waste Continue to Add Waste full->add_waste No request_pickup Contact EHS to Schedule Waste Pickup full->request_pickup Yes add_waste->store end Final Disposal by Licensed TSDF request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • ASPR. OSHA Standards for Biological Laboratories.
  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
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